molecular formula C9H7NO6 B1365540 4-(Carboxymethyl)-3-nitrobenzoic acid CAS No. 444667-11-2

4-(Carboxymethyl)-3-nitrobenzoic acid

Cat. No.: B1365540
CAS No.: 444667-11-2
M. Wt: 225.15 g/mol
InChI Key: IKQGHWIOQHURNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Carboxymethyl)-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C9H7NO6 and its molecular weight is 225.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(carboxymethyl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c11-8(12)4-5-1-2-6(9(13)14)3-7(5)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQGHWIOQHURNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428450
Record name 4-(carboxymethyl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444667-11-2
Record name 4-(carboxymethyl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Carboxymethyl)-3-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Carboxymethyl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Carboxymethyl)-3-nitrobenzoic acid is a valuable bifunctional molecule, incorporating two distinct carboxylic acid groups with different steric and electronic environments, alongside a nitro group that can serve as a synthetic handle for further transformations, such as reduction to an amine. This unique structure makes it a significant building block in medicinal chemistry and materials science, particularly in the synthesis of complex pharmaceutical intermediates and functionalized polymers. This guide provides a comprehensive, mechanistically-grounded pathway for the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development. The pathway begins with the readily available starting material, 4-methylbenzoic acid (p-toluic acid), and proceeds through a logical four-step sequence involving nitration, benzylic bromination, cyanation, and hydrolysis.

Overall Synthesis Pathway

The synthesis is designed as a robust four-step sequence. Each step is chosen for its reliability, high yield, and the relative availability of the required reagents. The pathway leverages classical organic transformations, providing a clear and reproducible route to the target molecule.

Synthesis_Pathway cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: Radical Bromination cluster_2 Step 3: Nucleophilic Substitution cluster_3 Step 4: Nitrile Hydrolysis A 4-Methylbenzoic Acid B 4-Methyl-3-nitrobenzoic Acid A->B HNO₃, H₂SO₄ (0-10 °C) C 4-(Bromomethyl)-3-nitrobenzoic Acid B->C NBS, Initiator (e.g., AIBN) D 4-(Cyanomethyl)-3-nitrobenzoic Acid C->D NaCN (DMSO) E This compound D->E H₃O⁺ or OH⁻, Heat

Caption: Four-step synthesis of this compound.

Detailed Synthesis Protocol and Mechanistic Discussion

Step 1: Nitration of 4-Methylbenzoic Acid

The initial step involves the electrophilic aromatic substitution of 4-methylbenzoic acid (p-toluic acid) to introduce a nitro group onto the aromatic ring.

Causality of Experimental Choices: The reaction is performed using a standard nitrating mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active agent in the reaction.[1][2] The directing effects of the substituents on the starting material are critical for regioselectivity. The carboxylic acid group is a deactivating, meta-directing group, while the methyl group is an activating, ortho, para-directing group.[3] In this competitive scenario, the powerful meta-directing influence of the carboxyl group (protonated under the strongly acidic conditions) dominates, guiding the incoming nitro group to the position meta to it, which is the 3-position.[4] Strict temperature control, typically between 0-10 °C, is crucial to minimize the formation of unwanted isomers and dinitrated byproducts.[3][4]

Experimental Protocol:
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylbenzoic acid in concentrated sulfuric acid. Cool the mixture in an ice bath to 0-5°C.[3]

  • Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath. This mixing process is highly exothermic.[4]

  • Reaction: While vigorously stirring the solution of 4-methylbenzoic acid, add the chilled nitrating mixture dropwise using a dropping funnel. The temperature must be maintained below 10°C throughout the addition.[4]

  • Work-up: After the addition is complete, allow the reaction to stir for an additional 30-60 minutes in the ice bath. Pour the reaction mixture slowly onto a generous amount of crushed ice with constant stirring. The crude 4-methyl-3-nitrobenzoic acid will precipitate as a solid.[4]

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove residual acids. The crude product can be purified by recrystallization from an ethanol/water mixture to yield pale yellow crystals.[3][4]

Step 2: Benzylic Bromination of 4-Methyl-3-nitrobenzoic Acid

This step converts the methyl group into a bromomethyl group, which is an excellent electrophile for subsequent nucleophilic substitution.

Causality of Experimental Choices: Benzylic C-H bonds are weaker than typical sp³ C-H bonds because the radical formed upon hydrogen abstraction is resonance-stabilized by the adjacent benzene ring.[5] This makes the benzylic position highly susceptible to radical halogenation. N-bromosuccinimide (NBS) is the reagent of choice for this transformation, a process known as the Wohl-Ziegler reaction.[6][7] NBS provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors radical substitution over competing electrophilic addition to the aromatic ring.[5][8] The reaction is initiated by light or a radical initiator (e.g., benzoyl peroxide or AIBN), which generates a bromine radical. This radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzylic radical. This radical then reacts with Br₂ to form the product and regenerate a bromine radical, continuing the chain reaction.[9][10][11]

Experimental Protocol:
  • Setup: To a round-bottom flask, add 4-methyl-3-nitrobenzoic acid, N-bromosuccinimide (1.1 equivalents), and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.

  • Solvent: Add a suitable non-polar solvent, such as carbon tetrachloride (CCl₄) or chlorobenzene.[12]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Monitor the reaction's progress using TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct is solid and can be removed by filtration.

  • Isolation: The solvent is removed from the filtrate under reduced pressure. The resulting crude 4-(bromomethyl)-3-nitrobenzoic acid can be purified by recrystallization, often from a solvent like ethyl acetate/petroleum ether.

Step 3: Cyanation of 4-(Bromomethyl)-3-nitrobenzoic Acid

This step involves a nucleophilic substitution reaction to replace the bromine atom with a cyano group, extending the carbon chain by one atom.

Causality of Experimental Choices: The benzylic bromide produced in the previous step is a potent electrophile, ideal for SN2 reactions.[13] The cyanide ion (CN⁻), typically from sodium or potassium cyanide, is a strong nucleophile that readily displaces the bromide leaving group.[14] Polar aprotic solvents such as dimethyl sulfoxide (DMSO) are excellent for this reaction as they solvate the cation (Na⁺) but not the nucleophile (CN⁻), enhancing its nucleophilicity.[15] The reaction proceeds via a classic SN2 mechanism, involving a backside attack by the cyanide ion on the carbon atom bearing the bromine.

Experimental Protocol:
  • Safety: Extreme caution is required. All operations involving cyanide salts must be performed in a well-ventilated fume hood. Glassware must be decontaminated with bleach after use.[15]

  • Setup: Dissolve 4-(bromomethyl)-3-nitrobenzoic acid in DMSO in a round-bottom flask.

  • Reaction: Add sodium cyanide (NaCN) portionwise to the solution with stirring.[15] Heat the mixture gently (e.g., to 90°C) for several hours to ensure the reaction goes to completion.[15] Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of ice water.[15]

  • Isolation: The aqueous mixture is typically acidified with a dilute strong acid (e.g., HCl) to protonate the carboxylic acid, causing the product, 4-(cyanomethyl)-3-nitrobenzoic acid, to precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

Step 4: Hydrolysis of 4-(Cyanomethyl)-3-nitrobenzoic Acid

The final step is the hydrolysis of the nitrile (cyano) group to a carboxylic acid, yielding the target molecule.

Causality of Experimental Choices: Nitrile hydrolysis can be performed under either acidic or basic conditions.[16][17] Both methods proceed via an initial conversion of the nitrile to a primary amide, which is then further hydrolyzed to the carboxylic acid.[18][19]

  • Acid-catalyzed hydrolysis: The nitrile nitrogen is first protonated, making the carbon atom more electrophilic and susceptible to attack by water.[19][20] Subsequent proton transfers and tautomerization yield an amide, which is then hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.[20]

  • Base-catalyzed hydrolysis: The hydroxide ion directly attacks the electrophilic carbon of the nitrile.[18][20] This forms an amide intermediate, which is then hydrolyzed to a carboxylate salt and ammonia. A final acidification step is required to obtain the free carboxylic acid.[16]

Heating under reflux is generally required to drive the reaction to completion.[17]

Experimental Protocol (Acid-Catalyzed):
  • Setup: Place the 4-(cyanomethyl)-3-nitrobenzoic acid in a round-bottom flask. Add an excess of aqueous strong acid, such as 10% sulfuric acid or concentrated hydrochloric acid.

  • Reaction: Heat the mixture under reflux for several hours until the reaction is complete (monitoring can be done by observing the cessation of gas evolution or by TLC).

  • Work-up: Cool the reaction mixture in an ice bath. The product, this compound, is often sparingly soluble in the acidic aqueous medium and will precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water and dry. If necessary, the product can be further purified by recrystallization.

Data Presentation

CompoundStepMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
4-Methylbenzoic AcidStarting MaterialC₈H₈O₂136.15-180-182
4-Methyl-3-nitrobenzoic Acid1C₈H₇NO₄181.1585-95187-190[4]
4-(Bromomethyl)-3-nitrobenzoic Acid2C₈H₆BrNO₄260.0480-90127-130[12]
4-(Cyanomethyl)-3-nitrobenzoic Acid3C₉H₆N₂O₄206.1685-95-
This compound4C₉H₇NO₆225.1590-98-

References

An In-depth Technical Guide to 4-(Carboxymethyl)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Carboxymethyl)-3-nitrobenzoic acid (CAS Number: 444667-11-2) is a dicarboxylic acid derivative of nitrobenzene. While specific literature on this compound is sparse, its structural motifs—a nitroaromatic ring and two carboxylic acid groups—position it as a molecule of significant interest in medicinal chemistry and materials science. The strong electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the benzene ring, making such compounds versatile scaffolds and intermediates.[1] This guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthetic route, predicted spectroscopic characteristics, and potential applications, drawing upon established knowledge of structurally related compounds to offer field-proven insights for researchers.

Introduction and Molecular Overview

This compound, with the molecular formula C₉H₇NO₆ and a molecular weight of 225.15 g/mol , is an aromatic dicarboxylic acid.[1] The molecule's architecture is defined by a benzoic acid core substituted with a nitro group at the meta-position (position 3) and a carboxymethyl group at the para-position (position 4).

The presence of two carboxylic acid groups provides multiple points for derivatization, such as amidation or esterification, making it a valuable building block in organic synthesis.[2] The nitro group, a potent electron-withdrawing group, significantly increases the acidity of the benzoic acid proton and influences the reactivity of the aromatic ring.[3] This functional group is a known pharmacophore in various therapeutic areas, often associated with antimicrobial and antiparasitic activities, though it can also be a toxicophore.[4][5]

The dicarboxylic nature of this molecule also suggests its potential as a linker in the construction of coordination polymers and metal-organic frameworks (MOFs).[6][7]

Physicochemical and Predicted Properties

While experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyValueSource
CAS Number 444667-11-2[1]
Molecular Formula C₉H₇NO₆[1]
Molecular Weight 225.15 g/mol [1]
IUPAC Name This compound[1]
Predicted XLogP3-AA 0.7[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 3[1]

Synthesis and Purification: A Representative Protocol

A likely starting material is 4-methylbenzoic acid (p-toluic acid). The carboxylic acid group is a meta-director, meaning the incoming nitro group will be directed to the 3-position. The subsequent step would be the oxidation of the methyl group to a carboxylic acid.

Step 1: Synthesis of 4-Methyl-3-nitrobenzoic acid (Intermediate)

This procedure is adapted from the known nitration of p-toluic acid.[8]

Materials:

  • 4-Methylbenzoic acid (p-toluic acid)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Protocol:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid.

  • Once cooled, gradually add 4-methylbenzoic acid to the sulfuric acid with continuous stirring, ensuring the temperature remains below 10°C.

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, maintaining a low temperature.

  • Add the nitrating mixture dropwise to the solution of 4-methylbenzoic acid, ensuring the reaction temperature does not exceed 15°C.

  • After the addition is complete, allow the reaction to stir for an additional 60 minutes at the same temperature.

  • Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate of crude 4-methyl-3-nitrobenzoic acid will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove residual acids.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield 4-methyl-3-nitrobenzoic acid.

Step 2: Oxidation to this compound

This is a representative protocol for the oxidation of a benzylic methyl group to a carboxylic acid, a common transformation in organic synthesis.[9] Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid under harsh conditions can be used.

Materials:

  • 4-Methyl-3-nitrobenzoic acid

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Hydrochloric Acid (HCl)

  • Deionized Water

Protocol:

  • Dissolve 4-methyl-3-nitrobenzoic acid in an aqueous solution of sodium hydroxide or sodium carbonate in a round-bottom flask equipped with a reflux condenser.

  • Heat the solution and add a solution of potassium permanganate in portions. The reaction is exothermic and the purple color of the permanganate will disappear as it is consumed.

  • Reflux the mixture until the reaction is complete (indicated by the persistence of the purple color).

  • Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct.

  • Acidify the clear filtrate with concentrated hydrochloric acid until the solution is acidic (pH ~2).

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Further purification can be achieved by recrystallization from hot water or another suitable solvent system.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Oxidation cluster_2 Purification p-Toluic_Acid 4-Methylbenzoic Acid Nitration Nitration (HNO₃, H₂SO₄, <15°C) p-Toluic_Acid->Nitration Intermediate 4-Methyl-3-nitrobenzoic acid Nitration->Intermediate Oxidation Oxidation (KMnO₄, NaOH, Reflux) Intermediate->Oxidation Product This compound (CAS: 444667-11-2) Oxidation->Product Purification Acidification (HCl) & Recrystallization Product->Purification

Caption: A plausible two-step synthesis workflow for this compound.

Predicted Spectroscopic Profile

No experimental spectra for this compound are currently available in public databases. The following profile is a prediction based on the analysis of its chemical structure and comparison with structurally similar compounds.[10][11][12][13]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the carboxymethyl group. The acidic protons of the two carboxyl groups will likely appear as a broad singlet at a high chemical shift, or may not be observed depending on the solvent and concentration.

  • Aromatic Protons (3H): The aromatic region will display a complex splitting pattern due to the substitution pattern.

    • One proton will be ortho to the nitro group and will be significantly deshielded.

    • The other two protons will be coupled to each other.

  • Methylene Protons (-CH₂-) (2H): A singlet is expected for the methylene protons, likely in the range of 3.8-4.2 ppm.

Predicted_1H_NMR cluster_aromatic Aromatic Region (Complex Multiplets) cluster_aliphatic Aliphatic Region cluster_acidic Carboxylic Acid Protons H1 ~8.5 ppm (d) H2 ~8.2 ppm (dd) H3 ~7.8 ppm (d) CH2 ~4.0 ppm (s) COOH >10 ppm (br s) axis <------------------------------------------------ Chemical Shift (ppm) ------------------------------------------------>

Caption: Predicted ¹H NMR chemical shift regions for this compound.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show nine distinct signals.

  • Carbonyl Carbons (-COOH): Two signals in the range of 165-175 ppm.

  • Aromatic Carbons (6C): Six signals in the aromatic region (120-150 ppm). The carbon attached to the nitro group will be shifted downfield.

  • Methylene Carbon (-CH₂-): One signal around 40-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the carboxylic acid and nitro functional groups.[10][14][15]

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

  • N-O Stretch (Nitro Group): Two strong bands, one asymmetric stretch around 1520-1560 cm⁻¹ and one symmetric stretch around 1340-1380 cm⁻¹.[14]

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

Mass Spectrometry

In mass spectrometry, particularly with electrospray ionization (ESI) in negative mode, the molecular ion peak [M-H]⁻ would be expected at m/z 224.[16]

Common fragmentation patterns for nitroaromatic carboxylic acids include:[16]

  • Loss of H₂O (18 Da)

  • Loss of NO₂ (46 Da)

  • Loss of COOH (45 Da)

  • Decarboxylation (loss of CO₂, 44 Da)

Potential Applications in Research and Development

The unique bifunctional nature of this compound makes it a promising candidate for several advanced applications.

Medicinal Chemistry and Drug Discovery

Nitroaromatic compounds are a cornerstone in medicinal chemistry, with many approved drugs containing this moiety.[4][17] The nitro group can be crucial for biological activity, often acting as a bio-reducible group that can generate reactive nitrogen species with antimicrobial or cytotoxic effects.[18]

  • Scaffold for Novel Therapeutics: This molecule can serve as a versatile scaffold. The two carboxylic acid groups provide handles for combinatorial library synthesis, allowing for the creation of a diverse set of amides and esters for biological screening.

  • Targeting Hypoxic Tissues: The nitro group can be reduced under hypoxic conditions, a characteristic of solid tumors. This makes it a potential building block for hypoxia-activated prodrugs, which release a cytotoxic agent selectively in the tumor microenvironment.

Materials Science: A Linker for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. The properties of MOFs are highly tunable by modifying the organic linker.[1][19] Dicarboxylic acids are one of the most common types of linkers used in MOF synthesis.[7]

The structure of this compound makes it an excellent candidate as a linker for several reasons:

  • Coordination Sites: The two carboxylate groups can bridge metal centers, leading to the formation of extended 2D or 3D frameworks.

  • Functionalization of Pores: The nitro group would be directed into the pores of the resulting MOF. The polar and electron-withdrawing nature of the nitro group can create specific binding sites for guest molecules, enhancing selectivity for applications like gas separation (e.g., CO₂ capture) or catalysis.[20][21]

MOF_Linker_Concept cluster_0 MOF Assembly cluster_1 Resulting Framework Metal_Node { Metal Ion/Cluster} Linker OOC- -CH₂-C₆H₃(NO₂)- -COO Linker:f0->Metal_Node:port Metal_Node2 { Metal Ion/Cluster} Linker:f2->Metal_Node2:port Porous_Material Porous MOF with Functionalized Channels Metal_Node2->Porous_Material Self-Assembly

Caption: Conceptual use of the molecule as a linker in a Metal-Organic Framework (MOF).

Safety and Handling

Nitroaromatic compounds should be handled with care. Based on GHS classifications for this compound, it is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound represents a chemical entity with considerable untapped potential. While direct experimental data remains to be published, a thorough analysis of its structural components and related compounds provides a strong foundation for its exploration. Its bifunctional nature as a dicarboxylic acid makes it a prime candidate for organic synthesis and as a linker in materials science, particularly for the development of functionalized metal-organic frameworks. Furthermore, the presence of the nitroaromatic core suggests potential applications in medicinal chemistry, leveraging established principles of drug design. This guide serves as a foundational resource to stimulate and support future research into this promising molecule.

References

molecular structure and weight of 4-(Carboxymethyl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Carboxymethyl)-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and safety information for this compound, a substituted aromatic carboxylic acid. The information is curated for professionals in research and development who require accurate and detailed technical data.

Molecular Structure and Identification

This compound possesses a benzene ring substituted with a carboxymethyl group, a nitro group, and a carboxylic acid group. The relative positions of these functional groups are crucial to its chemical reactivity and potential applications.

Caption: 2D representation of this compound.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name This compound [1]
Molecular Formula C9H7NO6 [1]
Molecular Weight 225.15 g/mol [1]
CAS Number 444667-11-2 [1]
PubChem CID 7213316 [1]
SMILES C1=CC(=C(C=C1C(=O)O)--INVALID-LINK--[O-])CC(=O)O [1]
InChI InChI=1S/C9H7NO6/c11-8(12)4-5-1-2-6(9(13)14)3-7(5)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14) [1]

| InChIKey | IKQGHWIOQHURNN-UHFFFAOYSA-N |[1] |

Physicochemical Properties

Table 2: Computed Physicochemical Properties

Property Value Source
XLogP3 0.7 [1]
Hydrogen Bond Donor Count 2 [1]
Hydrogen Bond Acceptor Count 7 [1]
Rotatable Bond Count 3 [1]
Exact Mass 225.02733694 Da [1]
Topological Polar Surface Area 120 Ų [1]

| Heavy Atom Count | 16 |[1] |

Synthesis

A specific, experimentally validated synthesis protocol for this compound is not detailed in readily accessible scientific literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles, particularly the nitration of aromatic compounds. The most direct precursor would be 4-(carboxymethyl)benzoic acid.

The nitration of benzoic acid and its derivatives is a well-documented electrophilic aromatic substitution reaction.[2][3] Typically, a mixture of concentrated nitric acid and concentrated sulfuric acid is used as the nitrating agent.[4] The carboxylic acid group is a meta-director; however, the directing effect of the carboxymethyl group would also influence the regioselectivity of the nitration.

A proposed workflow for the synthesis is as follows:

G Proposed Synthesis Workflow start Start: 4-(carboxymethyl)benzoic acid step1 Dissolution in concentrated H2SO4 at low temperature start->step1 step2 Slow addition of nitrating mixture (HNO3/H2SO4) step1->step2 step3 Reaction quenching on ice step2->step3 step4 Precipitation and filtration step3->step4 step5 Purification (e.g., recrystallization) step4->step5 end_node End Product: this compound step5->end_node

Caption: A plausible synthetic workflow for this compound.

Applications and Research Interest

Specific industrial or pharmaceutical applications for this compound are not well-documented in the public domain. However, based on the known applications of structurally related nitrobenzoic acids, it can be inferred that this compound may serve as a valuable intermediate in various synthetic endeavors.

Nitrobenzoic acids are foundational materials in the synthesis of a range of products, including:

  • Pharmaceuticals: They are precursors for active pharmaceutical ingredients (APIs). For instance, 4-nitrobenzoic acid is used in synthesizing agents for treating Chagas disease, while 3-aminobenzoic acid (derived from 3-nitrobenzoic acid) is a component in some dye manufacturing.[2][5]

  • Dyes and Pigments: The nitro group can be readily reduced to an amino group, a key step in the production of azo dyes and other colorants.[5]

  • Agrochemicals: They serve as building blocks for herbicides and pesticides.[5]

Given these precedents, this compound is a promising candidate for research and development in these sectors. The presence of two carboxylic acid groups and a nitro group offers multiple sites for chemical modification, potentially leading to novel compounds with desirable biological or material properties.

Safety and Handling

This compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard and Precautionary Statements

Classification Code Statement Source
Hazard Statements H315 Causes skin irritation. [1]
H319 Causes serious eye irritation. [1]
H335 May cause respiratory irritation. [1]
Precautionary Statements P261 Avoid breathing dust/fume/gas/mist/vapors/spray. [1]
P280 Wear protective gloves/protective clothing/eye protection/face protection. [1]
P302+P352 IF ON SKIN: Wash with plenty of water. [1]

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1] |

Conclusion

This compound is a well-defined chemical entity with computed properties and established safety protocols. While its specific applications are yet to be widely reported, its structural features suggest significant potential as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. Further research is warranted to explore its synthetic utility and to characterize its experimental physicochemical properties.

References

literature review on substituted nitrobenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Substituted Nitrobenzoic Acids: Synthesis, Properties, and Applications

Abstract

Substituted nitrobenzoic acids are a pivotal class of organic compounds, distinguished by a benzene ring functionalized with both a nitro (-NO₂) and a carboxyl (-COOH) group.[1][2] The potent electron-withdrawing nature of the nitro group profoundly influences the molecule's physicochemical properties, rendering these compounds highly versatile scaffolds in medicinal chemistry, materials science, and industrial synthesis.[1][3] Extensive research has demonstrated their broad spectrum of biological activities, including significant antimicrobial, anti-inflammatory, and anticancer potential.[1] This technical guide offers a comprehensive review of substituted nitrobenzoic acids, detailing their synthesis, physicochemical characteristics, and key applications. It provides field-proven experimental protocols, summarizes critical quantitative data, and visualizes underlying mechanisms and workflows to support researchers, scientists, and drug development professionals in their ongoing discovery and development efforts.

Physicochemical Properties: The Influence of Isomeric Position

Substituted nitrobenzoic acids are characterized by the presence of two electron-withdrawing groups: the carboxylic acid and the nitro group. This electronic arrangement significantly impacts the molecule's properties, most notably its acidity.[2] The three primary isomers—ortho (2-), meta (3-), and para (4-) nitrobenzoic acid—each exhibit unique physical and chemical characteristics dictated by the relative positions of these functional groups.[2][4]

Acidity (pKa)

A defining feature of nitrobenzoic acids is their increased acidity compared to the parent benzoic acid (pKa ≈ 4.2).[4] The electron-withdrawing nitro group stabilizes the resulting carboxylate anion (the conjugate base), making the carboxylic proton more readily ionizable.[4][5] Consequently, all three isomers are approximately ten times more acidic than benzoic acid.[2][5]

The position of the nitro group fine-tunes this acidity. The 2-nitro isomer is the most acidic due to the inductive effect and intramolecular hydrogen bonding possibilities. The 4-nitro isomer is slightly more acidic than the 3-nitro isomer because the nitro group at the para position can more effectively withdraw electron density from the carboxylate group through resonance, further stabilizing the conjugate base.[4]

Physical Data

The isomeric position also affects physical properties such as melting point and solubility. These differences are critical for their separation, purification, and application in various synthetic pathways.[4]

Table 1: Comparative Physicochemical Properties of Nitrobenzoic Acid Isomers

Property 2-Nitrobenzoic Acid 3-Nitrobenzoic Acid 4-Nitrobenzoic Acid
Molecular Weight 167.12 g/mol [4] 167.12 g/mol [4] 167.12 g/mol [4]
Appearance Yellowish-white crystals[4] Off-white to yellowish-white crystals[4] Pale yellow crystalline compound[4]
Melting Point 146–148 °C[4][6] 139–141 °C[4][5] 237–242 °C[4]
Density ~1.58 g/cm³[4] ~1.49 g/cm³[4][7] ~1.58 g/cm³[4]
pKa (in water) ~2.17[4] ~3.47[4][5] ~3.44[4]
Water Solubility ~7.5 g/L (25 °C)[7] ~2.4 g/L (15 °C)[4][5] <0.1 g/100 mL (26 °C)[4]

| Solubility (Ethanol) | Soluble[4] | Soluble[4] | Soluble[4] |

Synthesis of Substituted Nitrobenzoic Acids

The preparation of nitrobenzoic acids is primarily achieved through two robust synthetic routes: the direct nitration of benzoic acid and the oxidation of a corresponding nitrotoluene. The choice of method is dictated by the desired isomer.[2]

Method 1: Electrophilic Nitration of Benzoic Acid

This method is the most direct route to m-nitrobenzoic acid . The carboxylic acid group is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution. Therefore, nitrating benzoic acid with a mixture of concentrated nitric and sulfuric acids preferentially directs the incoming nitro group to the meta position.[5][8]

cluster_synthesis Workflow: Synthesis of m-Nitrobenzoic Acid A Benzoic Acid C Electrophilic Aromatic Substitution A->C B Nitrating Mixture (HNO₃ + H₂SO₄) B->C D m-Nitrobenzoic Acid (Major Product) C->D ~80% Yield E o/p-Nitrobenzoic Acid (Minor Byproducts) C->E ~20% o-, ~1.5% p- F Purification (Recrystallization) D->F

Caption: Synthesis of m-Nitrobenzoic Acid via Nitration.

Experimental Protocol 1: Laboratory Scale Synthesis of m-Nitrobenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, cautiously add 10 g of benzoic acid to 25 mL of concentrated sulfuric acid. Stir until the benzoic acid is fully dissolved.

  • Nitration: Slowly add a pre-cooled mixture of 10 mL of concentrated sulfuric acid and 10 mL of concentrated nitric acid dropwise to the benzoic acid solution. Maintain the reaction temperature below 15 °C throughout the addition.

  • Reaction Time: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 45-60 minutes.

  • Quenching: Carefully pour the reaction mixture over 200 g of crushed ice in a beaker. This will precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • Purification: Recrystallize the crude product from a minimal amount of hot water or aqueous ethanol to yield purified m-nitrobenzoic acid.

Method 2: Oxidation of Nitrotoluenes

The ortho and para isomers are most commonly synthesized by oxidizing the corresponding nitrotoluene precursors.[9] The methyl group is readily oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid.[7][10] This route is preferred because direct nitration of toluene would yield a mixture of ortho and para products that are difficult to separate, followed by oxidation.

cluster_oxidation Workflow: Synthesis of o/p-Nitrobenzoic Acid A o-Nitrotoluene or p-Nitrotoluene C Oxidation Reaction A->C B Oxidizing Agent (e.g., KMnO₄, HNO₃) B->C D Potassium Salt of Nitrobenzoic Acid C->D E Acidification (e.g., HCl) D->E F o- or p-Nitrobenzoic Acid E->F

Caption: Synthesis of o- and p-Nitrobenzoic Acid via Oxidation.

Experimental Protocol 2: General Procedure for Oxidation of Nitrotoluene

  • Reaction Setup: To a solution of 10 g of the respective nitrotoluene (ortho or para) in 100 mL of water, add 20 g of potassium permanganate.

  • Heating: Heat the mixture under reflux for 2-3 hours. The purple color of the permanganate will gradually disappear as it is consumed, forming a brown precipitate of manganese dioxide (MnO₂).

  • Filtration: While the solution is still hot, filter it to remove the manganese dioxide precipitate.

  • Acidification: Cool the filtrate in an ice bath and acidify it by slowly adding concentrated hydrochloric acid until the precipitation of the nitrobenzoic acid is complete.

  • Isolation and Purification: Collect the crystalline product by vacuum filtration, wash with cold water, and recrystallize from hot water or ethanol to achieve high purity.

Characterization Techniques

The unambiguous identification and purity assessment of substituted nitrobenzoic acids are crucial. A combination of spectroscopic and chromatographic methods is typically employed.[11]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides a molecular fingerprint by identifying key functional groups. Expected characteristic peaks include strong C=O stretching for the carboxylic acid (~1700 cm⁻¹), O-H stretching (~2500-3300 cm⁻¹), and asymmetric/symmetric N-O stretching for the nitro group (~1530 and ~1350 cm⁻¹).[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers detailed structural information by mapping the chemical environment of ¹H and ¹³C nuclei, confirming the substitution pattern on the aromatic ring.[11]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the synthesized compound and separating it from impurities or isomers.[12]

  • Mass Spectrometry (MS): Used to determine the molecular weight of the compound and confirm its elemental composition, often coupled with a chromatographic technique like HPLC or GC.[13]

Experimental Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: Use an HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column.[12]

  • Sample Preparation: Prepare a standard stock solution of the nitrobenzoic acid sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Mobile Phase: Prepare a mobile phase, typically a mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the carboxylic acid remains protonated. Degas the mobile phase before use.

  • Equilibration: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution. Run the analysis and monitor the elution using the UV detector at a wavelength where the compound exhibits strong absorbance (typically around 250-270 nm).[11][12]

  • Quantification: Purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Drug Development and Medicinal Chemistry

Substituted nitrobenzoic acids are highly valued in medicinal chemistry as versatile intermediates and pharmacologically active scaffolds.[1][6] The nitro group can act as a key pharmacophore or be chemically modified, most commonly by reduction to an amino group, to produce a wide array of bioactive molecules.[6][9]

Antimicrobial Activity

A significant area of research is the antimicrobial efficacy of nitro-substituted compounds.[1] Their mechanism of action often involves the intracellular bioreduction of the nitro group by microbial nitroreductases. This process generates toxic reactive nitrogen species that can damage microbial DNA, proteins, and other vital biomolecules, leading to cell death.[1][14]

Table 2: Antimicrobial Activity of Selected Substituted Nitrobenzoic Acid Derivatives

Class/Derivative Target Organism(s) Activity Measurement Result Reference(s)
Nitro-substituted benzothiazole derivatives Pseudomonas aeruginosa Effective Concentration 50-100 µg/mL [1]
Methyl 3-methyl-4-nitrobenzoate Candida guilliermondii MIC 39 µM [1]

| 3,5-Dinitro esters | Mycobacterium tuberculosis | MIC | 16-64 µM |[15] |

Anticancer Activity

The hypoxic (low oxygen) environment of solid tumors makes nitroaromatic compounds attractive candidates for targeted cancer therapy. Tumor-specific nitroreductase enzymes can reduce the nitro group to a cytotoxic amine or hydroxylamine, selectively activating the drug in the tumor microenvironment while minimizing damage to healthy, oxygenated tissues.[14] This prodrug strategy is a key area of modern drug development.

cluster_pathway Hypothesized Mechanism of Nitroreductase-based Cancer Therapy Prodrug Nitroaromatic Prodrug (e.g., Nitrobenzoic Acid Derivative) Tumor Hypoxic Tumor Cell Prodrug->Tumor Uptake Activation Nitroreductase Enzyme Tumor->Activation ActiveDrug Cytotoxic Metabolite (e.g., Hydroxylamine) Activation->ActiveDrug Reduction Effect DNA Damage & Apoptosis ActiveDrug->Effect

Caption: Prodrug activation in hypoxic tumor cells.

Other Therapeutic Roles

Substituted nitrobenzoic acids are precursors to a variety of other pharmaceuticals.

  • Anesthetics: Reduction of 4-nitrobenzoic acid yields 4-aminobenzoic acid (PABA), a key precursor to the local anesthetic procaine.[9]

  • Anti-inflammatory Agents: They can be used to synthesize nitric oxide (NO) donor compounds, which have complex roles in regulating inflammation.[1]

  • Cholinesterase Inhibitors: Derivatives of aminobenzoic acid (obtained from nitrobenzoic acid reduction) have been evaluated for the treatment of Alzheimer's disease.[16]

Applications in Materials Science and Other Industries

The utility of substituted nitrobenzoic acids extends beyond pharmaceuticals. Their unique electronic and chemical properties make them valuable in several industrial applications.[3]

  • Dyes and Pigments: The nitro group is a strong chromophore. As such, these compounds and their derivatives (especially aminobenzoic acids) are crucial intermediates in the synthesis of a wide range of dyes and pigments.[3]

  • Polymers and Advanced Materials: The incorporation of fluorinated and nitro-substituted benzoic acids can alter the electronic and physical properties of polymers, making them suitable for specialized applications in electronics and advanced composites.[3]

  • Agrochemicals: They serve as intermediates in the manufacturing of various agrochemicals.[2]

Conclusion

Substituted nitrobenzoic acids are a cornerstone class of compounds in modern organic chemistry. The interplay between the carboxylic acid and nitro functional groups, modulated by their isomeric positioning, provides a rich platform for chemical manipulation and application. From their foundational role as synthetic intermediates to their direct application as bioactive agents in drug discovery, their importance is well-established. Future research will likely focus on developing novel derivatives with enhanced biological specificity, exploring their potential in advanced materials, and designing greener, more efficient synthetic pathways to expand their utility for researchers and industry professionals.

References

potential therapeutic applications of 4-(Carboxymethyl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Applications of 4-(Carboxymethyl)-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a unique molecule combining the structural features of a nitrobenzoic acid and a carboxymethyl-substituted aromatic compound. While direct therapeutic applications of this specific molecule are not yet extensively documented, its constituent moieties suggest a rich potential for drug discovery. This guide provides a comprehensive analysis of these potential applications, drawing on established knowledge of related compounds. We will explore the scientific rationale for its investigation as an anti-cancer, antimicrobial, and anti-inflammatory agent. Furthermore, this document outlines detailed experimental protocols to validate these hypotheses, offering a roadmap for researchers in the field. Our approach is grounded in the principles of medicinal chemistry, providing a logical framework for the exploration of this compound as a novel therapeutic candidate.

Introduction: Unveiling the Potential of a Multifunctional Scaffold

This compound (PubChem CID: 7213316) is an organic compound with the molecular formula C9H7NO6[1][2]. Its structure is characterized by a benzoic acid core, a nitro group at the 3-position, and a carboxymethyl group at the 4-position. This unique combination of functional groups imparts specific chemical properties that are highly valuable in the context of drug design and discovery.

The benzoic acid scaffold is a common feature in a multitude of biologically active compounds, with the carboxylic acid group often serving as a key interaction point with the active sites of enzymes or receptors[3]. The nitro group, a strong electron-withdrawing substituent, can significantly alter the electronic properties of the aromatic ring and is a known pharmacophore in various antimicrobial agents[3][4]. The carboxymethyl group, on the other hand, can influence the molecule's solubility and pharmacokinetic profile, potentially enhancing its drug-like properties[5][6][7].

This guide will delve into the untapped therapeutic potential of this compound, postulating its utility in oncology, infectious diseases, and inflammatory conditions.

Potential Therapeutic Application I: Oncology

Scientific Rationale: Targeting Cancer Cell Migration

Metastasis remains a primary driver of mortality in cancer patients. A crucial step in the metastatic cascade is cancer cell migration. Intriguingly, a structurally related compound, 4-methyl-3-nitrobenzoic acid, has been identified as a potent inhibitor of cancer cell migration[8]. This compound was shown to inhibit epithelial growth factor (EGF)-induced chemotaxis and chemokinesis in non-small cell lung cancer (NSCLC) cells[8]. The proposed mechanism involves the impairment of cofilin phosphorylation and actin polymerization, key processes in cell motility[8].

Given the structural similarity, it is plausible that this compound could exhibit similar or even enhanced anti-migratory effects. The carboxymethyl group may provide additional interaction points with the target protein or improve the compound's solubility and bioavailability, thereby increasing its efficacy.

Proposed Mechanism of Action

We hypothesize that this compound inhibits cancer cell migration by interfering with the EGF receptor (EGFR) signaling pathway, which plays a critical role in cell motility.

G cluster_membrane Cell Membrane EGF_R EGF Receptor Cofilin_P Phosphorylated Cofilin EGF_R->Cofilin_P Activates signaling cascade leading to EGF EGF EGF->EGF_R Binds Compound 4-(Carboxymethyl)- 3-nitrobenzoic acid Compound->EGF_R Potential Inhibition Actin_Poly Actin Polymerization Cofilin_P->Actin_Poly Promotes Cell_Migration Cell Migration Actin_Poly->Cell_Migration Drives G Start Cell_Viability Cell Viability Assays (MTT, XTT) Start->Cell_Viability Migration_Assay Wound Healing & Transwell Migration Assays Cell_Viability->Migration_Assay If non-toxic at effective concentrations Adhesion_Assay Cell Adhesion Assay Migration_Assay->Adhesion_Assay Western_Blot Western Blot Analysis (p-Cofilin, Actin) Adhesion_Assay->Western_Blot In_Vivo In Vivo Xenograft Metastasis Model Western_Blot->In_Vivo If promising in vitro results End In_Vivo->End G Start MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Time_Kill Time-Kill Kinetics Assay MBC_Assay->Time_Kill ROS_Assay Reactive Oxygen/Nitrogen Species (ROS/RNS) Assay Time_Kill->ROS_Assay Toxicity_Assay Cytotoxicity Assay on Mammalian Cells ROS_Assay->Toxicity_Assay End Toxicity_Assay->End

References

The Architect of Immobility: A Technical Guide to the Anti-Metastatic Mechanism of 4-Methyl-3-nitrobenzoic Acid in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the primary driver of mortality in cancer patients. The migratory capacity of cancer cells is therefore a critical target for therapeutic intervention. This technical guide provides an in-depth exploration of the mechanism of action of 4-methyl-3-nitrobenzoic acid (MNBA), a small molecule identified as a potent inhibitor of cancer cell migration. Unlike conventional cytotoxic agents, MNBA exerts its anti-cancer effects by disrupting the intricate signaling pathways that govern cytoskeletal dynamics, effectively immobilizing cancer cells and preventing their metastatic spread. This document will dissect the known downstream effects of MNBA on actin polymerization and cofilin phosphorylation, and based on the current understanding of regulatory pathways, postulate a hypothesized direct mechanism of action involving the Rho-LIMK signaling axis. We will further detail the experimental protocols required to elucidate and validate this mechanism, providing a comprehensive resource for researchers in oncology and drug development.

Introduction: Targeting a Hallmark of Cancer

The ability of cancer cells to migrate and invade surrounding tissues is a fundamental hallmark of malignancy. This process is orchestrated by a complex interplay of signaling molecules that regulate the dynamic remodeling of the actin cytoskeleton. Epidermal Growth Factor (EGF) is a key protagonist in this narrative, promoting cell migration and invasion in numerous cancers by activating a cascade of intracellular events that culminate in directed cell movement.[1][2]

4-Methyl-3-nitrobenzoic acid (MNBA) emerged from a high-throughput screening of 20,000 compounds as a notable inhibitor of cancer cell migration across nine different tumor cell lines.[1][2] Subsequent studies have focused on its ability to counteract EGF-induced chemotaxis and chemokinesis, particularly in non-small cell lung cancer (NSCLC) and breast cancer models.[1][2][3] A crucial characteristic of MNBA is its apparent lack of general cytotoxicity at concentrations that effectively inhibit migration, suggesting a targeted mechanism of action that spares normal cellular processes like proliferation and cell cycle progression in certain cancer types.[3][4] This positions MNBA as a promising candidate for anti-metastatic therapy, potentially in combination with traditional cytotoxic drugs.[3]

The Established Downstream Effects: Paralyzing the Cellular Engine

The migratory machinery of a cancer cell is heavily reliant on the dynamic assembly and disassembly of actin filaments. MNBA has been shown to directly interfere with this process, leading to a breakdown in the cell's ability to move.

Impairment of Cofilin Phosphorylation

Cofilin is an actin-binding protein that plays a pivotal role in actin filament dynamics by severing existing filaments, thereby creating new barbed ends for polymerization and promoting the turnover of actin monomers. The activity of cofilin is tightly regulated by phosphorylation at Serine-3. Phosphorylated cofilin is inactive, while dephosphorylated cofilin is active.[5]

Studies have demonstrated that MNBA treatment leads to a decrease in EGF-induced cofilin phosphorylation in NSCLC cells.[1][2] This suggests that MNBA either inhibits a kinase that phosphorylates cofilin or activates a phosphatase that dephosphorylates it. The net effect is an increase in the active form of cofilin, leading to excessive actin filament disassembly and a collapse of the organized actin structures required for directed cell migration.

Inhibition of Actin Polymerization and Cell Adhesion

A direct consequence of disrupted cofilin regulation is the inhibition of actin polymerization.[1][2] Without the controlled severing and recycling of actin filaments, the formation of lamellipodia and filopodia, the cellular protrusions that drive migration, is severely hampered. Furthermore, MNBA has been observed to inhibit EGF-induced cell adhesion, another critical step in the metastatic cascade.[1][2]

The Hypothesized Direct Mechanism of Action: Targeting the Rho-LIMK Signaling Axis

While the downstream effects of MNBA are well-documented, its direct molecular target has not yet been definitively identified. Based on the known regulation of cofilin, we can formulate a compelling hypothesis that MNBA targets the Rho-LIMK signaling pathway.

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton.[6][7] Downstream of these GTPases, LIM kinase (LIMK) is the primary kinase responsible for phosphorylating and inactivating cofilin.[3][8][9] Conversely, the Slingshot (SSH) family of phosphatases dephosphorylates and activates cofilin.[1][2][10]

Given that MNBA impairs cofilin phosphorylation, it is plausible that it acts as an inhibitor of an upstream component in this pathway. The most likely candidates are the Rho GTPases themselves or, more directly, LIMK. Inhibition of either would lead to a decrease in cofilin phosphorylation, resulting in the observed anti-migratory phenotype.

G cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGF Receptor RhoGTPase Rho GTPases (Rho, Rac, Cdc42) EGFR->RhoGTPase Activates EGF EGF EGF->EGFR LIMK LIM Kinase (LIMK) RhoGTPase->LIMK Activates Cofilin_P p-Cofilin (Inactive) LIMK->Cofilin_P Phosphorylates (Inactivates) SSH Slingshot (SSH) Phosphatase Cofilin Cofilin (Active) ActinPolymerization Actin Polymerization (Cell Migration) Cofilin->ActinPolymerization Inhibits MNBA 4-Methyl-3-nitrobenzoic Acid (MNBA) MNBA->LIMK Hypothesized Inhibition SSH->Cofilin Dephosphorylates (Activates)

Figure 1: Hypothesized mechanism of action of MNBA on the Rho-LIMK-Cofilin signaling pathway.

Cytotoxicity Profile: A Targeted Approach

A significant advantage of MNBA is its reported low cytotoxicity at concentrations that effectively block cell migration. An MTT assay on A549 NSCLC cells showed no significant effect on cell proliferation at concentrations up to 10 µM.[4] Similarly, studies in breast cancer cell lines revealed that MNBA had no effect on cell viability or the cell cycle.[3][11] This selective targeting of migratory pathways over general cell survival mechanisms makes MNBA an attractive candidate for long-term anti-metastatic therapy with a potentially favorable side-effect profile.

Cell LineCancer TypeAssayEndpointMNBA EffectReference
A549Non-small cell lung cancerMTTCell ProliferationNo significant effect up to 10 µM[4]
H1299Non-small cell lung cancerNot specifiedCell ProliferationSimilar effect to A549[4]
H358Non-small cell lung cancerNot specifiedCell ProliferationSimilar effect to A549[4]
Multiple Breast Cancer Cell LinesBreast CancerMTTCell ViabilityNo effect[3][11]
Multiple Breast Cancer Cell LinesBreast CancerNot specifiedCell CycleNo interference[3][11]

Table 1: Summary of the reported effects of 4-methyl-3-nitrobenzoic acid on cancer cell viability and proliferation.

Experimental Protocols for Mechanism of Action Studies

To further investigate and validate the proposed mechanism of action of MNBA, a series of well-defined experimental protocols are essential.

Cell Migration and Invasion Assays

Objective: To quantify the inhibitory effect of MNBA on cancer cell migration and invasion.

Protocol: Transwell Migration Assay (Boyden Chamber)

  • Seed cancer cells (e.g., MDA-MB-231 for breast cancer, A549 for NSCLC) in the upper chamber of a Transwell insert (8 µm pore size) in serum-free media.

  • Add media containing a chemoattractant (e.g., 10% FBS or EGF) to the lower chamber.

  • Treat cells in the upper chamber with varying concentrations of MNBA or a vehicle control.

  • Incubate for 12-24 hours.

  • Remove non-migratory cells from the top of the insert with a cotton swab.

  • Fix and stain the migratory cells on the bottom of the insert with crystal violet.

  • Elute the stain and quantify the absorbance using a plate reader, or count the number of migrated cells under a microscope.

G cluster_workflow Transwell Migration Assay Workflow start Seed cells in serum-free media in upper chamber chemoattractant Add chemoattractant to lower chamber start->chemoattractant treatment Treat cells with MNBA or vehicle chemoattractant->treatment incubation Incubate 12-24h treatment->incubation removal Remove non-migratory cells incubation->removal fix_stain Fix and stain migratory cells removal->fix_stain quantify Quantify migration fix_stain->quantify

References

A Technical Guide to the Solubility and Dissociation Constants of Nitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the solubility and acid dissociation constants (pKa) of the three isomers of nitrobenzoic acid: 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid. A deep understanding of these fundamental physicochemical properties is critical for applications ranging from synthetic chemistry to pharmaceutical drug development, where they govern factors like reaction kinetics, bioavailability, and formulation. This document delves into the theoretical underpinnings of how the isomeric position of the nitro group dictates these properties, offers detailed, field-proven experimental protocols for their accurate determination, and presents a comparative analysis of the isomers' behavior.

Introduction: The Significance of Isomeric Differences

Nitrobenzoic acids are foundational molecules in organic synthesis, serving as precursors for a wide array of pharmaceuticals, dyes, and other fine chemicals.[1] The seemingly subtle shift in the position of the nitro group—from ortho (2-), to meta (3-), to para (4-)—precipitates significant and predictable changes in their chemical and physical behavior. For drug development professionals, these differences are paramount; solubility directly impacts a drug candidate's absorption and bioavailability, while the pKa value dictates its degree of ionization at physiological pH, which in turn affects membrane permeability and receptor interaction.[2][3]

This guide moves beyond a simple recitation of data. It aims to provide the causal logic behind the observed properties and the experimental rigor required for their reliable measurement. We will explore why 2-nitrobenzoic acid exhibits unique acidic strength due to the ortho-effect and how intermolecular forces governed by molecular symmetry influence the solubility of the para-isomer.

Theoretical Framework: Electronic and Steric Effects at Play

The acidity and solubility of the nitrobenzoic acid isomers are governed by the interplay of inductive effects, resonance effects, and intermolecular forces.

Dissociation Constant (pKa): A Tale of Inductive and Resonance Effects

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The presence of an electron-withdrawing group, such as the nitro (-NO₂) group, stabilizes this anion by delocalizing the negative charge, thereby increasing the acidity (i.e., lowering the pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.2).[1][4][5]

  • Inductive Effect: The highly electronegative nitro group pulls electron density away from the carboxyl group through the sigma bond framework. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.[6]

  • Resonance Effect (-M Effect): The nitro group can also withdraw electron density through resonance, delocalizing the negative charge of the carboxylate anion onto its own oxygen atoms. This effect is most pronounced when the nitro group is at the ortho or para position.

  • Ortho-Effect: 2-Nitrobenzoic acid is a significantly stronger acid than its meta and para counterparts.[1] This enhanced acidity, known as the ortho-effect, arises from a combination of the strong inductive effect and steric inhibition of resonance. The bulky nitro group forces the carboxylic acid group out of the plane of the benzene ring, which reduces resonance stabilization of the undissociated acid, making it more favorable to deprotonate.[1][6]

Solubility: The Role of Intermolecular Forces

Solubility is a measure of how well a solute dissolves in a solvent to form a homogeneous solution. For the nitrobenzoic acid isomers in aqueous media, this depends on the balance between the energy required to break the crystal lattice of the solid and the energy released upon hydration of the individual molecules.

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, facilitating interaction with polar solvents like water.

  • Crystal Packing and Melting Point: The symmetry of the molecule influences how efficiently it can pack into a crystal lattice. 4-Nitrobenzoic acid, with its high degree of symmetry, packs very efficiently, resulting in a significantly higher melting point and lower solubility compared to the other two isomers.[7] The strong intermolecular forces in the crystal lattice of the para-isomer require more energy to overcome.

The following diagram illustrates the key structural factors influencing the pKa of the nitrobenzoic acid isomers.

G cluster_ortho 2-Nitrobenzoic Acid cluster_meta 3-Nitrobenzoic Acid cluster_para 4-Nitrobenzoic Acid ortho Strongest Acidity (Lowest pKa) ortho_inductive Strong Inductive Effect (-I) ortho->ortho_inductive Proximity ortho_steric Steric Hindrance (Ortho-Effect) ortho->ortho_steric Spatial meta Intermediate Acidity meta_inductive Inductive Effect (-I) meta->meta_inductive meta_resonance No Resonance Effect for Carboxylate meta->meta_resonance para Intermediate Acidity para_inductive Weaker Inductive Effect (-I) para->para_inductive Distance para_resonance Strong Resonance Effect (-M) para->para_resonance

Caption: Factors influencing the acidity of nitrobenzoic acid isomers.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of the three nitrobenzoic acid isomers for easy comparison.

Property2-Nitrobenzoic Acid (ortho)3-Nitrobenzoic Acid (meta)4-Nitrobenzoic Acid (para)
Molecular Formula C₇H₅NO₄C₇H₅NO₄C₇H₅NO₄
Molar Mass ( g/mol ) 167.12167.12167.12
Melting Point (°C) 146–148[7]139–142[7][8]237–242[7]
pKa (in water at 25°C) ~2.17[1][9]~3.45[9][10][11]~3.44[9][12]
Aqueous Solubility ~6.8–7.8 g/L[7]~2.4 g/L (at 15°C)[8]<1 g/L (at 26°C)[7][13]

Experimental Protocols: A Self-Validating Approach

The accurate determination of solubility and pKa requires robust and well-controlled experimental protocols. The methodologies described below are standard in the field and designed to produce reliable, reproducible data.

Determination of Thermodynamic Solubility via the Shake-Flask Method

The "gold standard" for determining intrinsic, thermodynamic solubility is the saturation shake-flask method.[14][15] This method measures the equilibrium concentration of a compound in a given solvent, which is a critical parameter for lead optimization and formulation.[14][16] It is important to distinguish this from kinetic solubility, which is often measured in high-throughput screening from DMSO stocks and can yield supersaturated, metastable values.[17][18][19]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is determined analytically.

Step-by-Step Methodology:

  • Preparation: To a series of glass vials, add a pre-weighed excess amount of the nitrobenzoic acid isomer (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment.[20]

  • Solvent Addition: Add a precise volume (e.g., 2-5 mL) of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium. A 24-hour period is standard, but it is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[20]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PVDF) to remove all particulate matter.[20] This step is critical to avoid artificially high concentration readings.

  • Quantification: Dilute the filtered solution with an appropriate solvent to fall within the linear range of a pre-established calibration curve. Analyze the concentration using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the solubility in units such as mg/mL or mmol/L based on the measured concentration and the dilution factor.

The following diagram outlines the workflow for the shake-flask solubility determination.

G start Start excess_solid Add Excess Solid Isomer to Vial start->excess_solid add_solvent Add Precise Volume of Solvent excess_solid->add_solvent equilibrate Equilibrate with Agitation (e.g., 24-72h at 25°C) add_solvent->equilibrate phase_separation Filter Supernatant (0.22 µm filter) equilibrate->phase_separation quantify Quantify Concentration (UV-Vis or HPLC) phase_separation->quantify end End quantify->end

Caption: Workflow for Thermodynamic Solubility Determination.

Determination of pKa via Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[2][21][22] It is particularly well-suited for compounds with pKa values in the range of 2-12.

Principle: A solution of the weak acid (nitrobenzoic acid) is titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored continuously with a calibrated pH electrode as the titrant is added. The pKa is the pH at the half-equivalence point, where the concentrations of the undissociated acid [HA] and its conjugate base [A⁻] are equal.[1]

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) to ensure accurate pH measurements.[21]

  • Sample Preparation: Accurately weigh and dissolve the nitrobenzoic acid isomer in a known volume of purified water to create a solution of known concentration (e.g., 0.01 M). A co-solvent like methanol may be used for sparingly soluble compounds, but it's crucial to note that this will yield an apparent pKa (pKaapp) specific to that solvent system.[22]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a magnetic stirrer for gentle, continuous mixing. Immerse the calibrated pH electrode and the tip of the titrant delivery tube (burette) into the solution. Purge the solution with nitrogen to displace dissolved CO₂, which can interfere with the titration of weak acids.[21]

  • Titration: Add the standardized strong base (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[21] Collect more data points near the equivalence point where the pH changes most rapidly.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.

    • Determine the equivalence point, which is the inflection point of the curve. This can be found by calculating the first derivative (ΔpH/ΔV) and finding its maximum.

    • The half-equivalence point is exactly half the volume of titrant required to reach the equivalence point.

    • The pKa is the pH value on the titration curve that corresponds to the half-equivalence point.

Alternative pKa Determination: UV-Vis Spectrophotometry

For compounds that possess a chromophore near the ionization center, UV-Vis spectrophotometry offers a powerful alternative for pKa determination, often requiring less sample than potentiometry.[23][24] The method relies on the principle that the acidic (HA) and basic (A⁻) forms of the molecule will have different UV-Vis absorbance spectra.

Principle: The absorbance of a solution of the compound is measured across a range of pH values. By monitoring the change in absorbance at a specific wavelength, the ratio of [A⁻]/[HA] can be determined at each pH. The pKa is then calculated using the Henderson-Hasselbalch equation.[3][25]

Conclusion: From Data to Application

The isomeric position of the nitro group on a benzoic acid scaffold imparts distinct and predictable physicochemical characteristics. The ortho-isomer is the strongest acid due to a unique combination of inductive and steric effects, while the highly symmetric para-isomer exhibits the lowest aqueous solubility due to its efficient crystal packing. A thorough understanding of these properties, grounded in reliable experimental data from methods like shake-flask solubility and potentiometric titration, is not merely an academic exercise. For the research scientist and drug development professional, this knowledge is a critical tool for rational molecular design, reaction optimization, and the successful formulation of effective therapeutics.

References

Methodological & Application

Application Notes and Protocols for 4-(Carboxymethyl)-3-nitrobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Carboxymethyl)-3-nitrobenzoic acid (CAS No. 444667-11-2) is a uniquely functionalized aromatic compound that serves as a versatile and strategic building block in modern organic synthesis.[1][2] Its structure, featuring two distinct carboxylic acid groups and a nitro moiety, offers orthogonal chemical handles for sequential and selective transformations. This guide provides an in-depth exploration of its chemical reactivity, outlines its principal applications as a linker and a scaffold for heterocyclic synthesis, and furnishes detailed, field-proven protocols for its key transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Physicochemical Properties and Characterization

This compound is typically supplied as a solid. Its key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 444667-11-2[1][2][3]
Molecular Formula C₉H₇NO₆[1][4]
Molecular Weight 225.15 g/mol [1]
Appearance Solid (form may vary by supplier)N/A
IUPAC Name This compound[1]
SMILES C1=CC(=C(C=C1C(=O)O)--INVALID-LINK--[O-])CC(=O)O[1]
InChIKey IKQGHWIOQHURNN-UHFFFAOYSA-N[1]

For characterization, standard spectroscopic methods are employed. ¹H NMR spectroscopy would reveal distinct signals for the aromatic protons and the methylene protons of the carboxymethyl group, with integration corresponding to the number of protons. The two carboxylic acid protons would appear as broad singlets. ¹³C NMR would show signals for the two carbonyl carbons, the aromatic carbons, and the methylene carbon. Infrared (IR) spectroscopy would confirm the presence of O-H (broad), C=O, and N-O stretches characteristic of the carboxylic acid and nitro functional groups.

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound is rooted in the differential reactivity of its three functional groups. A thorough understanding of this reactivity allows for precise and selective chemical modifications.

The Dicarboxylic Acid Moieties

The molecule possesses two carboxylic acid groups with different electronic and steric environments:

  • Benzoic Acid Group (C1-carboxyl): Directly attached to the aromatic ring, its acidity is influenced by the electronic effects of the other ring substituents. The ortho-nitro group acts as a strong electron-withdrawing group, increasing the acidity of this proton.

  • Acetic Acid Group (C4-carboxymethyl): This group is more sterically accessible and behaves like a typical phenylacetic acid derivative. The inductive effect of one carboxyl group enhances the acidity of the other.[5]

This difference in reactivity, though subtle, can be exploited for selective functionalization . Strategies for achieving selectivity include:

  • Steric Hindrance: Reactions with bulky reagents may favor the more accessible acetic acid moiety.

  • Electronic Activation: The benzoic acid group's proximity to the nitro group makes it more electron-deficient, which can influence its reactivity with certain coupling agents.

  • Supramolecular Protection: Advanced techniques using supramolecular protecting groups can selectively mask one dicarboxylic acid, allowing for the preferential functionalization of the other.[6]

The Nitro Group: A Gateway to Aromatic Amines

The nitro group is arguably the most versatile handle on the molecule. It is a robust group that is stable to many reaction conditions but can be selectively reduced to an amine. This transformation is fundamental to many synthetic pathways, converting the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group.

The primary challenge is to achieve this reduction without affecting the carboxylic acid groups.[7] Fortunately, numerous chemoselective methods are available.[8]

  • Metal/Acid Systems: Classic and robust methods like Tin(II) chloride (SnCl₂·2H₂O) in ethanol or iron powder in acidic media (Fe/HCl) are highly effective and selective for nitro group reduction in the presence of carboxylic acids.[7]

  • Catalytic Hydrogenation: While standard catalytic hydrogenation (e.g., H₂, Pd/C) can reduce nitro groups, it may also reduce the aromatic ring under harsh conditions. Careful optimization or the use of specialized catalysts, like sulfided platinum, can enhance selectivity.[7]

The resulting 3-amino-4-(carboxymethyl)benzoic acid is a key intermediate, primed for reactions such as diazotization, acylation, and, most importantly, cyclization to form heterocyclic systems.[9][10][11]

G cluster_start Starting Material cluster_final Final Synthetic Goals A This compound B Selective Nitro Reduction (e.g., SnCl2/EtOH) A->B Reduction C Selective Mono-Esterification (Conceptual) A->C Protection D Amide Coupling (e.g., EDC, HOBt) A->D Coupling E 3-Amino-4-(carboxymethyl)benzoic Acid B->E F Mono-Protected Intermediate C->F G Bifunctional Linker / Conjugate D->G H Heterocycle Synthesis (e.g., Benzodiazepines, Quinazolines) E->H Cyclization

Caption: Synthetic utility workflow of this compound.

Applications in Organic Synthesis

As a Bifunctional and Photocleavable Linker

Linker chemistry is crucial for connecting different molecular entities, such as in antibody-drug conjugates (ADCs), PROTACs, or for immobilizing molecules on solid supports.[12] The two carboxylic acid groups of this compound allow it to function as a bifunctional linker. Each carboxyl group can be independently coupled to an amine or alcohol, tethering two different substrates.

Furthermore, the ortho-nitrobenzyl core of the molecule makes it a precursor for photocleavable linkers .[13] The ortho-nitrobenzyl group is a well-known photolabile protecting group that can be cleaved upon UV irradiation. By functionalizing the molecule, for instance by reducing the carboxymethyl group to a hydroxymethyl group, a classic photocleavable linker can be synthesized, allowing for the light-induced release of a tethered molecule.[13]

Scaffold for Heterocyclic Synthesis

One of the most powerful applications of this molecule is in the synthesis of nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.[9][10] The key step is the reduction of the nitro group to an amine, yielding 3-amino-4-(carboxymethyl)benzoic acid. This intermediate contains an anthranilic acid derivative core, which is a classic precursor for various fused heterocyclic systems.[9][10]

For example:

  • Benzoxazinones: Dehydration and intramolecular cyclization between the amino group and the neighboring carboxymethyl group can lead to the formation of 1,3-benzoxazinone derivatives.

  • Quinazolines and Benzodiazepines: The amino group can react with various electrophiles, and subsequent cyclization involving one of the carboxylic acids can lead to the formation of complex heterocyclic systems like quinazolines or benzodiazepines, which are common motifs in pharmaceuticals.[9][10]

G A 4-(Carboxymethyl)- 3-nitrobenzoic Acid B 3-Amino-4-(carboxymethyl)- benzoic Acid A->B Selective Reduction (SnCl2, EtOH) C Acylation of Amine B->C R-COCl, Base D N-Acyl Intermediate C->D E Intramolecular Cyclization (Dehydration) D->E Heat or Coupling Agent F Fused Heterocyclic Core (e.g., Quinazoline derivative) E->F

Caption: Pathway to heterocycles via nitro group reduction and cyclization.

Detailed Experimental Protocols

Protocol 1: Selective Reduction of the Nitro Group

This protocol describes the chemoselective reduction of this compound to 3-amino-4-(carboxymethyl)benzoic acid using tin(II) chloride dihydrate. This method is highly reliable and preserves the carboxylic acid functionalities.[7]

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol (EtOH), absolute

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and absolute ethanol (approx. 10-15 mL per gram of starting material). Stir to form a suspension.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (5.0 eq) to the suspension in one portion.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C) under a nitrogen or argon atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a solution of the starting material for comparison. A suitable eluent system is typically a mixture of ethyl acetate and hexanes with a small amount of acetic acid (e.g., 70:30:1 EtOAc:Hex:AcOH). The product should be more polar and can be visualized with UV light or an appropriate stain (e.g., ninhydrin for the amine). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing ice.

  • Neutralization: Carefully add saturated aqueous NaHCO₃ solution with vigorous stirring until the pH of the mixture is basic (pH ~8). This will precipitate tin salts as a white solid. Caution: CO₂ evolution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). The product may have limited solubility in pure EtOAc; adding some tetrahydrofuran (THF) can improve extraction efficiency.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 3-amino-4-(carboxymethyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography if necessary.

Protocol 2: Mono-Amidation via Carbodiimide Coupling

This protocol describes a general procedure for the formation of an amide bond at one of the carboxylic acid sites using a standard coupling agent. Achieving high selectivity for mono-amidation over di-amidation often relies on controlling the stoichiometry of the amine.

Materials:

  • This compound (1.0 eq)

  • A primary or secondary amine (0.9-1.0 eq for mono-amidation)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) or an equivalent additive (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1M HCl, Saturated aqueous NaHCO₃, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to the solution. Stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acids.

  • Amine Addition: Add the amine (0.9-1.0 eq) followed by the dropwise addition of DIPEA (2.0-3.0 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to observe the consumption of the starting material and the formation of the mono- and di-amidated products.

  • Work-up: Dilute the reaction mixture with ethyl acetate and water.

  • Washing: Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting residue will likely be a mixture of starting material, mono-amide, and di-amide. This mixture must be purified by flash column chromatography on silica gel to isolate the desired mono-amidated product.

Safety and Handling

This compound should be handled with standard laboratory precautions.

  • It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Refer to the supplier's Safety Data Sheet (SDS) for complete safety and handling information.

References

Application Notes & Protocols: 4-(Carboxymethyl)-3-nitrobenzoic Acid as a Versatile Scaffolding and Linker Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-(carboxymethyl)-3-nitrobenzoic acid, a trifunctional building block of significant utility in modern medicinal chemistry. We dissect its unique structural attributes—a sterically accessible aliphatic carboxyl group, an electronically modified aromatic carboxyl group, and a versatile nitro moiety—that enable its application as both a rigid scaffold and a tunable linker system. This document furnishes researchers, scientists, and drug development professionals with a foundational understanding of its reactivity, field-proven experimental protocols for its derivatization, and insights into its strategic deployment in the synthesis of complex therapeutic agents, including but not limited to, inhibitors of Poly(ADP-ribose) polymerase (PARP).

Introduction: The Strategic Value of a Trifunctional Building Block

In the landscape of drug discovery, the efficiency of a synthetic campaign is often dictated by the strategic choice of starting materials. This compound (CMNBA) emerges as a pre-eminent building block due to the orthogonal reactivity of its three distinct functional groups. The aliphatic carboxylic acid provides a readily accessible handle for standard amide coupling reactions. In contrast, the aromatic carboxylic acid's reactivity is tempered by the electronic influence of the adjacent, strongly electron-withdrawing nitro group.[1] This nitro group is not merely a passive electronic modulator; it is a critical synthetic precursor that, upon reduction to an amine, unlocks a vast potential for subsequent chemical transformations, including intramolecular cyclizations and further appendage of molecular complexity.[2][3] This inherent trifunctionality allows for a stepwise, controlled elaboration of molecular structure, making CMNBA an ideal starting point for creating libraries of compounds for structure-activity relationship (SAR) studies and for constructing sophisticated molecular architectures like Antibody-Drug Conjugate (ADC) linkers.[][5]

Physicochemical Properties & Safe Handling

A thorough understanding of the physical properties and safety profile of a reagent is a prerequisite for its effective and safe implementation in any synthetic workflow.

Key Properties

The essential physicochemical data for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 444667-11-2[6][7]
Molecular Formula C₉H₇NO₆[6][8]
Molecular Weight 225.15 g/mol [6]
Appearance Off-white to pale yellow solid[9]
Melting Point Data not consistently available; requires experimental verification.
Solubility Soluble in DMSO and alkaline solutions; sparingly soluble in water.
pKa Two distinct pKa values are expected due to the two carboxylic acid groups. The aromatic acid is expected to be more acidic than standard benzoic acid (pKa ~4.2) due to the electron-withdrawing nitro group.[1] The aliphatic acid's pKa is expected to be in the typical range for alkyl carboxylic acids (~4.7).

Structure

cluster_0 C1 C C2 C C1->C2 C1->C2 C1_sub COOH C1->C1_sub C3 C C2->C3 C2->C3 C4 C C3->C4 C3->C4 C3_sub NO₂ C3->C3_sub C5 C C4->C5 C4->C5 C4_sub CH₂COOH C4->C4_sub C6 C C5->C6 C5->C6 C6->C1 C6->C1

Caption: Chemical Structure of this compound.
Safety & Handling

As a nitroaromatic carboxylic acid, this compound requires careful handling in a laboratory setting.

  • Hazard Identification : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Some related nitroaromatic compounds are suspected of causing genetic defects or cancer.[10]

  • Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[11][12]

  • Handling : Avoid generating dust.[10] Prevent contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[13]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[14]

Synthetic Strategy: Exploiting Orthogonal Reactivity

The synthetic utility of CMNBA is rooted in the differential reactivity of its functional groups. A strategic approach involves addressing these sites in a specific order to achieve the desired molecular architecture.

G CMNBA This compound Aliphatic_COOH Site A: Aliphatic -COOH (More Reactive) CMNBA->Aliphatic_COOH Standard Amide Coupling (EDC, HATU) Aromatic_COOH Site B: Aromatic -COOH (Less Reactive) CMNBA->Aromatic_COOH Requires Harsher Conditions or Orthogonal Protection Nitro_Group Site C: Nitro Group (Reducible) CMNBA->Nitro_Group Reduction to Amine (Pd/C, H₂ or SnCl₂) Amide_Product Amide Product Aliphatic_COOH->Amide_Product Forms stable amide bond Amine_Product Aniline Derivative Nitro_Group->Amine_Product Unlocks new reaction site Amine_Product->Amide_Product Intramolecular Cyclization Possible

Caption: Reactivity map illustrating the key functional sites of CMNBA.
  • Site A (Aliphatic Carboxyl) : The carboxymethyl group is the most nucleophilically susceptible site for standard amide bond formation. Its distance from the aromatic ring minimizes steric hindrance and electronic deactivation, allowing for mild and selective coupling with amines using standard reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU.[15][16]

  • Site B (Aromatic Carboxyl) : The benzoic acid moiety is less reactive due to the electron-withdrawing effect of the nitro group at the meta position.[1][17] This allows for selective reaction at Site A while Site B remains intact. Coupling at this site typically requires more forceful conditions or prior activation as an acid chloride.

  • Site C (Nitro Group) : The nitro group is a latent amine. Its reduction is a pivotal step that dramatically alters the molecule's character, transforming an electron-withdrawing group into a potent electron-donating and nucleophilic amino group. This transformation is fundamental for building heterocyclic systems or for introducing a new vector for diversification.[2][18]

Application & Protocols: Synthesis of a PARP Inhibitor Precursor

One of the prominent applications of CMNBA and its analogs is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[19][20][21] The core scaffold of many PARP inhibitors features a carboxamide group, which can be readily installed using CMNBA. The following protocols outline a representative workflow to synthesize a key intermediate.

Workflow Overview

start CMNBA step1 Protocol 1: Selective Amide Coupling with Benzylamine start->step1 intermediate1 Intermediate A (Amide) step1->intermediate1 step2 Protocol 2: Nitro Group Reduction intermediate1->step2 final_product Final Intermediate (Amino-Amide) step2->final_product

Caption: Synthetic workflow from CMNBA to a key bifunctional intermediate.
Protocol 1: Selective Mono-Amidation at the Aliphatic Carboxyl Group

Rationale: This protocol leverages the enhanced reactivity of the aliphatic carboxylic acid (Site A) for selective coupling. We use the EDC/NHS system, a widely adopted method known for its mild conditions and the water-solubility of its byproducts, which simplifies purification.[15] N-Hydroxysuccinimide (NHS) is added to form a more stable active ester, minimizing side reactions and improving yields.[22]

Materials:

  • This compound (CMNBA) (1.0 eq)

  • Benzylamine (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • N-Hydroxysuccinimide (NHS) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve CMNBA (1.0 eq) in anhydrous DMF.

  • Add NHS (1.2 eq) followed by EDC·HCl (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acids. The formation of the NHS-ester can be monitored by LC-MS if desired.

  • In a separate vial, dissolve benzylamine (1.05 eq) in a small amount of anhydrous DMF.

  • Add the benzylamine solution dropwise to the activated CMNBA mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the consumption of the starting material is observed.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Separate the layers. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product, 2-(2-nitro-4-(benzylcarbamoyl)phenyl)acetic acid , can be purified by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Reduction of the Nitro Group to an Amine

Rationale: The conversion of the nitro group to an amine is a critical transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method that typically proceeds with high yield.[2] The reaction is performed under a hydrogen atmosphere, and careful handling of both the catalyst and the hydrogen gas is paramount for safety.

Materials:

  • 2-(2-nitro-4-(benzylcarbamoyl)phenyl)acetic acid (Intermediate A from Protocol 1) (1.0 eq)

  • Palladium on Carbon (10% Pd/C, ~5-10 mol% by weight)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Add the nitro-amide intermediate (1.0 eq) to a heavy-walled hydrogenation flask.

  • Dissolve the compound in a suitable solvent such as methanol or ethanol.

  • Inerting: Carefully purge the flask with nitrogen or argon gas.

  • Catalyst Addition: Under the inert atmosphere, add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric and should be handled with care, never allowing it to become dry in the presence of air.

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask under vacuum and backfill with hydrogen. Repeat this cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1 atm from a balloon) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot typically indicates completion (usually 2-8 hours).

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (MeOH or EtOH) to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield the crude product, 2-(2-amino-4-(benzylcarbamoyl)phenyl)acetic acid .

  • Purification: This product is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and HRMS, noting the disappearance of the nitro group signals and the appearance of amine-related signals.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined, orthogonal reactivity allows for the controlled and sequential introduction of diverse chemical functionalities. The protocols detailed herein provide a reliable framework for its use in synthesizing key intermediates for complex targets like PARP inhibitors. Beyond this application, its potential as a rigid linker in ADCs, a precursor for novel heterocyclic scaffolds, and a foundational element in fragment-based drug design ensures its continued relevance in the pursuit of new therapeutic agents. Future work will undoubtedly expand its utility, particularly in the development of bifunctional molecules such as PROTACs, where the precise spatial arrangement of binding moieties is critical for biological activity.

References

experimental protocol for the synthesis of 4-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Synthesis of 4-Methyl-3-nitrobenzoic Acid

Introduction and Significance

4-Methyl-3-nitrobenzoic acid is a pivotal intermediate in the field of organic and medicinal chemistry. As a substituted aromatic carboxylic acid, its unique arrangement of a methyl, a nitro, and a carboxylic acid group on a benzene ring makes it a versatile building block for more complex molecules.[1] Historically, its synthesis evolved from foundational work on aromatic nitration chemistry in the late 19th and early 20th centuries.[1] In contemporary research and development, it serves as a crucial precursor in the synthesis of various pharmaceuticals, including antihypertensive drugs like Candesartan.[1] This document provides a comprehensive, field-tested protocol for the synthesis, purification, and characterization of 4-methyl-3-nitrobenzoic acid, grounded in established chemical principles and rigorous safety standards.

Reaction Principle and Mechanism

The synthesis of 4-methyl-3-nitrobenzoic acid is achieved through the electrophilic aromatic substitution (EAS) of 4-methylbenzoic acid (p-toluic acid). The reaction employs a nitrating mixture, typically composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

1. Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the nitration reaction.[2][3]

2. Electrophilic Attack and Directing Effects: The p-toluic acid starting material has two substituents on the aromatic ring: a methyl group (-CH₃) and a carboxylic acid group (-COOH).

  • The methyl group is an activating, ortho-, para- director.

  • The carboxylic acid group is a deactivating, meta- director.

In the strongly acidic environment of the nitrating mixture, the carboxylic acid group is protonated to form a protonated carboxyl group (-COOH₂⁺). This protonated group is a powerful electron-withdrawing group, strongly deactivating the ring and directing the incoming electrophile (NO₂⁺) to the position meta to it.[1] This directing effect is dominant over the activating effect of the methyl group. Consequently, the nitronium ion attacks the carbon atom at position 3, leading to the formation of 4-methyl-3-nitrobenzoic acid as the major product.[1] Maintaining a low reaction temperature is crucial to enhance the selectivity for this isomer.[4]

Reaction Workflow

G cluster_0 Reagent Preparation cluster_1 Reaction & Quenching cluster_2 Isolation & Purification p_toluic_acid p-Toluic Acid in conc. H₂SO₄ (0-5°C) reaction Dropwise addition of Nitrating Mixture to p-Toluic Acid solution (Maintain <10°C) p_toluic_acid->reaction nitrating_mixture Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) (Cool) nitrating_mixture->reaction stirring Stir for 30-60 min at low temperature reaction->stirring quenching Pour reaction mixture onto crushed ice stirring->quenching filtration Vacuum Filtration of crude product quenching->filtration washing Wash with cold water filtration->washing recrystallization Recrystallization from Ethanol washing->recrystallization drying Dry purified crystals in vacuum oven recrystallization->drying final_product Pure 4-Methyl-3-nitrobenzoic Acid drying->final_product

Caption: Workflow for the synthesis of 4-methyl-3-nitrobenzoic acid.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaM.W. ( g/mol )ConcentrationKey Properties
p-Toluic AcidC₈H₈O₂136.15≥98%Solid
Sulfuric AcidH₂SO₄98.0895-98%Corrosive, Strong Oxidizer, Dehydrating Agent
Nitric AcidHNO₃63.01~70%Corrosive, Strong Oxidizer
EthanolC₂H₅OH46.07≥95%Flammable, for Recrystallization
Deionized WaterH₂O18.02N/AFor washing and quenching
Crushed IceH₂O (s)18.02N/AFor quenching
Equipment
  • Round-bottom flasks (250 mL and 100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Thermometer (-10 to 110 °C)

  • Büchner funnel and filter flask

  • Vacuum source

  • Beakers

  • Graduated cylinders

  • Glass rod

  • Vacuum oven or desiccator

Experimental Protocol

This protocol is adapted from established methods for the nitration of aromatic compounds.[1][4]

PART 1: NITRATION REACTION

  • Preparation of p-Toluic Acid Solution:

    • Place a 250 mL round-bottom flask in a large ice bath on a magnetic stirrer.

    • Carefully add 40 mL of concentrated sulfuric acid to the flask and cool it to between 0-5 °C.

    • Over 15-20 minutes, slowly and in small portions, add 10.0 g of p-toluic acid to the cold, stirring sulfuric acid. Continue stirring until all the solid has dissolved, ensuring the temperature does not exceed 10 °C.

    • Rationale: Dissolving the substrate in sulfuric acid ensures a homogenous reaction medium and protonates the carboxylic acid group, which is key for the desired regioselectivity. Maintaining a low temperature prevents unwanted side reactions and degradation of the starting material.

  • Preparation of the Nitrating Mixture:

    • In a separate 100 mL flask cooled in an ice bath, carefully add 10 mL of concentrated sulfuric acid.

    • Slowly, with constant swirling, add 10 mL of concentrated nitric acid dropwise to the sulfuric acid. This mixture should be prepared fresh and kept cold.

    • Rationale: The pre-mixing of the acids generates the nitronium ion electrophile. This process is highly exothermic and must be done slowly and with cooling to prevent the temperature from rising, which could lead to the decomposition of nitric acid and the formation of dangerous nitrogen oxides.[5]

  • Execution of Nitration:

    • Transfer the cold nitrating mixture to a dropping funnel positioned over the flask containing the p-toluic acid solution.

    • Add the nitrating mixture dropwise to the stirred p-toluic acid solution over a period of approximately 30-40 minutes.

    • Crucial Step: Meticulously monitor the temperature of the reaction mixture throughout the addition, ensuring it is maintained below 10 °C.[1] Adjust the addition rate as needed to control the temperature.

    • Rationale: The nitration of aromatic rings is a highly exothermic reaction.[5] Slow, dropwise addition and efficient cooling are essential to prevent the reaction from becoming uncontrollable (thermal runaway) and to minimize the formation of dinitrated byproducts.[4][6]

  • Reaction Completion:

    • After the addition of the nitrating mixture is complete, allow the reaction to stir in the ice bath for an additional 30-60 minutes to ensure it proceeds to completion.[1]

PART 2: ISOLATION AND PURIFICATION

  • Quenching and Precipitation:

    • In a large beaker (e.g., 1 L), place approximately 200-250 g of crushed ice.

    • Slowly and carefully pour the reaction mixture from the flask onto the crushed ice while stirring vigorously with a glass rod. A solid precipitate will form.

    • Rationale: Pouring the acidic reaction mixture into ice water serves two purposes: it stops the reaction and precipitates the organic product, which has low solubility in water, while the inorganic acids remain in the aqueous solution.[7]

  • Isolation of Crude Product:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid cake on the filter with several portions of cold deionized water (total of ~150-200 mL) until the washings are no longer strongly acidic (check with pH paper).

    • Rationale: Washing with cold water removes residual sulfuric and nitric acids trapped in the solid.[1] Using cold water minimizes the loss of the desired product due to solubility.

  • Purification by Recrystallization:

    • Transfer the crude solid to a beaker.

    • The recommended solvent for recrystallization is ethanol.[4] Add a minimal amount of hot ethanol to the crude product to dissolve it completely.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once at room temperature, place the beaker in an ice bath to maximize the yield of purified crystals.

    • Rationale: Recrystallization is a purification technique based on differences in solubility. The desired product is highly soluble in the hot solvent but sparingly soluble at low temperatures, while impurities remain in the solution.[4] Slow cooling promotes the formation of large, pure crystals.

  • Final Product Collection:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

    • Dry the purified 4-methyl-3-nitrobenzoic acid in a vacuum oven at a moderate temperature or in a desiccator. The final product should be off-white to pale yellow crystals.[1]

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Melting Point: A pure sample should have a sharp melting point in the range of 187-190 °C.[8] A broad or depressed melting point indicates the presence of impurities.

  • Infrared (IR) Spectroscopy: Key peaks should be observed for O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), asymmetric and symmetric N-O stretches (nitro group), and C-H stretches (aromatic and methyl).

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides structural confirmation. Expected signals include a singlet for the methyl protons, aromatic protons with characteristic splitting patterns, and a broad singlet for the carboxylic acid proton.[9]

Safety and Hazard Management

Nitration reactions are inherently hazardous and must be performed with strict adherence to safety protocols.

  • Chemical Hazards: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents.[10][11] They can cause severe chemical burns upon contact with skin or eyes.[11] Nitric acid can react violently with organic compounds and other materials.[12]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat.[6]

  • Engineering Controls: This entire procedure must be conducted inside a certified chemical fume hood to prevent inhalation of toxic and corrosive acid fumes.[6] Ensure an emergency eyewash station and safety shower are immediately accessible.[10]

  • Reaction Hazards: The reaction is highly exothermic. Deviation from the specified temperature control can lead to a thermal runaway, potentially causing a violent reaction or explosion.[5]

  • Spill Management: Have a spill kit with a neutralizing agent (such as sodium carbonate or sodium bicarbonate) readily available. For small spills (<1 Liter), absorb the acid with an inert material like sand and then neutralize it.[10][12]

  • Waste Disposal: Nitric acid waste streams should be segregated and not mixed with organic solvents or other acids to prevent violent reactions.[12] Dispose of all chemical waste in accordance with institutional and local environmental regulations.

References

analytical methods for purity assessment of 4-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Purity Assessment of 4-Methyl-3-Nitrobenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed framework for the analytical assessment of 4-methyl-3-nitrobenzoic acid (CAS No. 96-98-0), a key intermediate in pharmaceutical and fine chemical synthesis.[1] Purity determination is a critical control point that directly impacts the quality, safety, and efficacy of downstream products. This document moves beyond rote protocols to explain the causality behind methodological choices, offering an integrated strategy that combines a primary chromatographic method with orthogonal confirmatory techniques. The protocols herein are designed to be self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[2][3]

Introduction: The Imperative for Purity

4-Methyl-3-nitrobenzoic acid serves as a fundamental building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialized organic compounds.[4][5] Its molecular structure, featuring a carboxylic acid, a methyl group, and a nitro group, presents specific challenges and opportunities for analysis.[6] Potential impurities may arise from starting materials, side reactions during synthesis (e.g., isomeric byproducts like 3-methyl-4-nitrobenzoic acid), or degradation.[7] A robust, multi-faceted analytical approach is therefore not merely procedural but essential for guaranteeing the identity, strength, and quality of the final product. This guide details a primary stability-indicating High-Performance Liquid Chromatography (HPLC) method, complemented by titrimetric, spectroscopic, and thermal analyses for a comprehensive purity profile.

Physicochemical Profile of 4-Methyl-3-nitrobenzoic Acid

A foundational understanding of the analyte's properties is crucial for analytical method development. These characteristics influence solvent selection, chromatographic behavior, and the choice of detection techniques.

PropertyValueSource(s)
Molecular Formula C₈H₇NO₄[1][8]
Molecular Weight 181.15 g/mol [1][5][8]
Appearance White to light yellow or off-white crystalline powder/prismatic crystals.[4][6]
Melting Point 187-190 °C[1][5]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[4][6]
pKa Not explicitly found, but behaves as a typical carboxylic acid, readily forming salts with bases.[6][8]

Primary Purity & Impurity Profiling: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment due to its high selectivity and sensitivity, allowing for the separation and quantification of the main component from structurally similar impurities.[9][10] A reversed-phase method is ideal for this moderately polar aromatic carboxylic acid.

Principle of Separation

The separation is achieved on a nonpolar stationary phase (e.g., C18) with a polar mobile phase.[11] 4-Methyl-3-nitrobenzoic acid and its impurities are separated based on their differential partitioning between the two phases. The acidic nature of the mobile phase (via phosphoric or formic acid) is critical; it suppresses the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times.[11][12] UV detection is highly effective due to the chromophoric nature of the nitroaromatic system.

Experimental Protocol: HPLC Purity Assay

This protocol is designed to be validated according to ICH Q2(R2) guidelines.[3]

A. Equipment and Materials:

  • HPLC system with a UV detector, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[13]

  • Acetonitrile (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Phosphoric acid (analytical grade).

  • 4-Methyl-3-nitrobenzoic acid reference standard (of known purity).

  • Volumetric flasks, pipettes, and autosampler vials.

B. Solution Preparation:

  • Mobile Phase Preparation: Prepare a solution of Acetonitrile and Water. A common starting ratio is 50:50 (v/v). Add phosphoric acid to the aqueous component to adjust the pH to approximately 3.0. Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Diluent Preparation: Use a mixture of Acetonitrile and Water (e.g., 50:50 v/v) as the diluent.

  • Standard Solution Preparation: Accurately weigh about 25 mg of the 4-Methyl-3-nitrobenzoic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution, using the test sample of 4-methyl-3-nitrobenzoic acid.

C. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides excellent retention and separation for aromatic acids.
Mobile Phase Acetonitrile : Water (pH 3.0 with H₃PO₄) (50:50, v/v)Balances retention and run time; acidic pH ensures sharp peaks.[12]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temperature 25-30 °CMaintains stable retention times and improves reproducibility.
Detection Wavelength 230 nmProvides good sensitivity for the analyte.
Injection Volume 10-20 µLA typical volume to avoid column overloading while ensuring sensitivity.

D. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to confirm the absence of interfering peaks.

  • Inject the standard solution five or six times to check for system suitability (e.g., %RSD of peak area ≤ 2.0%).

  • Inject the sample solution in duplicate.

  • Calculate the purity by area normalization, assuming the response factor of the impurities is the same as the main peak. For higher accuracy, a reference standard for each impurity should be used.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (ACN:H₂O, pH 3.0) P2 Prepare Standard & Sample Solutions (~0.5 mg/mL) A1 System Equilibration & Blank Injection P2->A1 A2 System Suitability (Inject Standard x5) A1->A2 A3 Sample Analysis (Inject Sample x2) A2->A3 D1 Integrate Peaks A3->D1 D2 Calculate Purity (Area % Method) D1->D2 D3 Generate Report D2->D3

Caption: High-level workflow for HPLC purity analysis.

Method Validation Strategy

The described HPLC method must be validated to prove it is fit for its intended purpose, adhering to ICH Q2(R2) guidelines.[3]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte in the presence of impurities and degradants.Peak purity analysis (via DAD) should pass; impurities are well-resolved from the main peak.[2]
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.[13]
Accuracy To measure the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples.[2]
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day) RSD ≤ 2.0%; Intermediate Precision (inter-day) RSD ≤ 2.0%.[2]
Quantitation Limit (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters remain within limits when flow rate, pH, or mobile phase composition are slightly varied.

Orthogonal and Confirmatory Analytical Methods

Relying on a single method is insufficient for a comprehensive purity declaration. Orthogonal methods, which measure the same attribute using different principles, provide a self-validating system.

Titrimetry for Total Acidity (Assay)

A. Principle: This is an absolute method that quantifies the total acidic content by neutralizing the carboxylic acid group with a standardized basic solution (e.g., sodium hydroxide).[9] While highly accurate and precise for assay, it lacks specificity as it cannot distinguish 4-methyl-3-nitrobenzoic acid from other acidic impurities.[9]

B. Protocol:

  • Accurately weigh approximately 150 mg of the sample into a beaker.

  • Dissolve in 50 mL of neutralized ethanol.

  • Titrate with a standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • Determine the endpoint using a potentiometric titrator or a visual indicator like phenolphthalein.

  • Perform a blank titration and make any necessary correction.

  • Calculate the assay value based on the stoichiometry of the reaction (1 mole of NaOH neutralizes 1 mole of C₈H₇NO₄).

Titration Workflow Diagram

Titration_Workflow T1 Accurately Weigh Sample (~150 mg) T2 Dissolve in Neutralized Ethanol T1->T2 T3 Titrate with Standardized 0.1 M NaOH T2->T3 T4 Determine Endpoint (Potentiometric/Indicator) T3->T4 T5 Calculate Assay % (Correct for Blank) T4->T5

Caption: Step-by-step workflow for the titrimetric assay.

Spectroscopic Identity Confirmation

Spectroscopic methods are essential for confirming the chemical identity of the material and are invaluable for structure elucidation of unknown impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides confirmation of functional groups. The spectrum of 4-methyl-3-nitrobenzoic acid will show characteristic absorptions for O-H (of the carboxylic acid), C=O, aromatic C=C, and N-O stretching from the nitro group.[14] This is primarily a qualitative identity test.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the molecule's structure, confirming the connectivity of atoms.[15][16] It is exceptionally powerful for identifying isomeric impurities.

  • Quantitative NMR (qNMR): qNMR is a primary ratio method that can determine purity with very high accuracy (<1% error) by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[9] It is a powerful orthogonal technique to HPLC for assay determination.

Melting Point Determination

A. Principle: A simple and rapid technique to obtain a preliminary indication of purity. Pure crystalline substances have a sharp and narrow melting point range.[17] The presence of impurities typically causes a depression and broadening of this range.[17]

B. Protocol:

  • Ensure the sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube.

  • Place the tube in a calibrated melting point apparatus.

  • Heat rapidly to ~15 °C below the expected melting point (187-190 °C), then slow the heating rate to 1-2 °C per minute.[17]

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A range greater than 2 °C suggests the presence of impurities.

Comparative Summary of Methods

The selection of a method depends on the specific goal, whether it is routine quality control, impurity identification, or primary characterization.

MethodPrincipleSelectivityAccuracyPrimary Use
HPLC Chromatographic SeparationHighHighPurity, Impurity Profiling, Assay
Titrimetry Neutralization ReactionLowHighAssay (Total Acidity)
qNMR Nuclear Signal ProportionalityHighVery HighAssay, Purity (Primary Method)
FTIR Infrared AbsorptionModerateN/A (Qualitative)Identity Confirmation
Melting Point Thermal Phase TransitionLowN/A (Indicative)Preliminary Purity Check

Conclusion

The purity assessment of 4-methyl-3-nitrobenzoic acid requires an integrated analytical strategy. A validated, stability-indicating HPLC method serves as the primary tool for separating and quantifying impurities, providing the core of the purity profile. This must be supported by orthogonal methods. Titrimetry offers a highly accurate, albeit non-specific, assay value, while spectroscopic techniques like FTIR and NMR confirm identity and help elucidate the structure of unknown impurities. Finally, a simple melting point determination provides a rapid and valuable preliminary check. By employing this multi-technique approach, researchers and drug development professionals can build a scientifically sound, defensible, and comprehensive understanding of their material's purity, ensuring quality and consistency from intermediate to final product.

References

Application Note & Protocol: A Dual-Approach for the Comprehensive Analysis of Nitrobenzoic Acid Derivatives Using High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitrobenzoic acid derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1] The isomeric position of the nitro group on the benzoic acid core profoundly influences the physicochemical properties and reactivity of these molecules, making their accurate identification and quantification imperative for quality control and process optimization. This application note presents a detailed, dual-pronged analytical approach employing High-Performance Liquid Chromatography (HPLC) for separation and quantification of isomers, and Quantitative Nuclear Magnetic Resonance (qNMR) for the absolute purity determination of the primary analyte. We provide field-proven protocols, explain the causality behind experimental choices, and offer insights into data interpretation and method validation, adhering to principles outlined in the ICH Q2(R1) guidelines.[2]

Introduction: The Analytical Challenge of Nitrobenzoic Acid Isomers

The synthesis of a specific nitrobenzoic acid isomer is often accompanied by the formation of other positional isomers as impurities. For instance, the nitration of benzoic acid can yield ortho-, meta-, and para-nitrobenzoic acid. Due to their similar chemical structures, separating and accurately quantifying these isomers presents a significant analytical challenge.[3][4] Traditional chromatographic techniques may struggle to achieve baseline resolution, leading to inaccurate quantification.[5] Furthermore, establishing the absolute purity of a reference standard through chromatographic methods alone can be problematic, as it relies on the availability of highly pure, well-characterized reference materials for each potential impurity.

To address these challenges, we advocate for a complementary analytical strategy:

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique ideal for resolving isomeric mixtures and quantifying the relative amounts of each component. Its sensitivity and robustness make it suitable for routine quality control.[6][7]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the analyte.[8][9][10][11] It relies on the principle that the NMR signal area is directly proportional to the number of nuclei, providing an absolute measure of purity against a certified internal standard.[12][13]

This guide will provide detailed protocols for both techniques, enabling researchers, scientists, and drug development professionals to implement a robust quality control framework for nitrobenzoic acid derivatives.

Part I: Isomer Separation and Quantification by HPLC

The key to successfully separating nitrobenzoic acid isomers via HPLC lies in optimizing the chromatographic conditions to exploit the subtle differences in their polarities and interactions with the stationary phase.[14] Reversed-phase HPLC is the most common and effective approach.[14][15]

The Causality Behind Method Development Choices
  • Stationary Phase Selection: A C18 bonded silica column is the workhorse for reversed-phase chromatography and provides a good starting point for separating aromatic acids.[6][16] The non-polar nature of the C18 chains allows for hydrophobic interactions with the benzene ring of the nitrobenzoic acids.

  • Mobile Phase Optimization: The composition of the mobile phase is the most critical factor in achieving separation.[17][18][19]

    • Organic Modifier: Acetonitrile and methanol are common organic modifiers. For nitrobenzoic acids, an isopropanol-water mixture has been shown to provide excellent resolution, particularly for the challenging meta- and para- isomers.[3]

    • pH Control: Nitrobenzoic acids are organic acids. The pH of the mobile phase dictates their ionization state.[19] At a pH above their pKa, they will be ionized (anionic), leading to poor retention on a reversed-phase column. By acidifying the mobile phase with an acid like acetic acid or phosphoric acid to a pH well below the pKa of the analytes (typically around 2.75-2.99), the acids remain in their neutral, protonated form.[3] This increases their hydrophobicity and retention, allowing for better separation based on subtle polarity differences.

  • Detection: Nitrobenzoic acids possess strong chromophores, making UV detection a simple and sensitive choice. A detection wavelength of 254 nm is commonly used as it provides a good response for all three isomers.[3][14]

Experimental Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the HPLC analysis of nitrobenzoic acid derivatives.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep_Standard Prepare Standard Solution Equilibrate Equilibrate Column Prep_Standard->Equilibrate Load Prep_Sample Prepare Sample Solution Prep_Sample->Equilibrate Load Inject Inject Standard/Sample Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Isomers Integrate->Quantify Purity Assess Peak Purity Quantify->Purity

Caption: HPLC analysis workflow from sample preparation to data analysis.

Detailed HPLC Protocol

This protocol is a robust starting point for the separation of ortho-, meta-, and para-nitrobenzoic acid.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Chromatography Data Station (e.g., Empower™, Chromeleon™).

  • C18 bonded silica column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3][14]

  • Reference standards for o-, m-, and p-nitrobenzoic acid.

  • Isopropanol (HPLC grade).

  • Water (HPLC grade).

  • Acetic acid (glacial, analytical grade).

  • Analytical balance, volumetric flasks, and pipettes.

Chromatographic Conditions:

Parameter Setting
Stationary Phase C18 bonded silica (150 mm x 4.6 mm, 5 µm)
Mobile Phase Isopropanol:Water:Acetic Acid (20:80:0.4, v/v/v)
pH of Mobile Phase Approximately 2.99
Flow Rate 1.2 mL/min[3]
Column Temperature Ambient (or controlled at 25 °C for better reproducibility)
Detection Wavelength 254 nm[3]

| Injection Volume | 10 µL |

Procedure:

  • Mobile Phase Preparation: Carefully measure and mix 200 mL of isopropanol, 800 mL of water, and 4 mL of glacial acetic acid. Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of each nitrobenzoic acid isomer reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase to create individual stock solutions. Prepare a mixed standard solution by appropriately diluting the stock solutions in the mobile phase.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the nitrobenzoic acid sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter if necessary.[20]

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the mixed standard solution to determine the retention times and resolution of the isomers. Subsequently, inject the sample solution.

Data Analysis and Peak Purity
  • Quantification: The percentage of each isomer in the sample can be calculated based on the peak area percentages, assuming the response factors of the isomers are similar at the chosen wavelength. For higher accuracy, a calibration curve for each isomer should be generated.

  • Peak Purity Assessment: When using a PDA detector, it is crucial to assess the purity of the main analyte peak to ensure no impurities are co-eluting.[16][21] The peak purity analysis compares UV-visible spectra across the peak.[22] If the spectra are consistent, the peak is considered spectrally pure. A purity angle less than the purity threshold suggests a pure peak.[22] However, this should be interpreted with caution, as it only indicates spectral homogeneity and not necessarily the absence of a co-eluting impurity with a similar spectrum or one that does not absorb UV light.[21]

Part II: Absolute Purity Determination by qNMR

While HPLC is excellent for separating and quantifying isomers, qNMR provides an orthogonal method to determine the absolute purity of the main component without requiring its own certified reference standard.[9][23] This is particularly valuable for qualifying in-house reference materials.

The Causality Behind qNMR Choices
  • Principle: The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8][12] By comparing the integral of a specific, well-resolved signal from the analyte with that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated.[8]

  • Internal Standard Selection: The choice of an internal standard is critical for accurate qNMR analysis.[10][24] An ideal internal standard should:

    • Be of high, certified purity (≥99.5%).

    • Be stable and non-volatile.

    • Have signals that do not overlap with the analyte or solvent signals.[24]

    • Be soluble in the same deuterated solvent as the analyte.[24]

    • Have a simple NMR spectrum, preferably with one or more sharp singlets.

    • Maleic acid and dimethyl sulfone are commonly used internal standards.[24][25]

  • Experimental Parameters: To ensure accurate quantification, specific NMR acquisition parameters must be optimized. The most critical is the relaxation delay (D1), which must be set to at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and the internal standard signals being integrated. This ensures complete relaxation of the nuclei between scans, making the signal integrals directly proportional to the molar concentration.

Experimental Workflow for qNMR Analysis

The following diagram outlines the workflow for determining purity using qNMR.

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_nmr NMR Acquisition cluster_data_qnmr Data Processing & Calculation Weigh_Analyte Accurately Weigh Analyte Dissolve Dissolve in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_Standard Accurately Weigh Internal Standard Weigh_Standard->Dissolve Optimize Optimize Parameters (e.g., D1) Dissolve->Optimize Acquire Acquire Spectrum Optimize->Acquire Process Phase & Baseline Correction Acquire->Process Integrate_Signals Integrate Analyte & Standard Signals Process->Integrate_Signals Calculate Calculate Purity Integrate_Signals->Calculate

Caption: qNMR analysis workflow for absolute purity determination.

Detailed qNMR Protocol

This protocol provides a general method for the purity determination of a nitrobenzoic acid derivative using an internal standard.

Instrumentation and Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • High-precision analytical balance (readable to at least 0.01 mg).

  • NMR tubes.

  • Certified internal standard (e.g., Maleic Acid, ≥99.5% purity).

  • Deuterated solvent (e.g., DMSO-d₆).

  • Nitrobenzoic acid sample.

qNMR Parameters:

Parameter Setting
Pulse Program Standard quantitative 1H experiment (e.g., zg30)
Relaxation Delay (D1) ≥ 5 x T1 (longest)
Number of Scans 16 or higher for good signal-to-noise
Spectral Width Appropriate for observing all signals

| Acquisition Time | ≥ 3 seconds |

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the nitrobenzoic acid sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., maleic acid) into the same vial.

    • Add a precise volume (e.g., 0.7 mL) of the deuterated solvent (e.g., DMSO-d₆) to the vial.

    • Ensure complete dissolution by gentle swirling or sonication.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Perform shimming to optimize magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using the optimized quantitative parameters, ensuring a sufficient relaxation delay.

  • Data Processing:

    • Apply Fourier transformation to the FID.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the nitrobenzoic acid analyte.

    • Integrate the known proton signal from the internal standard (for maleic acid, the two vinyl protons give a singlet at ~6.3 ppm in DMSO-d₆).

Purity Calculation: The purity of the analyte (Purityₐ) can be calculated using the following equation[8]:

Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd

Where:

  • Iₐ: Integral of the analyte signal

  • Iₛₜd: Integral of the internal standard signal

  • Nₐ: Number of protons for the analyte signal

  • Nₛₜd: Number of protons for the internal standard signal

  • Mₐ: Molar mass of the analyte

  • Mₛₜd: Molar mass of the internal standard

  • mₐ: Mass of the analyte

  • mₛₜd: Mass of the internal standard

  • Purityₛₜd: Purity of the internal standard

Conclusion

The complementary use of HPLC and qNMR provides a comprehensive and robust analytical strategy for the characterization of nitrobenzoic acid derivatives. HPLC, with its superior separatory power, is indispensable for identifying and quantifying isomeric impurities. qNMR offers an orthogonal, primary method for the accurate determination of absolute purity, a critical parameter for qualifying reference standards and ensuring the quality of active pharmaceutical ingredients. By implementing the detailed protocols and understanding the scientific principles outlined in this guide, researchers and quality control analysts can establish a self-validating system that ensures the scientific integrity and trustworthiness of their analytical data. This dual-approach methodology is aligned with the principles of modern analytical chemistry and meets the stringent requirements of the pharmaceutical industry.

References

Application Notes & Protocols for 4-(Carboxymethyl)-3-nitrobenzoic acid in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Heterobifunctional Building Block

4-(Carboxymethyl)-3-nitrobenzoic acid (CAS 444667-11-2) is a specialized aromatic compound that serves as a highly valuable intermediate in modern pharmaceutical synthesis.[1] Its utility stems from its unique trifunctional structure: two distinct carboxylic acid groups and a nitro moiety on a benzene scaffold. This arrangement provides a powerful platform for constructing complex molecular architectures, particularly as a linker or spacer in targeted drug delivery systems.

The core value of this molecule lies in the differential reactivity of its functional groups:

  • Aryl Carboxylic Acid: The carboxyl group directly attached to the benzene ring. Its reactivity is influenced by the ring's electronics.

  • Aliphatic Carboxylic Acid: The carboxymethyl group (-CH₂COOH), which behaves like a typical acetic acid derivative.

  • Nitro Group: An electron-withdrawing group that can be chemically reduced to an amine, providing an orthogonal point for further modification.[2]

These features make this compound an ideal candidate for developing linkers used in Antibody-Drug Conjugates (ADCs), Peptide-Drug Conjugates (PDCs), and other targeted therapies where precise control over payload attachment and spacing is critical.[3]

Physicochemical Properties and Safety Data

Proper handling and storage are paramount for ensuring chemical integrity and operator safety. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 444667-11-2[1]
Molecular Formula C₉H₇NO₆[1][4]
Molecular Weight 225.15 g/mol [1]
Synonyms 4-Carboxy-2-nitrophenylacetic acid, 2-Nitro-4-carboxybenzeneacetic acid[5][6]
Appearance Solid (typically off-white to yellow)[5]
Predicted XlogP 0.7[4]

Safety & Handling: While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar nitrobenzoic acids should be used to guide handling procedures.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[7][8] Work should be conducted in a well-ventilated area or under a chemical fume hood.[9][10]

  • Health Hazards: Assumed to be harmful if swallowed and to cause skin and serious eye irritation, based on GHS classifications for the parent compound.[1] May cause respiratory irritation.[1]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[9][10]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Core Application: A Bifunctional Linker in Drug Conjugate Synthesis

The primary application of this compound is as a heterobifunctional linker in the synthesis of drug conjugates. Linkers are a critical component of ADCs, connecting the antibody to the potent cytotoxic payload. An ideal linker is stable in systemic circulation but allows for efficient payload release at the target tumor site.[3][11][12]

Conceptual Advantages

The structure of this compound offers several distinct advantages in linker design:

  • Orthogonal Handles: The two carboxyl groups possess different chemical environments. The aliphatic carboxyl group is generally more reactive and sterically accessible, allowing for its selective activation and conjugation to a payload molecule first. The less reactive aryl carboxyl can then be used to attach the linker-payload complex to a carrier, such as the lysine residues of an antibody.

  • Defined Spacing: The benzene ring and methylene group provide a rigid, well-defined spacer that prevents steric hindrance between the large antibody and the often-complex payload.

  • Chemical Versatility: The nitro group is a key feature for advanced linker design. It can be carried through several synthetic steps and then reduced to an amine. This newly formed amine can be used to attach solubility-enhancing moieties (e.g., polyethylene glycol, PEG), targeting ligands, or even a second, mechanistically distinct drug payload to create a dual-drug conjugate.[13]

ADC_Synthesis_Workflow Start 4-(Carboxymethyl)- 3-nitrobenzoic acid Step1 Protocol 1: Selective Activation (EDC/NHS) & Amide Bond Formation Start->Step1 Payload Drug-NH₂ (Payload) Payload->Step1 Intermediate1 Linker-Payload (Nitro) Step1->Intermediate1 Step2 Protocol 2: Nitro Reduction (H₂, Pd/C) Intermediate1->Step2 Intermediate2 Linker-Payload (Amine) Step2->Intermediate2 Step3 Protocol 3: Carboxyl Activation & Antibody Conjugation Intermediate2->Step3 Antibody Monoclonal Antibody (mAb-NH₂) Antibody->Step3 Purification Purification (SEC / TFF) Step3->Purification FinalADC Final Antibody-Drug Conjugate (ADC) Purification->FinalADC

References

Application Notes and Protocols: Synthesis of Telmisartan Utilizing Nitrobenzoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Telmisartan, a potent and selective angiotensin II receptor antagonist, is a cornerstone in the management of hypertension.[1][2] Its intricate molecular architecture, featuring a characteristic benzimidazole core, necessitates a sophisticated synthetic strategy. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of Telmisartan, with a particular focus on routes commencing from nitrobenzoic acid intermediates. We will delve into the mechanistic underpinnings of key transformations, present step-by-step protocols for critical reactions, and offer insights gleaned from extensive experience in the field to ensure robust and reproducible outcomes. The methodologies described herein emphasize efficiency, scalability, and the avoidance of hazardous reagents where possible, aligning with modern principles of green chemistry.

PART 1: Strategic Overview of Telmisartan Synthesis

The synthesis of Telmisartan is a multi-step process that can be conceptually divided into the construction of two key fragments: the substituted benzimidazole moiety and the biphenylcarboxylic acid side chain. A common and effective strategy involves the initial preparation of a central benzimidazole intermediate, which is subsequently alkylated with the biphenyl component. The use of nitrobenzoic acid derivatives as starting materials is a well-established and versatile approach to constructing the benzimidazole core.[1][3][4][5][6][7]

PART 2: Synthesis of the Benzimidazole Core from 3-Methyl-4-Nitrobenzoic Acid

A prevalent and efficient pathway to the central bis-benzimidazole scaffold of Telmisartan begins with the commercially available 3-methyl-4-nitrobenzoic acid.[3][8] This route offers a logical and convergent approach to the key intermediate, 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole.

Workflow for Benzimidazole Core Synthesis

Telmisartan Synthesis Workflow A 3-Methyl-4-nitrobenzoic Acid B Methyl 4-amino-3-methylbenzoate A->B Reduction C Methyl 4-(butyrylamino)-3-methylbenzoate B->C Acylation D Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate C->D Nitration E Methyl 3-amino-4-(butyrylamino)-5-methylbenzoate D->E Reduction F Methyl 2-propyl-4-methyl-1H-benzimidazole-6-carboxylate E->F Cyclization G 2-Propyl-4-methyl-1H-benzimidazole-6-carboxylic acid F->G Saponification H 2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole (Bis-benzimidazole Intermediate) G->H Condensation

Caption: Synthetic pathway to the core bis-benzimidazole intermediate.

Protocol 1: Synthesis of Methyl 4-amino-3-methylbenzoate

Principle: The initial step involves the reduction of the nitro group in 3-methyl-4-nitrobenzoic acid to an amine. Catalytic hydrogenation is the preferred method due to its high efficiency and clean reaction profile.

Materials:

  • 3-Methyl-4-nitrobenzoic acid

  • Methanol

  • Palladium on activated charcoal (Pd/C, 5-10%)

  • Hydrogen gas

Procedure:

  • In a suitable autoclave, dissolve 3-methyl-4-nitrobenzoic acid (1.0 mol) in methanol (1.2 L).[9]

  • Carefully add the Pd/C catalyst (4g) to the solution.[9]

  • Seal the autoclave and purge with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Pressurize the vessel with hydrogen to 0.7 MPa and commence stirring at approximately 250 rpm.[9]

  • Increase the temperature to 60°C and maintain for 10 hours.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully vent the hydrogen gas.

  • Filter the mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-amino-3-methylbenzoic acid as a solid. The reported yield is approximately 96%.[9]

Protocol 2: Acylation and Nitration

Principle: The amino group of methyl 4-amino-3-methylbenzoate is first protected by acylation with butyryl chloride. This is followed by a regioselective nitration. The butyryl group directs the incoming nitro group to the desired position and is also the precursor to the propyl side chain of the final Telmisartan molecule.

Materials:

  • Methyl 4-amino-3-methylbenzoate

  • Butyryl chloride

  • Chlorobenzene

  • Nitric acid/Sulfuric acid mixture

Procedure:

  • Acylation: Reflux a solution of methyl 4-amino-3-methylbenzoate with butyryl chloride in chlorobenzene at 100°C.[1][7]

  • Nitration: Cool the reaction mixture to 0°C and carefully add a pre-cooled mixture of nitric acid and sulfuric acid.[1][7]

  • The resulting product is methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.

Protocol 3: Reduction and Cyclization to form the first Benzimidazole Ring

Principle: The newly introduced nitro group is reduced to an amine, which then undergoes an acid-catalyzed intramolecular cyclization with the adjacent butyrylamino group to form the first benzimidazole ring.

Materials:

  • Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

  • Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas

  • Glacial acetic acid

Procedure:

  • Reduction: Hydrogenate the nitro compound in methanol using a Pd/C catalyst under hydrogen pressure (e.g., 5 bar) at room temperature for approximately 4 hours.[4]

  • Cyclization: After filtration to remove the catalyst, concentrate the filtrate. Add glacial acetic acid and heat the mixture to 100-110°C for about 1.5 hours to effect cyclization.[4] This one-pot reduction and cyclization is highly efficient, with reported yields around 90%.[4]

  • The product is methyl 2-propyl-4-methyl-1H-benzimidazole-6-carboxylate.

Protocol 4: Saponification and Condensation to form the Bis-benzimidazole

Principle: The methyl ester is hydrolyzed to the corresponding carboxylic acid (saponification). This acid is then condensed with N-methyl-1,2-phenylenediamine to form the second benzimidazole ring, yielding the key bis-benzimidazole intermediate.

Materials:

  • Methyl 2-propyl-4-methyl-1H-benzimidazole-6-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol/Water

  • N-methyl-1,2-phenylenediamine

  • Polyphosphoric acid (PPA)

Procedure:

  • Saponification: Reflux the methyl ester with NaOH in a methanol/water mixture.[1]

  • Condensation: Heat the resulting carboxylic acid with N-methyl-1,2-phenylenediamine in polyphosphoric acid (PPA) at approximately 150°C.[1][10] This high-temperature condensation facilitates the formation of the second benzimidazole ring. The product, 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole, can be isolated after workup.[11][12][13]

Table 1: Summary of Yields for Benzimidazole Core Synthesis

StepProductReported Yield
Reduction of Nitrobenzoic Acid4-Amino-3-methylbenzoic acid~96%[9]
Reduction and CyclizationMethyl 2-propyl-4-methyl-1H-benzimidazole-6-carboxylate~90%[4]
Condensation2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole~64%[1]
PART 3: Synthesis of the Biphenyl Side Chain and Final Assembly

The synthesis of the biphenyl side chain and its subsequent coupling to the benzimidazole core is a critical phase of the overall process. Various methods, including Suzuki and Ullmann couplings, have been employed for the formation of the biaryl bond.[1][4][5][14]

Workflow for Final Assembly

Final Assembly H Bis-benzimidazole Intermediate J Telmisartan tert-butyl ester H->J N-Alkylation I 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester I->J K Telmisartan J->K Hydrolysis

Caption: Final steps in the synthesis of Telmisartan.

Protocol 5: N-Alkylation of the Bis-benzimidazole Intermediate

Principle: The bis-benzimidazole intermediate is alkylated with a suitable biphenyl derivative, such as 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester. This reaction forms the crucial C-N bond that links the two main fragments of the Telmisartan molecule.

Materials:

  • 2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole

  • 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester

  • Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the bis-benzimidazole intermediate in a polar aprotic solvent like DMSO or DMF.

  • Add a strong base, such as potassium tert-butoxide or sodium hydride, to deprotonate the benzimidazole nitrogen.

  • Add the 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester to the reaction mixture.

  • Stir at room temperature to facilitate the nucleophilic substitution reaction.

  • Upon completion, the reaction is quenched, and the product, Telmisartan tert-butyl ester, is isolated.

Protocol 6: Hydrolysis to Telmisartan

Principle: The final step is the hydrolysis of the tert-butyl ester to the free carboxylic acid, yielding Telmisartan. Acid-catalyzed hydrolysis is typically employed for this transformation.

Materials:

  • Telmisartan tert-butyl ester

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Dissolve the Telmisartan tert-butyl ester in a solvent such as dichloromethane.

  • Add an acid, such as trifluoroacetic acid, to catalyze the hydrolysis of the ester.[15][16]

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • After the reaction is complete, the product is isolated and purified. A common purification method involves adjusting the pH of the solution to precipitate the Telmisartan, followed by filtration and washing.[1][2][4] A final recrystallization can be performed to obtain high-purity Telmisartan.[15]

PART 4: Conclusion and Future Perspectives

The synthetic route to Telmisartan starting from 3-methyl-4-nitrobenzoic acid is a robust and well-established method that provides access to this important antihypertensive agent. The protocols detailed in this application note offer a comprehensive guide for researchers in the field. Continuous efforts in process optimization, particularly in the development of greener and more cost-effective methods for the key coupling and cyclization steps, will undoubtedly lead to further improvements in the manufacturing of Telmisartan. Recent research has explored alternative strategies, such as copper-catalyzed cyclization of o-haloarylamidines, to avoid the use of harsh reagents like polyphosphoric acid, demonstrating the ongoing innovation in the synthesis of this vital medication.[3]

References

protocol for the esterification of 4-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide to the Esterification of 4-Methyl-3-nitrobenzoic Acid

For Professionals in Research, Chemical Synthesis, and Pharmaceutical Development

Abstract

The esterification of 4-methyl-3-nitrobenzoic acid is a critical transformation for synthesizing key intermediates in pharmaceutical and materials science. This document provides a comprehensive guide for researchers, detailing three robust protocols for this conversion: the classic Fischer-Speier esterification, the highly efficient diazomethane-mediated methylation, and the mild Steglich esterification for sensitive substrates. As a senior application scientist, this guide emphasizes not only the procedural steps but also the underlying chemical principles, causality behind experimental choices, and critical safety considerations to ensure reliable, safe, and scalable synthesis.

Introduction: The Significance of 4-Methyl-3-nitrobenzoate Esters

4-Methyl-3-nitrobenzoic acid is a valuable substituted aromatic carboxylic acid.[1] Its derivatives, particularly its esters, serve as pivotal building blocks in organic synthesis. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which opens pathways to a diverse range of heterocyclic compounds and active pharmaceutical ingredients (APIs). The methyl group provides a specific substitution pattern, influencing the electronic and steric properties of the molecule.

This guide provides validated, in-depth protocols designed to be self-validating systems for the synthesis of esters of 4-methyl-3-nitrobenzoic acid, empowering researchers to select and execute the optimal method based on their specific laboratory context, scale, and substrate requirements.

Physicochemical Properties of 4-Methyl-3-nitrobenzoic Acid

A clear understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueReference
Molecular Formula C₈H₇NO₄[2]
Molecular Weight 181.15 g/mol [2]
Appearance Off-white to pale yellow crystalline solid[1][2]
Melting Point 187-190 °C
Solubility Insoluble in water[2][3]
CAS Number 96-98-0

Method Selection: A Strategic Overview

Choosing the appropriate esterification method is a critical decision dictated by factors such as the desired ester (e.g., methyl, ethyl, or a more complex alcohol), the scale of the reaction, and the presence of other functional groups sensitive to the reaction conditions.

  • Fischer-Speier Esterification : Best suited for simple, unhindered alcohols (like methanol or ethanol) that can be used in large excess as the solvent. It is a cost-effective and scalable method but requires strong acid and heat, making it unsuitable for acid-labile substrates.[4][5]

  • Diazomethane Esterification : Exclusively for the synthesis of methyl esters. This method is extremely fast, high-yielding, and proceeds under very mild conditions at room temperature, generating only nitrogen gas as a byproduct.[6][7] However, its utility is overshadowed by the extreme toxicity, carcinogenicity, and explosive nature of diazomethane, necessitating stringent safety protocols and specialized equipment.[8][9]

  • Steglich Esterification : The premier choice for acid-sensitive substrates, sterically hindered alcohols, or when mild, neutral conditions are paramount.[10][11][12] It utilizes a coupling agent (DCC or EDC) and a nucleophilic catalyst (DMAP) at room temperature.[12] While versatile, it is more expensive and requires careful purification to remove byproducts.[13]

Protocol I: Fischer-Speier Esterification

This method relies on shifting the reaction equilibrium towards the product by using a large excess of the alcohol, which often serves as the solvent, in the presence of a strong acid catalyst.[14][15]

Principle and Mechanism

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution.[4] The mechanism involves several equilibrium steps:

  • Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄) to enhance the electrophilicity of the carbonyl carbon.[16]

  • Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate.[14]

  • A proton transfer occurs, converting one of the hydroxyl groups into a good leaving group (water).[4]

  • Elimination of water and subsequent deprotonation of the carbonyl yields the final ester product and regenerates the acid catalyst.[16]

Fischer_Esterification cluster_0 Mechanism Acid R-COOH ProtonatedAcid R-C(OH)₂⁺ Acid->ProtonatedAcid + H⁺ Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral + R'OH p1 Tetrahedral->p1 ProtonatedEster R-C(OH)(O⁺R'H) Ester R-COOR' ProtonatedEster->Ester - H⁺ p1->ProtonatedEster - H₂O p2 p3 p4

Caption: Fischer-Speier Esterification Mechanism.

Detailed Experimental Protocol

This protocol details the synthesis of methyl 4-methyl-3-nitrobenzoate.

Materials and Reagents:

  • 4-Methyl-3-nitrobenzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask, add 4-methyl-3-nitrobenzoic acid (1.0 eq).

  • Add a large excess of methanol (e.g., 10-20 mL per gram of acid) to the flask.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise (catalytic amount, ~0.1 eq).[1]

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours.[1] Monitor reaction progress using Thin-Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the bulk of the methanol under reduced pressure.[17]

  • Dilute the residue with water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of residue).[1]

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude ester by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain off-white to pale yellow crystals.[1]

Quantitative Data Summary
ReagentM.W. ( g/mol )MolesEquivalentsAmount
4-Methyl-3-nitrobenzoic acid181.150.02761.05.0 g
Methanol32.04-Excess75 mL
Sulfuric Acid (98%)98.080.0028~0.1~0.28 g (0.15 mL)
Expected Yield 70-85%

Protocol II: Methyl Esterification via Diazomethane

This protocol offers a rapid and high-yield route to the methyl ester under exceptionally mild conditions.[18] However, it demands the utmost respect for safety procedures.

CRITICAL SAFETY WARNING

Diazomethane is a highly toxic, carcinogenic, and potentially explosive gas.[6][9][19] It can detonate upon contact with rough surfaces (e.g., ground glass joints), sharp edges, or when heated.[8][18] It is also a potent respiratory irritant.[9]

  • NEVER work with diazomethane outside of a certified chemical fume hood with a blast shield.[8][20]

  • ALWAYS use flame-polished, smooth glassware. Avoid any scratches or ground-glass joints.[6][18]

  • ALWAYS wear appropriate Personal Protective Equipment (PPE), including a face shield, lab coat, and double gloves (butyl rubber or Viton recommended).[8][20]

  • NEVER store solutions of diazomethane; generate it in situ for immediate consumption.[19][20]

  • ALWAYS quench excess diazomethane before workup by slowly adding acetic acid until the yellow color disappears and gas evolution ceases.[20]

Principle and Mechanism

The reaction is a simple acid-base reaction followed by an Sₙ2 substitution.[7]

  • The carboxylic acid protonates the diazomethane to form a carboxylate anion and a highly unstable methyldiazonium cation.[6][21]

  • The carboxylate acts as a nucleophile, attacking the methyl group of the diazonium ion in an Sₙ2 fashion.[7][22]

  • This displaces molecular nitrogen (N₂), an excellent leaving group, to form the methyl ester.[22]

Diazomethane_Esterification cluster_1 Mechanism Acid R-COOH Intermediate [R-COO⁻] [CH₃N₂⁺] Acid->Intermediate + CH₂N₂ (Proton Transfer) CH2N2 CH₂N₂ Ester R-COOCH₃ Intermediate->Ester Sₙ2 Attack N2 N₂ Intermediate->N2 Elimination

Caption: Diazomethane Esterification Mechanism.

Detailed Experimental Protocol

This protocol uses a commercially available diazomethane generation kit (e.g., from Diazald®) for enhanced safety.

Materials and Reagents:

  • 4-Methyl-3-nitrobenzoic acid

  • Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)

  • Diethyl ether (anhydrous)

  • Potassium hydroxide (KOH) solution (e.g., 35% in ethanol/water)

  • Acetic acid

  • Diazomethane generation glassware kit (flame-polished)

  • Blast shield

Procedure:

  • Setup : Assemble the diazomethane generation apparatus inside a chemical fume hood behind a blast shield according to the manufacturer's instructions.

  • Dissolve Substrate : In a separate Erlenmeyer flask, dissolve 4-methyl-3-nitrobenzoic acid (1.0 eq) in a minimal amount of diethyl ether.

  • Generate Diazomethane : Carefully follow the kit's instructions to generate a yellow ethereal solution of diazomethane from Diazald® and KOH solution. This is typically done by slowly adding the KOH solution to a solution of Diazald® in ether and distilling the generated diazomethane into a receiving flask cooled in an ice bath.

  • Reaction : Slowly add the freshly prepared, cold diazomethane solution to the stirred solution of the carboxylic acid at 0 °C.

  • Continue addition until the yellow color of diazomethane persists and gas evolution (N₂) ceases, indicating the reaction is complete.

  • Quenching : Let the reaction stand for 10-15 minutes. Carefully quench any excess diazomethane by adding acetic acid dropwise until the yellow color vanishes.[20]

  • Workup : The reaction mixture can be concentrated directly under reduced pressure (ensure all diazomethane is quenched first). The resulting methyl ester is often of high purity and may not require further purification. If needed, recrystallization can be performed.

Protocol III: Steglich Esterification

This protocol is ideal for situations where the starting materials are sensitive to the harsh conditions of Fischer esterification.[11][12]

Principle and Mechanism

The Steglich esterification utilizes a carbodiimide (DCC) to activate the carboxylic acid and a nucleophilic catalyst (DMAP) to facilitate ester formation under mild, neutral conditions.[10][23]

  • Activation : The carboxylic acid adds to one of the C=N bonds of DCC, forming a highly reactive O-acylisourea intermediate.[10][12]

  • Catalysis : DMAP, a superior nucleophile to the alcohol, attacks the O-acylisourea. This crucial step outcompetes an intramolecular rearrangement that would form an unreactive N-acylurea.[11]

  • Active Ester Formation : The attack from DMAP forms a highly electrophilic N-acylpyridinium intermediate (an "active ester") and releases dicyclohexylurea (DCU).[11][24]

  • Nucleophilic Attack : The alcohol attacks the active ester, forming the desired ester and regenerating the DMAP catalyst.[10]

Steglich_Workflow Start Combine Acid, Alcohol, DMAP, and DCC in DCM Stir Stir at 0°C to RT (2-12 hours) Start->Stir Precipitate DCU byproduct precipitates Stir->Precipitate Filter Filter through Celite to remove DCU Precipitate->Filter Workup Aqueous Workup (e.g., dilute HCl wash) Filter->Workup Dry Dry (Na₂SO₄), Filter, Concentrate Workup->Dry Purify Purify by Column Chromatography Dry->Purify Product Pure Ester Product Purify->Product

Caption: General experimental workflow for Steglich Esterification.

Detailed Experimental Protocol

Materials and Reagents:

  • 4-Methyl-3-nitrobenzoic acid

  • Alcohol (R'-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute (e.g., 1 M)

  • Celite® or glass fiber filter paper

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂), dissolve 4-methyl-3-nitrobenzoic acid (1.0 eq), the desired alcohol (1.1-1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.[12]

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) portion-wise to the cold solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.[12]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, cool the mixture back to 0 °C for 30 minutes to maximize the precipitation of DCU.

  • Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[12][13]

  • Transfer the filtrate to a separatory funnel and wash with dilute HCl (to remove excess DMAP), followed by water and brine.[13]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to remove any residual DCU or other impurities.

Quantitative Data Summary
ReagentM.W. ( g/mol )MolesEquivalentsAmount
4-Methyl-3-nitrobenzoic acid181.150.01101.02.0 g
Example Alcohol (Benzyl alcohol)108.140.01211.11.31 g (1.26 mL)
DCC206.330.01211.12.50 g
DMAP122.170.00110.10.13 g
Expected Yield 80-95%

Conclusion

The successful esterification of 4-methyl-3-nitrobenzoic acid is readily achievable through several distinct methodologies. The Fischer-Speier method offers a scalable, classic approach for simple alcohols. The Steglich protocol provides a mild and versatile route for more complex or sensitive substrates. For high-efficiency methylation, the diazomethane protocol is unparalleled, but its use is strictly reserved for laboratories equipped to handle its significant hazards. By understanding the principles, advantages, and limitations of each method, researchers can confidently select and execute the optimal procedure to advance their synthetic objectives.

References

Application Notes & Protocols: Synthesis of Azo Dyes from 4-Hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo compounds, characterized by the functional group R-N=N-R', represent the largest and most versatile class of synthetic organic dyes.[1][2] Their extended conjugated systems are responsible for the vibrant colors that make them indispensable in the textile, printing, and cosmetics industries.[3][4] Beyond their role as colorants, the azo scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1]

This guide focuses on the synthesis of azo dyes using 4-hydroxybenzoic acid and its derivatives (such as methylparaben) as coupling components. These phenols are particularly valuable starting materials due to their ready availability, low toxicity, and the presence of two key functional groups—a hydroxyl and a carboxylic acid (or ester)—which can be used for further functionalization or to modulate the physicochemical properties (e.g., solubility, binding affinity) of the final dye. The synthesis follows a classic and robust two-step electrophilic aromatic substitution mechanism: the diazotization of a primary aromatic amine followed by azo coupling with the activated phenol ring.[5]

PART 1: Core Chemical Principles

The synthesis of an azo dye from a 4-hydroxybenzoic acid derivative is fundamentally a two-stage process.

Stage 1: Diazotization - Formation of the Electrophile

The first stage is the conversion of a primary aromatic amine (e.g., aniline) into a highly reactive aryldiazonium salt.[6][7] This reaction, known as diazotization, is performed by treating the amine with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C).[3]

The mechanism involves the formation of the nitrosonium ion (⁺NO) from nitrous acid in the acidic medium.[8] The amine's nucleophilic nitrogen atom then attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the aryldiazonium ion (Ar-N₂⁺) is formed.[3][6][8] Maintaining a temperature of 0–5 °C is critical, as aryldiazonium salts are unstable at higher temperatures and can decompose, prematurely releasing nitrogen gas.

Stage 2: Azo Coupling - Electrophilic Aromatic Substitution

The aryldiazonium ion is a weak electrophile that readily reacts with electron-rich aromatic compounds in an electrophilic aromatic substitution reaction.[4][9] 4-Hydroxybenzoic acid is an excellent "coupling component" because the hydroxyl (-OH) group is a strong activating group, increasing the electron density of the benzene ring and making it highly susceptible to electrophilic attack.

The reaction is typically carried out under mildly alkaline conditions (pH 9-10).[10] In a basic solution, the phenolic proton is removed to form a phenoxide ion (-O⁻). This ion is an even more powerful activating group than the hydroxyl group, significantly enhancing the rate and yield of the coupling reaction.[10] The electrophilic diazonium ion then attacks the activated ring, preferentially at the ortho position relative to the hydroxyl group, since the para position is already occupied by the carboxylic acid group.[9]

Caption: General mechanism for azo dye synthesis.

PART 2: Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.

Protocol 2.1: Preparation of the Diazonium Salt (from Aniline)

This protocol provides a general method for preparing a diazonium salt solution from aniline. It can be adapted for other substituted aromatic amines.

Materials and Reagents:

  • Aniline (or substituted aromatic amine): 0.01 mol

  • Concentrated Hydrochloric Acid (HCl): 2.5 mL

  • Sodium Nitrite (NaNO₂): 0.70 g (0.01 mol)

  • Deionized Water

  • Ice

  • 100 mL Beaker or Conical Flask

  • Magnetic Stirrer and Stir Bar

Procedure:

  • In a 100 mL beaker, combine the aromatic amine (0.01 mol) with 2.5 mL of concentrated HCl and 10 mL of deionized water. Stir the mixture until the amine fully dissolves, forming the amine hydrochloride salt.

  • Cool the solution to 0–5 °C in an ice-water bath with continuous stirring. It is crucial to maintain this temperature for the duration of the reaction.

  • In a separate small beaker, dissolve 0.70 g of sodium nitrite in 5 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 5-10 minutes. Use a Pasteur pipette or a dropping funnel for the addition.

  • Causality Check: The slow, dropwise addition and constant cooling are essential to prevent the temperature from rising above 5 °C. A temperature increase would cause the unstable diazonium salt to decompose into a phenol and nitrogen gas, significantly reducing the yield.[3]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 10-15 minutes to ensure the diazotization is complete. The resulting clear, pale-yellow solution is the diazonium salt, which should be used immediately in the next step.

Protocol 2.2: Synthesis of 3-((phenyl)diazenyl)-4-hydroxybenzoic acid

This protocol details the coupling of the prepared benzenediazonium chloride with 4-hydroxybenzoic acid.

Materials and Reagents:

  • 4-Hydroxybenzoic Acid: 1.38 g (0.01 mol)

  • Sodium Hydroxide (NaOH): 0.8 g

  • Freshly prepared Diazonium Salt Solution (from Protocol 2.1)

  • Deionized Water

  • Ice

  • 250 mL Beaker

  • Magnetic Stirrer and Stir Bar

  • Buchner Funnel and Flask for vacuum filtration

Procedure:

  • In a 250 mL beaker, dissolve 0.8 g of NaOH in 20 mL of deionized water.

  • Add 1.38 g of 4-hydroxybenzoic acid to the NaOH solution and stir until it completely dissolves. This forms the sodium salt (phenoxide), which is the activated coupling component.[1]

  • Cool this alkaline solution to 5-10 °C in an ice-water bath with continuous stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 2.1) dropwise to the stirred, cold alkaline solution of 4-hydroxybenzoic acid.

  • Observation Point: A brightly colored precipitate (typically yellow, orange, or red) should form almost immediately upon addition. This indicates the formation of the azo dye.

  • Maintain the temperature between 5-10 °C throughout the addition, which should take about 20-30 minutes.[1]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction goes to completion.

  • Work-up: Slowly acidify the mixture by adding dilute HCl dropwise until the pH is acidic (pH ~4-5). This protonates the carboxylate group, ensuring the dye precipitates fully as the carboxylic acid.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold deionized water to remove any unreacted salts.

  • Dry the product in a desiccator or a low-temperature oven. For higher purity, the crude product can be recrystallized from an 85% ethanol-water mixture.[1]

Overall Experimental Workflow

Experimental Workflow cluster_A Diazonium Salt Prep. cluster_B Coupling Component Prep. cluster_C Coupling & Work-up A1 Dissolve Amine in HCl A2 Cool to 0-5 °C A1->A2 A4 Add NaNO₂ dropwise to Amine Solution A2->A4 A3 Prepare NaNO₂ Solution A3->A4 A5 Stir for 15 min (Keep Cold) A4->A5 C1 Add Diazonium Salt dropwise to 4-HBA Solution A5->C1 Immediate Use B1 Dissolve 4-HBA in NaOH (aq) B2 Cool to 5-10 °C B1->B2 B2->C1 C2 Stir for 30 min (Keep Cold) C1->C2 C3 Acidify with HCl C2->C3 C4 Filter Product C3->C4 C5 Wash with Cold Water C4->C5 C6 Dry & Recrystallize C5->C6

Caption: Step-by-step workflow for azo dye synthesis.

PART 3: Characterization and Data Analysis

Confirming the structure and purity of the synthesized azo dye is crucial. A combination of spectroscopic techniques is typically employed.

TechniquePurposeExpected Observations for a 4-Hydroxybenzoic Acid-Derived Azo Dye
UV-Visible Spectroscopy To confirm the presence of the extended conjugated system and determine the wavelength of maximum absorbance (λ_max).A strong absorption band in the visible region (typically 400-550 nm), corresponding to the π → π* transition of the azo chromophore. The exact λ_max depends on the substituents on the aromatic rings.
FT-IR Spectroscopy To identify key functional groups present in the molecule.- Broad O-H stretch (~3200-3500 cm⁻¹) for the phenolic -OH.- O-H stretch of the carboxylic acid dimer (~2500-3300 cm⁻¹).- C=O stretch of the carboxylic acid (~1680-1710 cm⁻¹).- N=N stretch (azo group) is often weak or obscured but may appear around 1400-1450 cm⁻¹.[5]- Aromatic C=C stretches (~1500-1600 cm⁻¹).
¹H NMR Spectroscopy To confirm the overall structure by observing the chemical environment of protons.- Aromatic protons appear in the downfield region (~6.5-8.5 ppm). The coupling patterns will confirm the substitution pattern.- A singlet for the phenolic -OH proton (can be broad and may exchange with D₂O).- A singlet for the carboxylic acid -COOH proton (typically >10 ppm, can be broad and exchanges with D₂O).
Mass Spectrometry (MS) To determine the molecular weight of the compound.The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target azo dye.

PART 4: Field-Proven Insights & Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of Dye 1. Decomposition of Diazonium Salt: The temperature during diazotization or coupling exceeded 5-10 °C.1. Rigorously maintain the temperature at 0-5 °C during diazotization and below 10 °C during coupling using an efficient ice-salt bath if necessary. Use the diazonium salt immediately after preparation.
2. Incorrect pH for Coupling: The coupling solution was not sufficiently alkaline (for phenols) to activate the ring.2. Ensure the 4-hydroxybenzoic acid is fully dissolved in an adequate amount of NaOH solution (pH should be >9) before adding the diazonium salt.
Product is a Tarry/Oily Substance 1. Side Reactions: Higher temperatures can lead to the formation of phenols and other byproducts from the diazonium salt.1. Adhere strictly to the temperature protocols. Purify the crude product via recrystallization to isolate the desired solid dye.
Color of the Dye is Different than Expected 1. pH Effects: The color of many azo dyes is pH-dependent (they can act as indicators).1. Check the λ_max in a buffered solution. Ensure the final product is isolated at a consistent pH (e.g., after acidification) to obtain a uniform product.
2. Impurities: Unreacted starting materials or byproducts are present.2. Perform thorough washing and recrystallization. Purity can be checked using Thin Layer Chromatography (TLC).

References

Troubleshooting & Optimization

purification techniques for crude 4-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of Crude 4-Methyl-3-Nitrobenzoic Acid

Welcome to the technical support center for the purification of 4-methyl-3-nitrobenzoic acid (CAS 96-98-0). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity material post-synthesis. Here, we address common issues through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven techniques.

Understanding the Starting Point: Common Impurities

Effective purification begins with understanding the potential impurities in your crude material. 4-Methyl-3-nitrobenzoic acid is commonly synthesized via the nitration of 4-methylbenzoic acid (p-toluic acid)[1]. Consequently, crude samples often contain:

  • Unreacted Starting Material: Residual 4-methylbenzoic acid.

  • Isomeric Byproducts: Other nitro-isomers formed during the reaction. The methyl group is an ortho-, para-director, while the carboxylic acid is a meta-director, potentially leading to a mixture of products[2].

  • Di-nitrated Products: Over-reaction can lead to the formation of dinitro compounds[2].

  • Inorganic Salts: Residual acids (sulfuric, nitric) and their salts from the reaction and workup.

The choice of purification strategy must effectively separate the target molecule from these structurally similar and chemically distinct impurities.

Primary Purification Method: Recrystallization

Recrystallization is the most common and effective method for purifying solid 4-methyl-3-nitrobenzoic acid[2]. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at high and low temperatures.

Data Presentation: Physical & Solubility Properties
PropertyValueSource(s)
Appearance Prismatic crystals or off-white to light yellow powder[1][3][4]
Molecular Weight 181.15 g/mol [1][3]
Melting Point 187-190 °C[4][5]
Water Solubility Sparingly soluble / Insoluble[1][3]
Organic Solvents Soluble in ethanol and acetone[1]
Experimental Protocol: Recrystallization from Ethanol
  • Dissolution: Place the crude 4-methyl-3-nitrobenzoic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Using excess solvent will significantly reduce recovery yield[6].

  • Hot Filtration (Optional): If insoluble impurities (e.g., inorganic salts, dust) are visible in the hot solution, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization[6][7].

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical as it promotes the formation of large, pure crystals by allowing impurities to remain in the solution (mother liquor)[2][8].

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor containing dissolved impurities[2][7].

  • Drying: Dry the crystals thoroughly in a vacuum oven or desiccator to remove residual solvent.

Troubleshooting Guide: Recrystallization

Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

  • Probable Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities, depressing the melting point of the crude solid. The solute melts before it dissolves, forming an oil.

  • Solution: Add more hot solvent until the oil completely dissolves. If the oil persists, you may need to try a different solvent or solvent system with a lower boiling point. Alternatively, pre-purification with a method like acid-base extraction may be necessary to remove the impurities causing the melting point depression.

Q2: No crystals are forming, even after cooling in an ice bath. What should I do?

  • Probable Cause 1: Too much solvent was used. This results in a solution that is not saturated at the lower temperature.

  • Solution 1: Re-heat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again. Be cautious not to evaporate too much solvent.[9]

  • Probable Cause 2: The solution is supersaturated. Crystal nucleation has not initiated.

  • Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass provide a surface for nucleation. Alternatively, add a "seed crystal" of pure 4-methyl-3-nitrobenzoic acid to the solution.[8]

Q3: The recovered yield is very low. How can I improve it?

  • Probable Cause 1: Too much solvent was used during dissolution. As noted above, this keeps a significant portion of your product dissolved in the mother liquor.

  • Solution 1: Use the absolute minimum volume of hot solvent necessary for dissolution.

  • Probable Cause 2: The crystals were washed with room-temperature or warm solvent. This will re-dissolve a portion of your purified product.

  • Solution 2: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

  • Probable Cause 3: Premature crystallization during hot filtration. The product crystallized on the filter paper along with the impurities.

  • Solution 3: Ensure your funnel and receiving flask are sufficiently pre-heated. You can also add a small excess of hot solvent just before filtering to ensure the product remains in solution.

Q4: The final crystals are still colored (yellow/brown). How can I get a white product?

  • Probable Cause: Colored impurities are co-precipitating with your product or are trapped within the crystal lattice.

  • Solution: During the dissolution step, after the crude solid has dissolved in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). The charcoal will adsorb the colored impurities. Boil the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Recrystallization_Troubleshooting start Recrystallization Issue prob1 No Crystals Form start->prob1 prob2 Product 'Oils Out' start->prob2 prob3 Low Yield start->prob3 prob4 Colored Crystals start->prob4 cause1a Too Much Solvent Used prob1->cause1a Cause? cause1b Supersaturation prob1->cause1b Cause? cause2 Impurity Depression High BP Solvent prob2->cause2 Cause? cause3a Excess Solvent prob3->cause3a Cause? cause3b Improper Washing prob3->cause3b Cause? cause4 Colored Impurities prob4->cause4 Cause? sol1a Boil off excess solvent cause1a->sol1a Solution sol1b Scratch flask Add seed crystal cause1b->sol1b Solution sol2 Add more hot solvent Change solvent cause2->sol2 Solution sol3a Use minimum hot solvent cause3a->sol3a Solution sol3b Wash with ice-cold solvent cause3b->sol3b Solution sol4 Use activated charcoal cause4->sol4 Solution

Caption: Troubleshooting logic for common recrystallization issues.

Alternative/Complementary Method: Acid-Base Extraction

Acid-base extraction is a powerful liquid-liquid extraction technique for separating acidic, basic, and neutral compounds. It leverages the carboxylic acid functional group of 4-methyl-3-nitrobenzoic acid, which can be deprotonated to form a water-soluble salt.[10][11] This is particularly useful for removing neutral impurities or the less acidic starting material, p-toluic acid.[6]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel.[6][12] A weak base is crucial for selectively deprotonating the more acidic 4-methyl-3-nitrobenzoic acid over the potentially present, less acidic p-toluic acid.[6]

  • Extraction: Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas. Allow the layers to separate. The deprotonated product, sodium 4-methyl-3-nitrobenzoate, will move into the lower aqueous layer, while neutral impurities and less acidic starting materials remain in the upper organic layer.[6][10]

  • Separation: Drain the lower aqueous layer into a clean beaker or flask. For thorough extraction, repeat the base wash on the organic layer 1-2 more times and combine the aqueous extracts.[6][13]

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (pH ~2-3, check with litmus paper). The water-insoluble 4-methyl-3-nitrobenzoic acid will precipitate out as a solid.[6][12]

  • Isolation: Collect the purified solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.

AcidBase_Workflow start Crude Product (in Organic Solvent, e.g., Ether) add_base Add aq. NaHCO₃ Solution Shake & Vent in Separatory Funnel start->add_base separate Allow Layers to Separate add_base->separate org_layer Organic Layer (Neutral Impurities, Unreacted p-toluic acid) separate->org_layer Top Layer aq_layer Aqueous Layer (Sodium 4-methyl-3-nitrobenzoate) separate->aq_layer Bottom Layer reacidify Add Strong Acid (e.g., 6M HCl) until pH ~2-3 aq_layer->reacidify precipitate Pure 4-Methyl-3-nitrobenzoic Acid Precipitates reacidify->precipitate isolate Isolate by Vacuum Filtration, Wash with cold water, & Dry precipitate->isolate

Caption: Workflow for purification via acid-base extraction.

Troubleshooting Guide: Acid-Base Extraction

Q1: An emulsion formed at the interface, and the layers won't separate. What can I do?

  • Probable Cause: Vigorous shaking of the separatory funnel can create a stable suspension of the two immiscible liquids.

  • Solution: First, try gentle swirling of the funnel to break the emulsion. If this fails, add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer helps to break up the emulsion and force the separation of the layers. In stubborn cases, allowing the funnel to stand undisturbed for an extended period may also work.

Q2: I've acidified the aqueous layer, but no solid has precipitated. Where is my product?

  • Probable Cause 1: Insufficient acidification. The product will remain dissolved as its carboxylate salt if the solution is not acidic enough.

  • Solution 1: Check the pH of the aqueous solution with litmus paper or a pH meter. Continue adding strong acid dropwise until the solution is strongly acidic (pH 2-3).[6]

  • Probable Cause 2: The product is not precipitating despite acidification. This can happen if the concentration is very low or if fine, difficult-to-see crystals have formed.

  • Solution 2: If the solution is acidic and no solid appears, you can perform a "back-extraction." Extract the acidified aqueous solution with several portions of an organic solvent (e.g., ethyl acetate). The protonated, now organic-soluble, product will move back into the organic layer. Combine the organic extracts, dry with a drying agent (e.g., anhydrous MgSO₄), filter, and remove the solvent with a rotary evaporator to recover your product.[14]

Purity Assessment FAQs

Q1: How can I confirm the purity of my final product?

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range close to the literature value (187-190 °C)[4][5]. Impurities typically cause the melting point to be depressed and the range to broaden.[2]

  • Thin-Layer Chromatography (TLC): Spot your crude material and purified product on a silica gel TLC plate. A pure compound should ideally show a single spot. Streaking is common for carboxylic acids on silica; this can be suppressed by adding a small amount (0.5-1%) of acetic acid to the eluting solvent system.[13]

  • Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure and identify the presence of impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity and quantifying isomeric impurities. A reversed-phase C18 column with an acidic mobile phase (e.g., acetonitrile/water/acetic acid) is often effective for separating nitrobenzoic acid isomers.[15]

References

troubleshooting common issues in the nitration of benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during this fundamental electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only troubleshoot issues but also optimize your synthesis for yield, purity, and safety.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of m-nitrobenzoic acid. Each issue is presented in a question-and-answer format, providing a direct diagnosis and a validated solution.

Q1: My reaction resulted in a very low yield. What are the potential causes and how can I fix this?

Low yield is the most frequently reported issue. It typically stems from three primary factors: incomplete reaction, suboptimal reaction conditions, or loss of product during the workup and purification phases.

Potential Cause 1: Incomplete Reaction The carboxylic acid group (-COOH) is an electron-withdrawing group that deactivates the benzene ring, making it less nucleophilic and slowing the rate of electrophilic aromatic substitution compared to benzene itself.[1][2][3] Consequently, the reaction requires carefully controlled conditions to proceed to completion.

  • Solution:

    • Temperature Control: While low temperatures are crucial to prevent side reactions, a temperature that is too low (e.g., well below 0°C) may significantly slow the reaction rate, leading to an incomplete conversion. Maintain a strict temperature range, typically between 5°C and 15°C, for the duration of the nitrating agent addition.[4][5]

    • Reaction Time: Given the deactivated nature of the substrate, a longer reaction time may be necessary. After the addition of the nitrating mixture is complete, allow the reaction to stir for an additional 15-30 minutes while monitoring the temperature.[5][6] Progress can be monitored using Thin Layer Chromatography (TLC).

Potential Cause 2: Presence of Water Water can interfere with the generation of the essential electrophile, the nitronium ion (NO₂⁺), from the mixture of nitric and sulfuric acids.[6]

  • Solution:

    • Use Concentrated Acids: Ensure that you are using concentrated (not dilute) nitric and sulfuric acids.[1][7]

    • Dry Glassware: All glassware must be thoroughly dried before use to prevent the introduction of water into the reaction system.[6]

Potential Cause 3: Loss During Workup The product, m-nitrobenzoic acid, has some solubility in water, especially if the solution is not sufficiently acidic. Significant product can be lost during filtration and washing if proper technique is not followed.

  • Solution:

    • Ice Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice.[6][8] This serves to both stop the reaction and precipitate the product, as its solubility is lower at cold temperatures.

    • Washing: Wash the filtered crude product with minimal amounts of ice-cold water. Using room temperature or warm water will dissolve a portion of your product.[6]

Q2: My final product is a mixture of isomers or contains dinitrated compounds. How can I improve selectivity for m-nitrobenzoic acid?

The formation of undesired ortho and para isomers, as well as dinitro- and trinitro-derivatives, is a classic sign of poorly controlled reaction conditions, primarily temperature.[1][9]

Potential Cause 1: Formation of Ortho/Para Isomers While the carboxylic acid group is strongly meta-directing, small amounts of ortho and para isomers can form, especially if the reaction temperature is not kept low and stable.[1][8]

  • Solution:

    • Strict Temperature Control: The most critical factor for ensuring meta-selectivity is maintaining a low and stable reaction temperature. The ideal range is often cited as 0-15°C.[1][6][7] An ice-salt bath can be used to achieve temperatures below 0°C if necessary.[10]

    • Slow Addition: The nitrating mixture (HNO₃/H₂SO₄) must be added very slowly (dropwise) to the solution of benzoic acid in sulfuric acid.[6] This prevents localized temperature spikes that can lead to the formation of undesired isomers.

Potential Cause 2: Dinitration The formation of 3,5-dinitrobenzoic acid occurs when the reaction conditions are too harsh (e.g., high temperatures, prolonged reaction times, or use of fuming nitric acid).[1][9][11]

  • Solution:

    • Avoid High Temperatures: Do not let the reaction temperature exceed 30°C.[1][7] Higher temperatures drastically increase the rate of a second nitration.

    • Control Stoichiometry: Use a modest excess of the nitrating agent. A large excess can drive the reaction towards dinitration.

    • Monitor Reaction Time: Quench the reaction once the starting material has been consumed (as determined by TLC) to prevent over-nitration.[12]

Q3: The crude product "oiled out" instead of precipitating as a solid, or it is difficult to purify. What are the best purification methods?

An oily product or difficulty in purification often points to the presence of impurities, such as isomeric byproducts, which can depress the melting point and interfere with crystallization.

  • Solution: Recrystallization The most effective method for purifying m-nitrobenzoic acid is recrystallization, typically from an ethanol/water mixture.[4][6]

    • Solvent Selection: Dissolve the crude product in a minimum amount of hot ethanol. The goal is to use just enough solvent to fully dissolve the solid at its boiling point.

    • Induce Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy (the cloud point), indicating the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Cooling: Allow the flask to cool slowly to room temperature. Rapid cooling can trap impurities within the crystal lattice.[4] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Isolation: Collect the pure crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol/water mixture.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the nitration of benzoic acid?

The nitration of benzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][13] The mechanism proceeds in two main stages:

  • Generation of the Electrophile: Concentrated sulfuric acid acts as a catalyst by protonating nitric acid. This protonated nitric acid readily loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺).[13][14][15]

    • HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[7]

  • Electrophilic Attack and Aromaticity Restoration: The electron-rich π system of the benzoic acid ring attacks the nitronium ion. The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature through both resonance and inductive effects.[1][16][17] This directs the incoming nitronium ion to the meta position, as the resonance structures for ortho and para attack would place a destabilizing positive charge adjacent to the already electron-deficient carboxyl carbon.[2] A weak base (like H₂O or HSO₄⁻) then removes a proton from the intermediate sigma complex, restoring the aromaticity of the ring to yield m-nitrobenzoic acid.[2][13]

Nitration_Mechanism cluster_0 Step 1: Generation of Nitronium Ion (NO₂⁺) cluster_1 Step 2: Electrophilic Attack & Aromaticity Restoration HNO3 HNO₃ NO2_plus NO₂⁺ HNO3->NO2_plus Protonation & Dehydration H2SO4 2 H₂SO₄ H2SO4->NO2_plus H3O_plus H₃O⁺ NO2_plus->H3O_plus HSO4_minus 2 HSO₄⁻ NO2_plus->HSO4_minus Benzoic_Acid Benzoic Acid Sigma_Complex Sigma Complex (Resonance Stabilized) Benzoic_Acid->Sigma_Complex + NO₂⁺ (from Step 1) Product m-Nitrobenzoic Acid Sigma_Complex->Product - H⁺ (to HSO₄⁻) H_plus H⁺

Caption: Mechanism of benzoic acid nitration.

Q2: Why is temperature control so critical in this specific reaction?

Temperature is the most critical parameter to control in the nitration of benzoic acid for two main reasons:[4]

  • Selectivity: The activation energies for substitution at the ortho, meta, and para positions are different. Low temperatures favor the formation of the thermodynamically more stable meta-substituted product. Higher temperatures provide enough energy to overcome the activation barriers for ortho and para substitution, leading to a mixture of isomers.[8]

  • Safety and Side Reactions: The reaction is highly exothermic.[6] An uncontrolled increase in temperature can lead to a runaway reaction, vigorous evolution of toxic nitrogen oxide fumes, and an increased rate of side reactions like dinitration and oxidation of the aromatic ring.[1][10][12]

Q3: What are the primary safety precautions I must take?

The nitration of benzoic acid involves highly corrosive and hazardous chemicals.[1] Strict adherence to safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]

  • Ventilation: Perform the entire experiment in a well-ventilated chemical fume hood. Nitric acid and its fumes are toxic and corrosive.[1][18]

  • Handling Acids: Always add acid slowly and carefully. When preparing the nitrating mixture, add the nitric acid to the sulfuric acid while cooling in an ice bath. Never add water to concentrated acid.[7][19]

  • Waste Disposal: Acidic waste must be neutralized before disposal according to your institution's safety regulations.[7]

Experimental Protocol & Data

Optimized Reaction Parameters

The following table summarizes the key quantitative parameters for a successful nitration of benzoic acid.

ParameterRecommended ValueRationale & Impact on Outcome
Reaction Temperature 5–15°CCritical for selectivity and safety. Higher temps (>30°C) lead to dinitration and isomer formation. Lower temps (<0°C) may slow the reaction significantly.[1][4][5]
Reagent Ratio (mol) Benzoic Acid : HNO₃ : H₂SO₄ ≈ 1 : 1.2 : 2.5A slight excess of HNO₃ ensures complete reaction. H₂SO₄ is the catalyst and solvent. A large excess of HNO₃ can lead to over-nitration.[8][20]
Addition Rate Slow, dropwise over 15-20 minutesPrevents dangerous exothermic temperature spikes and ensures localized reagent concentration remains low, favoring clean conversion.[6][10]
Reaction Time 15-30 minutes post-additionAllows the reaction to proceed to completion. Monitor with TLC to avoid prolonged times which can lead to byproducts.[1][6]
Step-by-Step Synthesis of m-Nitrobenzoic Acid

This protocol is designed as a self-validating system with checkpoints to ensure success.

  • Preparation:

    • Place 5.0 g of benzoic acid into a 100 mL flask.

    • In the fume hood, add 12 mL of concentrated H₂SO₄ to the benzoic acid. Swirl the flask until the benzoic acid dissolves completely.

    • Cool this mixture in an ice-water bath until the internal temperature is below 10°C.[6]

  • Nitrating Mixture Preparation:

    • In a separate, dry test tube, carefully combine 4 mL of concentrated HNO₃ and 4 mL of concentrated H₂SO₄.

    • Cool this nitrating mixture in the ice-water bath.

  • Reaction:

    • Checkpoint: Ensure the temperature of the benzoic acid solution is below 10°C.

    • Using a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred benzoic acid solution over approximately 15-20 minutes.

    • Critical: Monitor the temperature continuously with a thermometer. Do not allow it to rise above 15°C. Adjust the rate of addition to maintain this temperature.[5]

    • Once the addition is complete, allow the mixture to stir in the ice bath for an additional 15 minutes.

  • Workup and Isolation:

    • In a 400 mL beaker, place approximately 100 g of crushed ice.

    • Slowly pour the reaction mixture onto the ice while stirring vigorously with a glass rod. A white or pale-yellow precipitate should form.[8][19]

    • Allow the ice to melt completely, then isolate the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid product on the filter with two small portions of ice-cold water.

  • Purification:

    • Transfer the crude solid to a clean flask.

    • Perform recrystallization from an ethanol/water mixture as described in the Troubleshooting Guide (Q3).

    • Dry the purified crystals.

  • Analysis:

    • Determine the final yield.

    • Confirm the product's identity and purity by measuring its melting point (literature value: 140-142°C) and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).[4]

Troubleshooting_Workflow start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product (Isomers/Dinitration) start->impure_product cause_incomplete Incomplete Reaction? low_yield->cause_incomplete Check Reaction cause_workup_loss Loss During Workup? low_yield->cause_workup_loss Check Procedure cause_temp Temp > 15°C? impure_product->cause_temp Check Conditions sol_time_temp Increase time / Maintain 5-15°C cause_incomplete->sol_time_temp Yes sol_cold_wash Use ice-cold water for washing cause_workup_loss->sol_cold_wash Yes sol_control_temp Maintain strict temp control (0-15°C) Slow, dropwise addition cause_temp->sol_control_temp Yes sol_recrystallize Recrystallize from Ethanol/Water cause_temp->sol_recrystallize No, but still impure sol_control_temp->sol_recrystallize Then...

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Optimizing Reaction Conditions for Selective Mono-Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for selective mono-nitration of aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high-yield, selective mono-nitration. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering troubleshooting advice and in-depth answers to frequently encountered challenges.

Frequently Asked Questions (FAQs)

Q1: What is the active electrophile in aromatic nitration, and how is it generated?

A1: The active electrophile in most aromatic nitration reactions is the nitronium ion (NO₂⁺).[1][2][3] It is typically generated in situ by reacting concentrated nitric acid (HNO₃) with a stronger acid, most commonly concentrated sulfuric acid (H₂SO₄).[2][3][4] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[2][5][6] This mixture of acids is often referred to as "mixed acid."[7]

Q2: What is the fundamental mechanism of electrophilic aromatic nitration?

A2: The mechanism is a classic electrophilic aromatic substitution (EAS).[2][3] It proceeds in two main steps:

  • Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophilic nitronium ion (NO₂⁺). This step is typically the rate-determining step and forms a high-energy carbocation intermediate known as a sigma complex or arenium ion.[1][2][8]

  • Deprotonation: A weak base, often the bisulfate ion (HSO₄⁻) present in the mixed acid, removes a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring, yielding the nitroaromatic product.[2]

Q3: What factors determine the position (regioselectivity) of nitration on a substituted benzene ring?

A3: The regioselectivity (i.e., the ortho, meta, or para position of substitution) is primarily controlled by the electronic properties of the substituent already present on the aromatic ring.[9]

  • Activating Groups (Ortho-, Para-Directors): Electron-donating groups (e.g., -OH, -OR, -NH₂, -alkyl) activate the ring towards electrophilic attack and direct the incoming nitro group to the ortho and para positions.[10][11] These groups stabilize the carbocation intermediate through resonance or inductive effects.[12]

  • Deactivating Groups (Meta-Directors): Electron-withdrawing groups (e.g., -NO₂, -CN, -C=O, -SO₃H) deactivate the ring and direct the incoming nitro group to the meta position.[10][13] These groups destabilize the ortho and para intermediates, making the meta pathway the least unfavorable.[12]

  • Halogens (Ortho-, Para-Directing Deactivators): Halogens are an exception; they are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.[8][14]

Q4: What is polysubstitution, and why is it a common problem?

A4: Polysubstitution is the addition of more than one nitro group to the aromatic ring. It becomes a significant issue when the initial mono-nitrated product is still reactive enough to undergo further nitration under the reaction conditions. This is particularly problematic with highly activated aromatic rings, where the first nitro group may not sufficiently deactivate the ring to prevent a second or even third nitration.[14] For example, the nitration of phenol can easily lead to di- and tri-nitrated products.[14]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Problem 1: Low or no yield of the desired mono-nitrated product.

Possible Causes & Solutions

  • Insufficiently Reactive Electrophile:

    • Explanation: The nitrating agent may not be strong enough to nitrate your substrate, especially if the aromatic ring is deactivated by electron-withdrawing groups.[13][15]

    • Solution: Increase the strength of the nitrating system. If using mixed acid, ensure the acids are concentrated and consider increasing the proportion of sulfuric acid to generate a higher concentration of the nitronium ion. For highly deactivated substrates, more potent nitrating systems like nitric acid with trifluoroacetic anhydride or the use of isolated nitronium salts (e.g., NO₂BF₄) may be necessary.[4][15]

  • Reaction Temperature is Too Low:

    • Explanation: Electrophilic aromatic substitution is an activated process. Insufficient thermal energy can lead to very slow reaction rates.

    • Solution: Cautiously increase the reaction temperature. Monitor the reaction closely, as higher temperatures can also promote side reactions and decrease selectivity. For deactivated rings, temperatures up to 100°C may be required.[13]

  • Substrate Degradation:

    • Explanation: Highly activated rings (e.g., phenols, anilines) are susceptible to oxidation by nitric acid, which can lead to the formation of tar-like byproducts and low yields of the desired nitro-compound.[14]

    • Solution: Use milder nitrating agents. Options include dilute nitric acid, metal nitrates (e.g., bismuth subnitrate, copper nitrate), or acetyl nitrate.[7][16] Running the reaction at lower temperatures is also crucial to minimize oxidation.

  • Incorrect Order of Synthetic Steps:

    • Explanation: For synthesizing polysubstituted aromatics, the order of substituent addition is critical. For instance, Friedel-Crafts reactions fail on strongly deactivated rings like nitrobenzene.[13]

    • Solution: Plan your synthetic route carefully. Perform reactions that require an activated ring (like Friedel-Crafts) before introducing a deactivating nitro group.

Problem 2: Significant formation of di- or poly-nitrated byproducts.

Possible Causes & Solutions

  • Reaction Conditions are Too Harsh:

    • Explanation: High temperatures, long reaction times, and a high concentration of the nitrating agent can overcome the deactivating effect of the first nitro group, leading to subsequent nitrations.[17]

    • Solution:

      • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0°C or even lower is beneficial.

      • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.

      • Reduce Reaction Time: Monitor the reaction progress by techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed.

  • Substrate is Highly Activated:

    • Explanation: For substrates with powerful activating groups (e.g., -OH, -NH₂), the ring remains highly susceptible to electrophilic attack even after one nitro group has been added.[14]

    • Solution:

      • Use a Milder Nitrating Agent: Avoid mixed acid. Consider using acetyl nitrate or metal nitrates which are generally less aggressive.[7] Some modern methods employ solid acid catalysts or "green" nitrating agents to improve selectivity.[18][19][20]

      • Protect the Activating Group: Temporarily convert the highly activating group into a less activating one. For example, an amino group (-NH₂) can be acylated to form an amide (-NHCOR), which is less activating. The protecting group can be removed after nitration.

Problem 3: Poor regioselectivity (undesired isomer distribution).

Possible Causes & Solutions

  • Steric Hindrance:

    • Explanation: While electronic effects are primary, steric hindrance can influence the ortho:para ratio. Bulky substituents on the ring or a bulky electrophile can disfavor substitution at the more sterically hindered ortho position, leading to a higher proportion of the para product.[10][12]

    • Solution: To favor the para isomer, you can sometimes use a bulkier nitrating agent or a solvent system that increases the effective size of the electrophile. Conversely, if the ortho isomer is desired, less sterically demanding conditions may be required, although this is often challenging to control.

  • Influence of Catalysts and Solvents:

    • Explanation: The choice of catalyst and solvent can significantly impact isomer distribution. For instance, solid acid catalysts like zeolites can exhibit shape-selectivity, favoring the formation of the less bulky para isomer that fits better within their pore structure.[4][19][21]

    • Solution: Explore different catalytic systems. Zeolites (e.g., ZSM-5, H-beta) or clay-supported catalysts (claycop) have been shown to enhance para-selectivity in the nitration of compounds like toluene.[15][19] The solvent can also play a role; some ionic liquids have been shown to influence regioselectivity.[22]

  • Thermodynamic vs. Kinetic Control:

    • Explanation: In some cases, the initially formed kinetic product (often the ortho isomer) can rearrange to the more thermodynamically stable para isomer under the reaction conditions, especially at higher temperatures.

    • Solution: To favor the kinetic product, use milder conditions, lower temperatures, and shorter reaction times. For the thermodynamic product, higher temperatures and longer reaction times may be beneficial, provided side reactions are not an issue.

Experimental Protocols & Data

Table 1: Common Nitrating Agents and Their Applications
Nitrating Agent/SystemCompositionTypical SubstratesKey Advantages/Disadvantages
Mixed Acid Conc. HNO₃ / Conc. H₂SO₄Benzene, Toluene, HalobenzenesAdv: Inexpensive, highly reactive.[7] Disadv: Poor selectivity with activated rings, harsh conditions, acidic waste.[4][15]
Acetyl Nitrate HNO₃ / Acetic AnhydrideActivated rings (Phenols, Anilines)Adv: Milder than mixed acid, reduces oxidation.[7] Disadv: Can be unstable.
Nitronium Salts NO₂BF₄, NO₂PF₆Deactivated rings, sensitive substratesAdv: High reactivity, non-acidic conditions.[7] Disadv: Expensive, moisture-sensitive.
Metal Nitrates Cu(NO₃)₂, Bi(NO₃)₃, etc.Phenols, moderately active ringsAdv: Often milder, can improve regioselectivity.[16] Disadv: Stoichiometric metal waste.
Solid Acid Catalysts HNO₃ / Zeolites, ClaysToluene, AlkylbenzenesAdv: High para-selectivity, catalyst is recyclable.[4][19] Disadv: May require higher temperatures.
Green Nitrating Agents Urea nitrate, N-nitropyrazolesVarious (hetero)arenesAdv: Milder conditions, improved safety and selectivity, reduced waste.[20][23][24] Disadv: May be less reactive, higher reagent cost.
Protocol: Selective Mono-Nitration of Toluene to favor p-Nitrotoluene using a Solid Acid Catalyst

This protocol is an example of a modern approach to improve regioselectivity.

  • Catalyst Preparation: Activate zeolite H-beta by heating at 500°C for 4 hours under a stream of dry air. Cool to room temperature in a desiccator.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add toluene (1 equivalent) and the activated zeolite H-beta catalyst (weight based on desired substrate:catalyst ratio).

  • Reagent Addition: Begin stirring the mixture and slowly add concentrated nitric acid (1.1 equivalents) dropwise over 30 minutes, maintaining the reaction temperature at 25°C.

  • Reaction Monitoring: Allow the reaction to stir at 25°C. Monitor the progress by taking small aliquots and analyzing them by GC to determine the conversion of toluene and the isomer distribution (ortho, meta, para).

  • Workup: Once the starting material is consumed, filter the reaction mixture to recover the catalyst. Wash the catalyst with a suitable solvent (e.g., dichloromethane). The filtrate contains the product mixture.

  • Purification: Wash the filtrate with water, then with a dilute sodium bicarbonate solution to remove any remaining acid. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation or recrystallization to isolate the desired p-nitrotoluene.

Visualizing the Process

Diagram 1: Mechanism of Electrophilic Aromatic Nitration

Nitration_Mechanism cluster_step1 Step 1: Generation of Nitronium Ion cluster_step2 Step 2: Electrophilic Attack & Sigma Complex Formation cluster_step3 Step 3: Deprotonation & Aromaticity Restoration HNO3 H-O-NO₂ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H⁺ (from H₂SO₄) H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- NO2+ NO₂⁺ (Nitronium Ion) Protonated_HNO3->NO2+ - H₂O Benzene Aromatic Ring (Ar-H) H2O H₂O Sigma_Complex Sigma Complex [Ar(H)(NO₂)]⁺ Benzene->Sigma_Complex + NO₂⁺ Product Nitroaromatic (Ar-NO₂) Sigma_Complex->Product + HSO₄⁻ - H₂SO₄ H2SO4_regen H₂SO₄ (regenerated)

Caption: The three-step mechanism for electrophilic aromatic nitration.

Diagram 2: Decision Workflow for Optimizing Mono-Nitration

Optimization_Workflow start Start: Mono-Nitration Goal substrate_eval Evaluate Substrate: Activated or Deactivated? start->substrate_eval activated Activated Ring (e.g., Phenol, Toluene) substrate_eval->activated Activated deactivated Deactivated Ring (e.g., Nitrobenzene) substrate_eval->deactivated Deactivated mild_cond Use Mild Conditions: - Low Temp (0°C) - Milder Nitrating Agent (e.g., Acetyl Nitrate) activated->mild_cond strong_cond Use Stronger Conditions: - Higher Temp - Strong Nitrating Agent (e.g., Mixed Acid, NO₂BF₄) deactivated->strong_cond check_yield Analyze Yield & Purity mild_cond->check_yield strong_cond->check_yield low_yield Problem: Low Yield check_yield->low_yield Low Yield polynitration Problem: Polysubstitution check_yield->polynitration Impure good_yield Success: High Yield of Mono-Product check_yield->good_yield Optimal adjust_strength Increase Reagent Strength or Temperature low_yield->adjust_strength reduce_severity Reduce Temp, Time, or Reagent Stoichiometry polynitration->reduce_severity adjust_strength->check_yield reduce_severity->check_yield

Caption: A decision-making workflow for troubleshooting common nitration issues.

References

identifying and removing isomeric impurities from nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nitrobenzoic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isomeric impurities. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you identify and remove unwanted isomers from your reaction products, ensuring the purity of your final compound.

Introduction

Nitrobenzoic acids are pivotal intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals.[1] The regiochemistry of the nitro group on the benzoic acid scaffold profoundly influences the molecule's properties and reactivity. Consequently, obtaining the desired isomer with high purity is critical. However, the synthesis of a specific nitrobenzoic acid isomer is often accompanied by the formation of its structural isomers, which can be challenging to separate. This guide provides practical, field-proven insights into identifying and removing these isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for nitrobenzoic acid isomers, and why do they lead to isomeric impurities?

A1: The synthetic strategy is dictated by the directing effects of the substituents on the benzene ring.[2]

  • 3-Nitrobenzoic Acid (m-Nitrobenzoic Acid): The most common route is the direct nitration of benzoic acid using a mixture of concentrated nitric acid and sulfuric acid.[2][3] The carboxylic acid group is an electron-withdrawing group and a meta-director. Therefore, the incoming nitro group is directed to the meta position. However, small amounts of the ortho (2-nitro) and para (4-nitro) isomers are also formed as byproducts.[3]

  • 2-Nitrobenzoic Acid (o-Nitrobenzoic Acid) and 4-Nitrobenzoic Acid (p-Nitrobenzoic Acid): These isomers are typically synthesized by the oxidation of the corresponding nitrotoluene precursors (2-nitrotoluene and 4-nitrotoluene, respectively).[4][5] While this method is more direct for these isomers, cross-contamination of the starting nitrotoluenes or side reactions can still lead to the presence of other isomers in the final product.

Q2: What is the typical distribution of isomers in the nitration of benzoic acid?

A2: In the direct nitration of benzoic acid, the major product is 3-nitrobenzoic acid. The approximate distribution is around 75-80% 3-nitrobenzoic acid, 15-20% 2-nitrobenzoic acid, and 1-5% 4-nitrobenzoic acid.[3] These ratios can be influenced by reaction conditions such as temperature and the concentration of the nitrating agents.[6]

Q3: Why is it important to remove isomeric impurities?

A3: For applications in drug development and the synthesis of active pharmaceutical ingredients (APIs), even small amounts of isomeric impurities can have significant consequences. Different isomers can exhibit distinct pharmacological and toxicological profiles. Therefore, regulatory agencies have stringent requirements for the purity of pharmaceutical compounds. In other applications, such as the synthesis of dyes and polymers, the presence of isomers can affect the color, stability, and physical properties of the final product.[7]

Q4: How can I identify the different nitrobenzoic acid isomers in my product mixture?

A4: Several analytical techniques can be used to identify and quantify the isomeric composition of your product:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful and widely used method for separating and quantifying nitrobenzoic acid isomers.[7]

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can distinguish between the isomers based on the chemical shifts and splitting patterns of the aromatic protons and carbons.[8]

    • Infrared (IR) Spectroscopy: The IR spectra of the isomers show characteristic absorption bands for the carboxylic acid and nitro functional groups. While the major peaks are similar, subtle differences in the fingerprint region can help in their identification.[8]

  • Melting Point Analysis: The three isomers have distinct melting points. A broad melting point range for your product suggests the presence of impurities.[1][9]

Troubleshooting Guide

Problem: High Levels of ortho and para-Nitrobenzoic Acid Impurities in meta-Nitrobenzoic Acid Synthesis

Symptoms:

  • The yield of the desired 3-nitrobenzoic acid is lower than expected.

  • Analytical data (e.g., HPLC, NMR) shows significant peaks corresponding to the 2- and 4-nitrobenzoic acid isomers.

  • The melting point of the product is broad and lower than the literature value for pure 3-nitrobenzoic acid.

Possible Causes and Solutions:

Cause Explanation Solution
High Reaction Temperature Nitration is an exothermic reaction. Higher temperatures can lead to a decrease in regioselectivity, favoring the formation of the ortho and para isomers.[6]Maintain a low reaction temperature, typically between 0 and 15°C, using an ice bath. Add the nitrating mixture slowly to control the exotherm.[2]
Incorrect Reagent Stoichiometry An excess of nitric acid can lead to the formation of dinitrated byproducts.Use a carefully controlled stoichiometry of nitric acid to benzoic acid. A slight excess of the nitrating agent is usually sufficient.
Insufficient Reaction Time If the reaction is not allowed to proceed to completion, unreacted benzoic acid will remain.Monitor the reaction progress using a suitable technique (e.g., TLC, HPLC). Allow the reaction to stir for a sufficient time (typically 30-60 minutes) after the addition of the nitrating mixture.[2]
Problem: Difficulty in Separating Isomers by Recrystallization

Symptoms:

  • Multiple recrystallization cycles do not significantly improve the purity of the desired isomer.

  • Significant loss of the desired product during recrystallization.

Possible Causes and Solutions:

Cause Explanation Solution
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be very soluble or insoluble in the solvent at all temperatures.[10] The solubilities of the nitrobenzoic acid isomers can be similar in some solvents.Water is a common solvent for recrystallizing nitrobenzoic acids, exploiting the significant differences in their solubilities at different temperatures.[10][11] For instance, o-nitrobenzoic acid is significantly more soluble in water than the p-isomer.[11] Experiment with mixed solvent systems (e.g., ethanol-water) to optimize the separation.[12]
Formation of a Saturated Solution of the Impurity If the concentration of a soluble impurity is high, it may co-precipitate with the desired product upon cooling.Perform a preliminary purification step to reduce the concentration of the major impurities before final recrystallization. This could involve column chromatography or a different solvent wash.
Cooling the Solution Too Quickly Rapid cooling can lead to the trapping of impurities within the crystal lattice.[10]Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[10]

Experimental Protocols

Protocol 1: Identification and Quantification of Nitrobenzoic Acid Isomers by HPLC

This protocol provides a general method for the separation of o-, m-, and p-nitrobenzoic acid isomers using reversed-phase HPLC.[7]

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile phase: 2-propanol, water, and acetic acid

  • Standards of 2-, 3-, and 4-nitrobenzoic acid

  • Your synthesized nitrobenzoic acid sample

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 2-propanol, water, and acetic acid in a ratio of 20:80:0.4 (v/v/v). The pH should be approximately 2.99.[7]

  • Standard Preparation: Prepare individual standard solutions of each isomer (e.g., 10 µg/mL) in the mobile phase. Also, prepare a mixed standard solution containing all three isomers.

  • Sample Preparation: Dissolve a known amount of your synthesized product in the mobile phase to a suitable concentration.

  • HPLC Analysis:

    • Set the flow rate to 1.2 mL/min.[7]

    • Set the detection wavelength to 254 nm.[7]

    • Inject the standard solutions to determine the retention times for each isomer.

    • Inject your sample solution.

  • Data Analysis: Identify the isomers in your sample by comparing the retention times with the standards. Quantify the amount of each isomer by comparing the peak areas with the standard calibration curves.

Protocol 2: Purification of 3-Nitrobenzoic Acid by Recrystallization from Water

This protocol describes the purification of crude 3-nitrobenzoic acid containing 2- and 4-nitrobenzoic acid as impurities.

Materials:

  • Crude 3-nitrobenzoic acid

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude 3-nitrobenzoic acid in an Erlenmeyer flask.

  • Add a minimal amount of hot deionized water to dissolve the solid completely. The solubility of 3-nitrobenzoic acid in boiling water is significantly higher than in cold water.[13]

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Crystals of 3-nitrobenzoic acid should start to form.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize the precipitation of the product.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.

  • Dry the purified crystals in a desiccator or a vacuum oven.

  • Assess the purity of the recrystallized product by melting point determination and HPLC analysis.

Data Presentation

Physical Properties of Nitrobenzoic Acid Isomers

The following table summarizes key physical properties of the three isomers, which are crucial for their identification and separation.

Property2-Nitrobenzoic Acid3-Nitrobenzoic Acid4-Nitrobenzoic Acid
Molecular Formula C₇H₅NO₄C₇H₅NO₄C₇H₅NO₄
Molecular Weight 167.12 g/mol 167.12 g/mol 167.12 g/mol
Appearance Yellowish-white crystalsOff-white to yellowish-white crystalsPale yellow crystalline solid
Melting Point (°C) 146–148139–141237–242
pKa (in water) ~2.17~3.47~3.44
Water Solubility ~7.8 g/L~2.4 g/L (at 15 °C)< 1 g/L (at 26 °C)

Data compiled from multiple sources.[1]

Spectroscopic Data for Isomer Identification

This table highlights key IR absorption bands for distinguishing the isomers.

Functional GroupVibrational Mode2-Nitrobenzoic Acid (cm⁻¹)3-Nitrobenzoic Acid (cm⁻¹)4-Nitrobenzoic Acid (cm⁻¹)
O-H (Carboxylic Acid) Stretching (broad)~3200-2500~3100-2500~3100-2500
C=O (Carboxylic Acid) Stretching~1700~1700~1700
N-O (Nitro Group) Asymmetric Stretching~1530~1530~1525
N-O (Nitro Group) Symmetric Stretching~1350~1350~1345

Note: The exact peak positions can vary slightly.[8]

Visualizations

Synthesis Pathway of Nitrobenzoic Acid Isomers

Nitrobenzoic_Acid_Synthesis cluster_meta Synthesis of 3-Nitrobenzoic Acid cluster_ortho_para Synthesis of 2- and 4-Nitrobenzoic Acid benzoic_acid Benzoic Acid nitration Nitration (HNO₃, H₂SO₄) benzoic_acid->nitration m_nba 3-Nitrobenzoic Acid (Major Product) nitration->m_nba o_nba_impurity 2-Nitrobenzoic Acid (Impurity) nitration->o_nba_impurity p_nba_impurity 4-Nitrobenzoic Acid (Impurity) nitration->p_nba_impurity o_nitrotoluene 2-Nitrotoluene oxidation_o Oxidation o_nitrotoluene->oxidation_o p_nitrotoluene 4-Nitrotoluene oxidation_p Oxidation p_nitrotoluene->oxidation_p o_nba 2-Nitrobenzoic Acid oxidation_o->o_nba p_nba 4-Nitrobenzoic Acid oxidation_p->p_nba

Caption: Synthetic routes to nitrobenzoic acid isomers.

Logical Workflow for Isomer Identification and Removal

Isomer_Purification_Workflow start Crude Nitrobenzoic Acid Product analysis Isomer Analysis (HPLC, NMR, MP) start->analysis decision Purity Acceptable? analysis->decision purification Purification (Recrystallization, Chromatography) decision->purification No final_product Pure Isomer decision->final_product Yes purification->analysis

Caption: Workflow for isomer purification and analysis.

References

Technical Support Center: Recrystallization of 4-Methyl-3-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4-methyl-3-nitrobenzoic acid. This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals to navigate the nuances of selecting an optimal recrystallization solvent and troubleshooting common experimental challenges.

Frequently Asked Questions: The Fundamentals of Solvent Selection
Q1: What are the ideal characteristics of a recrystallization solvent for 4-methyl-3-nitrobenzoic acid?

An ideal solvent for recrystallizing 4-methyl-3-nitrobenzoic acid must satisfy several key criteria. The primary principle of recrystallization is that the compound of interest should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., room temperature or in an ice bath).[1] This temperature-dependent solubility differential is what drives the crystallization process upon cooling.

Beyond this core requirement, the solvent should also:

  • Not react with the compound: The solvent must be chemically inert to 4-methyl-3-nitrobenzoic acid.[2]

  • Dissolve impurities well or not at all: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[1]

  • Be volatile enough for easy removal: The solvent should have a relatively low boiling point to facilitate its evaporation from the final crystals during the drying phase.[2]

  • Be safe and cost-effective: Considerations for toxicity, flammability, and cost are practical necessities in any laboratory setting.[1]

The structure of 4-methyl-3-nitrobenzoic acid—containing a polar carboxylic acid group, a nitro group, and a non-polar toluene backbone—suggests that moderately polar solvents are a good starting point.[3]

Q2: Which single solvents are recommended for recrystallizing 4-methyl-3-nitrobenzoic acid?

Based on experimental data and established protocols, ethanol is a commonly recommended and suitable solvent for the recrystallization of 4-methyl-3-nitrobenzoic acid.[4] Its polarity is sufficient to dissolve the compound when hot, leveraging hydrogen bonding with the carboxylic acid group. However, the compound's solubility in cold ethanol is significantly lower, allowing for good recovery of pure crystals upon cooling.[4]

Other solvents that could be considered, based on solubility studies, include other short-chain alcohols like methanol or isopropanol.[5][6] Acetone is another potential candidate, though its lower boiling point might require more careful handling.[7] Water is generally a poor choice on its own as the compound is only sparingly soluble, even when hot.[7][8]

Q3: How do I perform a quick solvent screen to find a suitable single solvent?

A systematic solvent screen is the most reliable method to identify the best solvent empirically.

  • Preparation: Place a small amount of your crude 4-methyl-3-nitrobenzoic acid (approx. 50-100 mg) into several different test tubes.

  • Room Temperature Test: To each tube, add a small volume (e.g., 1 mL) of a different candidate solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexanes). Agitate the tubes. A suitable solvent will not dissolve the compound at room temperature.[1] Any solvent that dissolves the compound completely at this stage is unsuitable as a single solvent.

  • High-Temperature Test: Take the test tubes containing undissolved solid and heat them gently in a water bath or on a hot plate. Add the solvent dropwise until the solid just dissolves.[9] A good solvent will dissolve the compound completely near its boiling point.

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath. The solvent that produces a large quantity of high-quality, crystalline precipitate is the best candidate for your recrystallization.

Advanced Solvent Systems & Protocols
Q4: My compound seems to be moderately soluble in everything at room temperature or insoluble in everything even when hot. When should I use a mixed-solvent system?

A mixed-solvent system is the ideal solution when no single solvent meets the criteria for effective recrystallization.[1] This situation, where the compound is either too soluble or too insoluble across a range of solvents, is common. A mixed-solvent recrystallization uses two miscible solvents:

  • Solvent 1 (The "Good" Solvent): A solvent in which 4-methyl-3-nitrobenzoic acid is highly soluble, even at room temperature.

  • Solvent 2 (The "Bad" or "Anti-Solvent"): A solvent in which the compound is very poorly soluble.[10]

The strategy is to dissolve the compound in a minimum amount of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes cloudy (saturated). A drop or two of the "good" solvent is then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.

Q5: How do I select a suitable mixed-solvent pair for 4-methyl-3-nitrobenzoic acid?

The key is to choose two solvents that are completely miscible with each other but have opposite solubility characteristics for your compound.[11] For 4-methyl-3-nitrobenzoic acid, common and effective pairs often combine a polar and a non-polar solvent.

Recommended Solvent Pairs:

  • Ethanol/Water: Ethanol is a good solvent, while water is a poor one.[1] This is a classic choice for moderately polar organic acids.

  • Acetone/Water: Similar to ethanol/water, acetone readily dissolves the compound, and water acts as the anti-solvent.[11]

  • Ethyl Acetate/Hexanes: Ethyl acetate is a good solvent, while hexanes are a non-polar anti-solvent. This pair is excellent for compounds that need a less polar system than alcohol/water mixtures.

The selection process can be visualized with the following workflow:

Caption: Solvent selection workflow for recrystallization.

Troubleshooting Guide: Addressing Common Issues
Q6: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution cools too rapidly, causing the compound to precipitate from a supersaturated solution above its melting point.[12]

Solutions:

  • Re-heat and Add More Solvent: Heat the mixture to redissolve the oil. Add a small amount of additional "good" solvent (1-2 mL) to decrease the saturation point and slow down precipitation upon cooling.[12][13]

  • Cool Slowly: Allow the flask to cool at a much slower rate. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature gradually.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solution interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[13]

  • Add a Seed Crystal: If you have a pure crystal of 4-methyl-3-nitrobenzoic acid, adding a tiny speck to the cooled solution can induce crystallization.[13]

Q7: My final yield after recrystallization is very low. How can I improve it?

Low yield is a frequent issue in recrystallization. The most common causes are:

  • Using too much solvent: This is the most prevalent error. An excessive amount of solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[13] To fix this, if you suspect you've used too much solvent, you can carefully evaporate some of it by gently heating the solution and then attempting the cooling process again.[12]

  • Premature crystallization: If the product crystallizes in the funnel during a hot gravity filtration step, you will lose material. Ensure your funnel and receiving flask are pre-heated to prevent this.[14]

  • Incomplete cooling: Ensure you have allowed sufficient time for cooling and have used an ice-water bath to maximize the precipitation of the product from the cold solvent.

Q8: No crystals are forming at all, even after cooling in an ice bath. What should I do?

This indicates that your solution is not supersaturated, likely because too much solvent was used or the initial material had fewer impurities than expected.[13]

Troubleshooting Steps:

  • Induce Crystallization: Try scratching the flask with a glass rod or adding a seed crystal as described above.[9]

  • Reduce Solvent Volume: Gently boil off a portion of the solvent to increase the concentration of the solute. Be careful not to evaporate too much. Cool the solution again and see if crystals form.[12]

  • For Mixed Solvents, Add Anti-Solvent: If using a mixed-solvent system, you may need to add a few more drops of the anti-solvent (the "bad" solvent) to the cooled solution to force precipitation.

Q9: My final crystals are still colored. How can I remove colored impurities?

If the product remains colored, it is often due to high-molecular-weight, polar impurities that co-crystallize with your product. These can often be removed with activated charcoal.

Protocol:

  • After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat source.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Using too much will adsorb your product and reduce the yield.[12]

  • Swirl the mixture and gently heat it for a few minutes.

  • Perform a hot gravity filtration using a fluted filter paper to remove the charcoal.[9] The filtrate should now be colorless.

  • Proceed with the cooling and crystallization steps as usual.

Data & Protocols
Solubility of 4-Methyl-3-Nitrobenzoic Acid in Common Solvents at 298.15 K (25 °C)

This table summarizes the mole fraction solubility (xₑ) of 4-methyl-3-nitrobenzoic acid in various organic solvents, providing a quantitative basis for solvent selection.[5][6]

SolventSolvent ClassMole Fraction Solubility (xₑ)
MethanolAlcohol0.1069
EthanolAlcohol0.1118
1-PropanolAlcohol0.1070
2-PropanolAlcohol0.1039
1-ButanolAlcohol0.1042
Ethyl AcetateEster0.1557
AcetonitrileNitrile0.1227
Tetrahydrofuran (THF)Ether0.3129
1,4-DioxaneEther0.3109
WaterAqueous0.000037 (estimated from molar solubility)[5]

Data sourced from Acree, W. E. (2019).[5][6]

Experimental Protocol: Single-Solvent Recrystallization from Ethanol
  • Dissolution: Place the crude 4-methyl-3-nitrobenzoic acid in an Erlenmeyer flask. In a separate beaker, heat ethanol on a hot plate. Add the minimum amount of hot ethanol to the flask containing the crude solid until it just dissolves.[4][9]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, sand), perform a hot gravity filtration by pouring the hot solution through a fluted filter paper in a pre-heated stemless funnel into a clean, pre-heated Erlenmeyer flask.[9]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[4] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.[4]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. Once dry, determine the melting point and yield to assess purity and efficiency.

References

preventing the formation of dinitro byproducts in nitration reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nitration Reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of nitration, with a specific focus on preventing the formation of undesired dinitro byproducts. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established scientific principles and practical field experience.

I. Troubleshooting Guide: Unwanted Dinitration

This section addresses specific issues related to the over-nitration of aromatic compounds and provides actionable solutions.

Question 1: My reaction is producing a significant amount of dinitro byproduct. What are the primary causes and how can I favor mononitration?

Answer:

The formation of dinitro byproducts is a common challenge in aromatic nitration, stemming from the fact that the initial nitro group is a deactivating but meta-directing substituent for subsequent electrophilic substitution.[1] However, under forcing conditions, a second nitration can occur. The key to preventing this lies in carefully controlling the reaction's kinetic and thermodynamic parameters.

Core Principles:

  • Kinetic vs. Thermodynamic Control: Aromatic nitration is generally considered an irreversible process under typical synthetic conditions, meaning it is under kinetic control.[2] This implies that the product distribution is determined by the relative rates of the first and second nitration reactions.[3][4] To favor the mononitrated product, conditions must be optimized to ensure the rate of the first nitration significantly exceeds that of the second.

  • Activation Energy: The introduction of the first nitro group deactivates the aromatic ring, increasing the activation energy for the second nitration.[5] However, if the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent), this energy barrier can be overcome, leading to dinitration.[6]

Troubleshooting Steps & Solutions:

  • Temperature Control: This is the most critical parameter. Higher temperatures provide the necessary energy to overcome the activation barrier for the second nitration.[6][7]

    • Recommendation: Maintain a low reaction temperature, typically between 0-5 °C, to significantly reduce the rate of dinitration.[8] For highly activated substrates, even lower temperatures may be necessary.

  • Stoichiometry of Nitrating Agent: An excess of the nitrating agent will increase the probability of a second nitration event.

    • Recommendation: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent relative to the aromatic substrate.[9]

  • Concentration of Reactants: High concentrations of both the substrate and the nitrating agent can lead to localized "hot spots" and increased rates of reaction, including dinitration.

    • Recommendation: Dilute the reaction mixture with an appropriate inert solvent (e.g., dichloromethane, nitromethane) to better control the reaction rate and temperature.[10]

  • Rate of Addition: Adding the nitrating agent too quickly can create a high local concentration, promoting dinitration.

    • Recommendation: Add the nitrating agent dropwise or in small portions to the chilled and well-stirred solution of the aromatic compound.[9] This ensures that the nitrating agent reacts to form the mononitro product before having the opportunity to react further.

Question 2: I am working with a highly activated aromatic substrate and observing significant dinitration even at low temperatures. What alternative strategies can I employ?

Answer:

Highly activated aromatic rings (e.g., phenols, anilines, and their derivatives) are particularly susceptible to over-nitration due to their high electron density, which lowers the activation energy for electrophilic attack.[11] In these cases, standard nitrating conditions are often too harsh.

Strategies for Highly Activated Substrates:

  • Use of Milder Nitrating Agents: The conventional mixed acid system (HNO₃/H₂SO₄) generates a high concentration of the potent nitronium ion (NO₂⁺).[12] Milder reagents can generate the electrophile more slowly or in lower concentrations.

    • Recommended Agents:

      • Nitric acid in acetic anhydride: This mixture generates acetyl nitrate, a less reactive nitrating agent.[8][13]

      • Bismuth subnitrate and thionyl chloride: This system has been shown to be effective for the selective mononitration of phenols.[14]

      • N-Nitropyrazole reagents: These can act as a controllable source of the nitronium ion, allowing for mild and scalable nitration.[15][16]

      • Dinitrogen pentoxide (N₂O₅): This can be an effective and more environmentally friendly alternative to mixed acids.[13]

  • Protecting Groups: For substrates like anilines, the amino group is a strong activator. It can be temporarily converted into a less activating group.

    • Protocol Example (Acetanilide Formation):

      • React the aniline with acetic anhydride to form the corresponding acetanilide.[17]

      • Perform the nitration on the acetanilide. The amide group is still an ortho-, para-director but is less activating than the amino group, which helps to control the reaction and prevent oxidation.

      • Hydrolyze the amide back to the amino group after nitration.[17]

  • Catalyst Selection: The choice of catalyst can significantly influence selectivity.

    • Zeolites: Using a solid acid catalyst like zeolite β with nitric acid and acetic anhydride can provide high regioselectivity and yield for mononitration.[18]

    • Enzymatic Catalysis: For certain substrates, enzyme-mediated nitration offers high selectivity under mild conditions, reducing the risk of side reactions.[19][20] Horseradish peroxidase (HRP) in a non-aqueous system is one such example.[20]

Question 3: How does the choice of solvent affect the formation of dinitro byproducts?

Answer:

The solvent plays a crucial role in nitration reactions by influencing the solubility of reactants, the stability of intermediates, and the overall reaction rate.[19]

Solvent Considerations to Minimize Dinitration:

  • Inert Solvents: Using an inert solvent like dichloromethane (DCM) or nitromethane can help to dilute the reactants and dissipate heat more effectively, thus providing better control over the reaction.[10]

  • Phase-Transfer Catalysis: In some systems, a phase-transfer catalyst can be employed to facilitate the reaction between reactants in different phases, which can sometimes offer better control over the reaction stoichiometry and reduce side reactions.

  • Ionic Liquids: PEG-based dicationic acidic ionic liquids have been investigated as catalysts and reaction media, showing potential for improved regioselectivity in mononitration.[21]

  • Liquefied Gases: The use of liquefied 1,1,1,2-tetrafluoroethane (TFE) as a medium with dinitrogen pentoxide (DNP) has been developed as a greener and safer method that can offer high yields of mononitro arenes under mild conditions.[13]

II. Frequently Asked Questions (FAQs)

Q1: What is the role of steric hindrance in preventing dinitration?

A1: Steric hindrance can play a significant role in directing the position of nitration and can, in some cases, disfavor dinitration. Large substituent groups on the aromatic ring can block access to adjacent positions (ortho positions).[22][23] For example, in the nitration of p-tert-butyltoluene, the substitution occurs at the less hindered position, ortho to the methyl group.[22] While the first nitro group is not exceptionally large, its presence will create some steric crowding that can disfavor the approach of a second nitronium ion to the adjacent positions. However, relying solely on steric hindrance is often insufficient to prevent dinitration, especially under harsh reaction conditions.

Q2: Can I use in-situ monitoring to prevent dinitration?

A2: Yes, employing Process Analytical Technology (PAT) with in-situ monitoring is an excellent strategy for controlling nitration reactions and preventing byproduct formation. Techniques like Raman or mid-infrared (MIR) spectroscopy can be used to track the concentration of the starting material, the mononitrated product, and any dinitrated byproducts in real-time. This allows for the reaction to be stopped precisely when the maximum yield of the desired mononitro compound is achieved, before significant amounts of dinitro byproducts are formed.

Q3: My desired product is the dinitro compound. How can I promote its formation?

A3: To promote dinitration, you would essentially reverse the strategies used to prevent it.[24]

  • Increase Temperature: Higher temperatures (e.g., >50-60 °C) will provide the necessary activation energy for the second nitration.[5]

  • Use a Stronger Nitrating Agent: Fuming nitric acid or an anhydrous mixture of nitric acid and oleum (fuming sulfuric acid) can be used.[24][25]

  • Increase Reaction Time: Longer reaction times will allow for the slower second nitration to proceed.

  • Stepwise Nitration: In many industrial processes, the mononitrated intermediate is isolated and purified before being subjected to a second, more forceful nitration step.[25] This provides better control and higher yields of the desired dinitro product.

Q4: I am attempting to nitrate a substrate with a deactivating group (e.g., ester, nitrile). Why am I still getting dinitration?

A4: While deactivating groups make the initial nitration more difficult, requiring more forcing conditions (higher temperature, stronger acid), these same conditions can be harsh enough to also promote a second nitration. Even though the ring is deactivated, the presence of a high concentration of the powerful nitronium ion over a longer period can eventually lead to the formation of the dinitro product. In such cases, careful optimization of temperature, reaction time, and stoichiometry is crucial. It may also be beneficial to explore alternative nitrating systems that are potent enough for the first nitration but can be better controlled to prevent the second. For example, nitronium salts like NO₂BF₄ can be effective under anhydrous conditions and may offer better control.[26]

III. Protocols and Data

Table 1: Effect of Reaction Conditions on Mononitration vs. Dinitration of a Generic Aromatic Compound
ParameterCondition A (Favors Mononitration)Condition B (Favors Dinitration)Rationale
Temperature 0-5 °C> 60 °CLower temperature disfavors the higher activation energy of the second nitration.[6][8]
Nitrating Agent HNO₃/H₂SO₄ (1.1 eq.)Fuming HNO₃/Oleum (>2.2 eq.)Harsher conditions and excess reagent drive the second nitration.[24][25]
Reaction Time 30-60 minutes2-4 hoursLonger time allows the slower second nitration to proceed to completion.
Solvent DichloromethaneNeat (no solvent)Dilution helps control temperature and local concentrations.[10]
Protocol: Selective Mononitration of Bromobenzene

This protocol is designed to favor the formation of mononitrobromobenzene while minimizing the formation of dinitrobromobenzene.

Materials:

  • Bromobenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve bromobenzene (1 equivalent) in dichloromethane.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

  • Prepare Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.5 equivalents) while cooling in an ice bath.

  • Addition: Slowly add the cold nitrating mixture dropwise to the stirred bromobenzene solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes. Monitor the reaction progress by TLC or GC if possible.

  • Quenching: Slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.[24]

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to isolate the mononitrated isomers.

IV. Visual Guides

Diagram 1: Kinetic vs. Thermodynamic Control in Nitration

The following diagram illustrates the energy profile for the formation of mononitro and dinitro products. The reaction is typically under kinetic control, favoring the product with the lower activation energy.

G cluster_0 Reactants Aromatic + HNO₃/H₂SO₄ TS1 Transition State 1 Reactants->TS1 Ea₁ Mono Mononitro Product (Kinetic Product) TS1->Mono TS2 Transition State 2 Mono->TS2 Ea₂ Di Dinitro Product (Thermodynamic Product - higher Ea) TS2->Di E0 E1 E2 E3 E4 Energy_label Gibbs Free Energy Reaction_Coordinate Reaction Coordinate

Caption: Energy profile showing kinetic control in nitration.

Diagram 2: Decision Workflow for Troubleshooting Dinitration

This flowchart provides a logical sequence of steps to address the formation of unwanted dinitro byproducts.

G start Dinitration Observed? temp Lower Reaction Temperature (0-5 °C) start->temp Yes end_ok Mononitration Successful start->end_ok No stoich Reduce Nitrating Agent Stoichiometry (1.1 eq.) temp->stoich rate Slow Down Rate of Addition stoich->rate check1 Problem Solved? rate->check1 activated Is Substrate Highly Activated? check1->activated No check1->end_ok Yes mild_reagent Use Milder Nitrating Agent (e.g., AcONO₂, N₂O₅) activated->mild_reagent Yes protect Use Protecting Group Strategy (e.g., Acetanilide) activated->protect If applicable (e.g., aniline) check2 Problem Solved? mild_reagent->check2 protect->check2 check2->end_ok Yes end_consult Consult Further/ Consider Alternative Synthesis check2->end_consult No

Caption: Troubleshooting workflow for preventing dinitration.

V. References

  • Pourmousavi, S. A., & Zarei, A. (2011). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 16(9), 7737-7746. --INVALID-LINK--

  • BenchChem. (n.d.). Kinetic vs. Thermodynamic Control in Aromatic Nitration: A Comparative Guide. Retrieved from --INVALID-LINK--

  • Yang, T., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2152–2161. --INVALID-LINK--

  • Lu, M., et al. (2011). Regioselective nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Catalysis Communications, 12(13), 1143-1147. --INVALID-LINK--

  • Brainly. (2023). Describe methods to minimize the dinitration of bromobenzene. Retrieved from --INVALID-LINK--

  • Khan, F., et al. (2023). Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis. Catalysts, 13(11), 1435. --INVALID-LINK--

  • Yang, T., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2152–2161. --INVALID-LINK--

  • JoVE. (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from --INVALID-LINK--

  • Smith, K., et al. (1998). A Novel Method for the Nitration of Simple Aromatic Compounds. The Journal of Organic Chemistry, 63(24), 8448–8454. --INVALID-LINK--

  • Wepster, B. M., et al. (1972). The nitration of mono-alkylbenzenes conformational analysis and steric hindrance: Part V: Mechanistic aspects. Recueil des Travaux Chimiques des Pays-Bas, 91(12), 1441-1454. --INVALID-LINK--

  • Hoggett, J. G., et al. (1971). Nitration and Aromatic Reactivity. Cambridge University Press.

  • Alvarez, R. M. S., et al. (2006). Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations. Journal of Chemical Education, 83(9), 1341. --INVALID-LINK--

  • Brainly. (2024). If the temperature of the reaction is too high, dinitration can occur. 1. Explain why higher temperatures. Retrieved from --INVALID-LINK--

  • Alvarez, R. M. S., et al. (2006). Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations. Journal of Chemical Education, 83(9), 1341. --INVALID-LINK--

  • YouTube. (2021). Resonance (Part 9): Why nitration of nitrobenzene give m-dinitrobenzene? Retrieved from --INVALID-LINK--

  • MIT OpenCourseWare. (n.d.). Kinetic & Thermodynamic Control. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Nitration. Retrieved from --INVALID-LINK--

  • Albright, L. F. (1983). Nitration: An Overview of Recent Developments and Processes. ACS Symposium Series, 22, 1-19. --INVALID-LINK--

  • Chegg. (2021). Solved 2. What two techniques were used in this experiment. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Retrieved from --INVALID-LINK--

  • Stepanov, A. P., et al. (2016). In search of efficient catalysts and appropriate reaction conditions for gas phase nitration of benzene. Catalysis Today, 279, 111-120. --INVALID-LINK--

  • Reddit. (2023). Di-nitration troubleshooting. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Postulated reaction mechanism for the nitration of aromatic compounds. Retrieved from --INVALID-LINK--

  • Ma, N., et al. (2023). Biocatalytic Strategies for Nitration Reactions. JACS Au, 3(3), 674–685. --INVALID-LINK--

  • Wang, Y., et al. (2015). Enzyme catalytic nitration of aromatic compounds. Journal of Molecular Catalysis B: Enzymatic, 118, 59-65. --INVALID-LINK--

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. --INVALID-LINK--

  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from --INVALID-LINK--

  • Filo. (2025). What two techniques were used in this experiment to prevent dinitration o.. Retrieved from --INVALID-LINK--

  • Shamsutdinov, A. F., et al. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. Beilstein Journal of Organic Chemistry, 17, 1849–1859. --INVALID-LINK--

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from --INVALID-LINK--

  • Damon, D. B., et al. (2008). Aromatic nitration using nitroguanidine and EGDN. Tetrahedron Letters, 49(35), 5193-5195. --INVALID-LINK--

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from --INVALID-LINK--

  • Lee, S., & Su, T. M. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 65(10), 869. --INVALID-LINK--

  • YouTube. (2023). Organic Chemistry - Lesson 3: Nitration in Nitrobenzene. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). Aromatic Nitration. Retrieved from --INVALID-LINK--

  • Olah, G. A., & Kuhn, S. J. (1962). Recent aspects of nitration: New preparative methods and mechanistic studies. Proceedings of the National Academy of Sciences, 48(1), 10-22. --INVALID-LINK--

References

challenges in scaling up the synthesis of 4-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Methyl-3-nitrobenzoic Acid

Welcome to the technical support center for the synthesis and scale-up of 4-methyl-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this important synthesis. As a key intermediate in the production of pharmaceuticals, such as antihypertensive drugs, its efficient and safe synthesis is of paramount importance.[1][2]

The nitration of p-toluic acid is a classic electrophilic aromatic substitution, but one that presents significant challenges related to regioselectivity, reaction control, and safety, particularly during scale-up. This document provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure your success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis.

Q1: What is the standard laboratory procedure for synthesizing 4-methyl-3-nitrobenzoic acid?

A1: The most common method is the controlled nitration of 4-methylbenzoic acid (p-toluic acid) using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.[1] The general steps involve dissolving p-toluic acid in sulfuric acid, cooling the mixture, and adding the nitrating mixture dropwise while maintaining a low temperature.[1][3] The reaction is then quenched by pouring it onto ice, causing the crude product to precipitate.[1][3]

Q2: Why is a mixture of nitric and sulfuric acid used instead of just nitric acid?

A2: Sulfuric acid acts as a catalyst and a dehydrating agent. It protonates nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction. This process drives the reaction forward and is essential for efficient nitration.[4]

Q3: What is the best solvent for recrystallizing the crude product?

A3: Ethanol is a commonly recommended and effective solvent for the recrystallization of 4-methyl-3-nitrobenzoic acid.[3] The principle is that the desired product should be sparingly soluble in the cold solvent but highly soluble in the hot solvent, allowing for the separation from impurities upon cooling.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used. A sharp melting point close to the literature value is a strong indicator of purity.[3] Spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy are essential for confirming the chemical structure.[3] Chromatographic techniques like TLC or HPLC can also be used to assess purity by detecting the presence of isomers or unreacted starting material.

Part 2: Troubleshooting Guide for Synthesis & Scale-Up

This section provides a detailed, problem-oriented approach to challenges you may encounter.

Issue 1: Low Reaction Yield

A low yield is a frequent problem that can often be traced back to several key parameters.

Potential Cause 1: Suboptimal Temperature Control. Nitration is highly exothermic. If the temperature rises too high, it can lead to the formation of dinitro compounds and other unwanted side products, consuming your starting material and reducing the yield of the desired product.[3][5]

  • Solution: Maintain a strict reaction temperature, typically between 0-15°C.[3] Use an efficient cooling bath (ice-salt or a cryocooler for larger scales) and monitor the internal reaction temperature closely with a calibrated probe.

Potential Cause 2: Rapid Addition of Nitrating Agent. Adding the nitrating mixture too quickly can create localized "hot spots," leading to side reactions and reduced selectivity, even if the overall bath temperature appears low.[3]

  • Solution: The slow, dropwise addition of the nitrating mixture is critical.[3] On a larger scale, this requires a reliable addition funnel or a syringe pump to ensure a constant, controlled rate. Reaction calorimetry is highly recommended during scale-up to understand the heat flow and determine a safe addition rate.[6][7]

Potential Cause 3: Inefficient Purification. Significant product loss can occur during the workup and recrystallization steps.

  • Solution:

    • Quenching: Ensure the reaction mixture is poured slowly onto a vigorously stirred ice slurry to promote fine precipitation and prevent clumping, which can trap acids.

    • Recrystallization: Avoid using an excessive volume of hot solvent, as this will reduce recovery. After dissolving the crude product, allow the solution to cool slowly. Rapid cooling can trap impurities within the crystal lattice, reducing purity and potentially requiring further recrystallization steps that lower the overall yield.[3]

    • Washing: After filtration, wash the collected crystals with a small amount of cold solvent to remove surface impurities without dissolving a significant amount of the product.[3]

Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)

The starting material, p-toluic acid, has two directing groups: the methyl group (ortho-, para-directing) and the carboxylic acid group (meta-directing). The desired product, 4-methyl-3-nitrobenzoic acid, results from the nitro group adding to the position meta to the carboxylic acid.

Troubleshooting Isomer Formation Workflow

Caption: Decision tree for troubleshooting poor isomer selectivity.

  • Explanation of Causality: The directing influence of the substituents is temperature-dependent. At lower temperatures, the reaction is under greater kinetic control, and the strongly deactivating, meta-directing effect of the protonated carboxylic acid group dominates, leading to the desired 3-nitro isomer.[1] At higher temperatures, the activating, ortho-directing effect of the methyl group can lead to the formation of 4-methyl-2-nitrobenzoic acid.

Issue 3: Safety Concerns During Scale-Up

Scaling up nitration reactions introduces significant safety hazards that are less apparent at the lab scale.

Hazard 1: Thermal Runaway. The primary risk is a thermal runaway reaction.[5] This is exacerbated during scale-up because the surface-area-to-volume ratio decreases, making it much harder to dissipate the heat generated by the reaction.[5]

  • Mitigation Strategy:

    • Calorimetry Data: Before any scale-up, perform reaction calorimetry (e.g., using an RC1e calorimeter) to determine the total heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise.[7] This data is critical for designing an adequate cooling system.

    • Controlled Addition: Implement a "semi-batch" process where the nitrating agent is added at a rate that the cooling system can handle. The addition should be immediately stopped if a deviation in temperature is observed.

    • Emergency Quenching: Have a pre-planned and tested emergency quenching procedure. This typically involves having a separate, stirred vessel with a large amount of ice or a suitable quenching agent ready.

Hazard 2: Accumulation of Unreacted Reagents. If the reaction temperature is too low or mixing is poor, the nitrating agent can accumulate in the reactor. A subsequent, uncontrolled increase in temperature can then cause this accumulated reagent to react very rapidly, leading to a dangerous exotherm.

  • Mitigation Strategy:

    • In-situ Monitoring: Use process analytical technology (PAT), such as in-situ IR or Raman spectroscopy, to monitor the consumption of the nitrating agent and the formation of the product in real-time.

    • Stirring Efficiency: Ensure the reactor is equipped with an appropriately designed agitator and baffles to provide sufficient mixing, even with viscous solutions like sulfuric acid. Confirm mixing efficiency during scale-up studies.

Part 3: Protocols and Data

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a self-validating system for synthesizing 4-methyl-3-nitrobenzoic acid on a laboratory scale.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve p-Toluic Acid in conc. H₂SO₄ C Cool p-Toluic Acid Solution (0-5°C) A->C B Prepare Nitrating Mix (HNO₃ + H₂SO₄) D Add Nitrating Mix Dropwise (0-15°C) B->D C->D E Stir for 30-60 min D->E F Quench on Ice E->F G Vacuum Filter Crude Product F->G H Wash with Cold Water G->H I Recrystallize from Ethanol H->I J Dry Final Product I->J

Caption: Standard laboratory workflow for the synthesis.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add 10 g of p-toluic acid to 40 mL of concentrated sulfuric acid. Stir until fully dissolved. Cool this mixture in an ice-salt bath to 0-5°C.[3]

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding 8 mL of concentrated nitric acid to 8 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.[1]

  • Reaction: Add the nitrating mixture to the p-toluic acid solution dropwise using a dropping funnel. Crucially, ensure the internal temperature of the reaction mixture does not exceed 15°C throughout the addition. [3]

  • Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.[1]

  • Workup: Slowly pour the reaction mixture onto approximately 200 g of crushed ice with constant, vigorous stirring. A solid precipitate will form.[1][3]

  • Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold water to remove residual acids.

  • Purification: Recrystallize the crude solid from ethanol. Dry the purified, pale-yellow crystals in a vacuum oven.

Data Summary: Critical Process Parameters
ParameterRecommended RangeRationale / Consequence of Deviation
Reaction Temperature 0 - 15°C>15°C: Increased formation of dinitro and ortho-isomers, lower yield.[3][5]
Reagent Ratio p-Toluic Acid : HNO₃ : H₂SO₄ (molar)Varies, start with ~1 : 1.2 : 4
Addition Time 30 - 60 minutes (lab scale)Too Fast: Poor heat control, thermal runaway risk, side reactions.[3][5]
Stirring Speed Sufficient to maintain a vortexToo Slow: Poor mass and heat transfer, reagent accumulation, localized hot spots.

References

Technical Support Center: A Researcher's Guide to Monitoring Nitration Reactions with Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for monitoring nitration reactions using Thin-Layer Chromatography (TLC). As a Senior Application Scientist, I've designed this guide to provide you with not just procedural steps, but also the underlying scientific principles and field-tested insights to ensure your experiments are both successful and interpretable. This resource is structured to address the specific challenges you may encounter, offering practical solutions grounded in robust chemical principles.

Troubleshooting Guide: Navigating Common TLC Issues in Nitration Monitoring

This section addresses the most frequent problems researchers face when using TLC to track the progress of nitration reactions. Each issue is presented in a question-and-answer format, detailing the cause and providing a step-by-step solution.

Question 1: Why are my spots streaking or appearing as elongated tails on the TLC plate?

Answer: Spot streaking is a common issue that can obscure the separation between your starting material and product, making it difficult to assess reaction completion.[1][2][3] This phenomenon, often referred to as tailing, can arise from several factors:

  • Sample Overloading: Applying too much of the reaction mixture to the TLC plate is the most frequent cause.[1][2][3][4] When the stationary phase becomes saturated, the excess analyte is forced to travel up the plate in a continuous "streak" rather than a well-defined spot.

  • Strongly Polar or Acidic/Basic Compounds: Nitroaromatic compounds, and particularly unreacted starting materials like phenols or anilines, can interact very strongly with the acidic silica gel stationary phase.[5] This strong interaction can lead to poor elution and tailing. Similarly, residual strong acids from the nitrating mixture can degrade the stationary phase or alter the polarity of the spotted material, causing streaking.

  • Inappropriate Spotting Solvent: If the solvent used to dissolve the sample for spotting is too polar, it can create a large initial spot that doesn't focus into a tight band as the mobile phase moves past it.

Solutions:

  • Dilute Your Sample: Before spotting, dilute a small aliquot of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane. A good starting point is a 1% solution.[1] You may need to experiment to find the optimal concentration that results in clear, round spots.

  • Modify the Mobile Phase: For acidic or basic compounds that are prone to streaking, you can neutralize their effect by adding a small amount of a modifier to your eluent.[2][5]

    • For acidic compounds, add a few drops of acetic or formic acid (0.1–2.0%) to the mobile phase.[2][5]

    • For basic starting materials (e.g., anilines), add a few drops of triethylamine (0.1–2.0%) or a small percentage of ammonia in methanol.[2][5]

  • Perform a Micro-Workup: Before spotting, take a small sample of the reaction mixture and perform a quick extraction in a vial. Add a small amount of water and an organic solvent (e.g., ethyl acetate), shake, and then spot the organic layer on the TLC plate. This removes highly polar inorganic materials that can cause streaking.[6]

Question 2: My spots are not visible under the UV lamp. Does this mean my reaction hasn't worked?

Answer: Not necessarily. While many aromatic compounds are UV-active due to their conjugated π systems, the absence of a visible spot under a 254 nm UV lamp doesn't confirm the absence of a compound.[7][8][9] Several factors could be at play:

  • Non-UV Active Compounds: Some organic molecules, particularly if they lack sufficient conjugation or aromaticity, do not absorb UV light at 254 nm and will not appear as dark spots on a fluorescent TLC plate.[9]

  • Sample Concentration is Too Low: The concentration of your compound on the plate might be below the limit of detection for UV visualization.[2][10]

  • Volatility: The compound of interest might be volatile and could have evaporated from the plate during drying.[2]

Solutions:

  • Use a Chemical Stain: After checking under UV light, use a chemical stain for visualization.[7][9] Stains react with the compounds on the plate to produce colored spots.[7]

    • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain that reacts with any compound that can be oxidized, such as alkenes, alkynes, alcohols, and amines.[7][11] Oxidizable compounds will appear as yellow-brown spots on a purple background.[11]

    • p-Anisaldehyde Stain: This is another versatile stain that reacts with a wide range of functional groups to produce a variety of colors, which can aid in distinguishing between different compounds.[8][12]

  • Specific Visualization for Nitro Groups: For definitive identification of your nitrated product, a specific staining method can be employed. This involves the reduction of the nitro group to an amine, followed by a color-forming derivatization reaction.[13]

    • Method: Spray the plate with a solution of stannous chloride (SnCl₂) in HCl and heat to reduce the nitro group (-NO₂) to an amine (-NH₂). After cooling, spray with a solution of sodium nitrite (NaNO₂) followed by a coupling agent like β-naphthol. This will produce a brightly colored azo dye, often appearing as an orange or red spot.[13]

  • Concentrate Your Spot: When spotting the plate, apply the sample to the same spot multiple times, allowing the solvent to fully evaporate between each application.[2][10] This will increase the concentration of the compound on the plate without causing a large, diffuse initial spot.

Question 3: All my spots are either at the very top (solvent front) or at the very bottom (baseline) of the TLC plate. How can I get a good separation?

Answer: This indicates that the polarity of your mobile phase (eluent) is not appropriate for the compounds in your mixture.[2][14] The goal is to have your starting material and product spots appear with Retention Factor (Rf) values between 0.3 and 0.7 for optimal separation and analysis.[14][15]

  • Spots at the Solvent Front (High Rf): If your spots are all near the top of the plate, your eluent is too polar.[2][16] The mobile phase is so effective at carrying the compounds that they don't have sufficient interaction with the stationary phase, leading to poor separation.

  • Spots at the Baseline (Low Rf): If your spots have barely moved from the origin, your eluent is not polar enough.[2][14] The compounds are too strongly adsorbed to the silica gel and are not being effectively carried up the plate by the mobile phase.

Solutions:

  • Adjust the Solvent Ratio: The most common approach is to use a binary solvent system and adjust the ratio of the polar and non-polar components.[12] A frequently effective system for nitration reactions is a mixture of hexanes (non-polar) and ethyl acetate (polar).[12][17]

    • To decrease Rf (for spots too high): Decrease the proportion of the polar solvent (e.g., ethyl acetate) and increase the proportion of the non-polar solvent (e.g., hexanes). For instance, move from a 1:1 mixture to a 3:1 hexanes:ethyl acetate mixture.[17]

    • To increase Rf (for spots too low): Increase the proportion of the polar solvent. For instance, move from a 3:1 to a 1:1 hexanes:ethyl acetate mixture.

  • Change the Solvent System: If adjusting the ratio is not effective, you may need to change the solvents entirely. Solvents are often categorized by their polarity. Trying a different polar or non-polar solvent can significantly alter the separation.

Solvent Polarity Table
Non-Polar Hexane, Toluene, Dichloromethane
Polar Ethyl Acetate, Acetone, Methanol

Frequently Asked Questions (FAQs)

Q1: How do I properly set up a TLC plate to monitor my nitration reaction?

A1: A three-lane spotting system is the standard and most effective method for monitoring a reaction.[18][19] This setup allows for a clear and direct comparison between your starting material and the reaction mixture.

  • Prepare the Plate: Using a pencil (never a pen, as the ink will run with the solvent), gently draw a baseline about 1 cm from the bottom of the TLC plate.[20][21] Mark three small, evenly spaced dots on this line for your spots.

  • Spot the Plate:

    • Lane 1 (Left): Spot your starting material (a pure sample dissolved in a volatile solvent).

    • Lane 2 (Middle - "Co-spot"): First, spot the starting material. Then, on top of the same spot, apply an aliquot from your reaction mixture.[19]

    • Lane 3 (Right): Spot only the aliquot from your reaction mixture.[19]

  • Develop and Visualize: Place the plate in a developing chamber with the appropriate eluent, ensuring the solvent level is below the baseline.[20] Allow the solvent to run until it is about 1 cm from the top of the plate.[6] Remove the plate, mark the solvent front with a pencil, and visualize the spots using a UV lamp and/or a chemical stain.[20]

Q2: How do I interpret the results of my three-lane TLC plate?

A2: The interpretation is based on observing the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane.

  • At the start of the reaction (t=0): The starting material lane and the reaction mixture lane should show a spot at the same Rf. The co-spot lane will appear as a single, slightly more concentrated spot.

  • As the reaction proceeds: A new spot (the product) will appear in the reaction mixture lane (Lane 3). Because the nitro group is electron-withdrawing and often increases polarity, the product spot will typically have a lower Rf value than the starting material. The starting material spot in Lane 3 will begin to fade. The co-spot lane (Lane 2) will show two distinct spots, confirming the identity of the remaining starting material.

  • When the reaction is complete: The starting material spot will have completely disappeared from the reaction mixture lane (Lane 3).[22] Only the product spot will remain. The co-spot lane will still show two spots, but the upper spot (starting material) will align only with the pure starting material in Lane 1, not with any spot in Lane 3.

Caption: Idealized TLC plates showing reaction progress.

Q3: Can I use TLC to determine the ratio of ortho, meta, and para isomers formed in my reaction?

A3: While TLC is an excellent tool for monitoring the overall conversion of starting material to products, it is generally only a qualitative or semi-quantitative tool.[17][23] Separating constitutional isomers like ortho, para, and meta products can be very challenging with TLC because they often have very similar polarities and, consequently, very similar Rf values.[24] While a highly optimized solvent system might show some separation (e.g., elongated spots suggesting multiple components), TLC is not the preferred method for quantitative isomer analysis. Techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy are required for accurate determination of isomer ratios.[17]

Experimental Protocol: Step-by-Step TLC Monitoring

This protocol provides a detailed methodology for using TLC to monitor a generic nitration reaction of an aromatic compound.

1. Preparation of the TLC Chamber and Eluent: a. Select an appropriate developing chamber with a lid. b. Prepare the mobile phase (eluent). A common starting point for nitration of neutral aromatic compounds is a 3:1 mixture of hexanes:ethyl acetate.[17] c. Pour the eluent into the chamber to a depth of about 0.5 cm. Ensure the liquid level will be below the baseline of your TLC plate.[20] d. Place a piece of filter paper partially submerged in the eluent and leaning against the chamber wall. Close the lid and let the chamber atmosphere saturate with solvent vapors for 5-10 minutes. This ensures a uniform solvent front.[20]

2. Preparation of Samples for Spotting: a. Starting Material (SM) Sample: Dissolve a small amount (<1 mg) of your pure starting material in ~1 mL of a volatile solvent (e.g., ethyl acetate) in a small vial.[12] b. Reaction Mixture (Rxn) Sample: At desired time intervals during your reaction, withdraw a very small aliquot (a drop is sufficient) using a glass capillary tube.[6] Dilute this aliquot in a separate vial with ~1 mL of a volatile solvent.

3. Spotting the TLC Plate: a. Using a pencil, draw a faint origin line about 1 cm from the bottom of a silica gel TLC plate.[1] b. Use a clean capillary tube for each sample. Dip the capillary into the sample solution and gently touch the tip to the corresponding mark on the origin line. Aim for small, concentrated spots (1-2 mm in diameter).[25] c. Spot the plate in three lanes: SM, Co-spot (SM followed by Rxn), and Rxn.[19]

4. Developing the TLC Plate: a. Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the plate is upright and not touching the filter paper or chamber walls.[4] Close the lid. b. Allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during development.[1] c. When the solvent front is approximately 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.[1] d. Allow the plate to air dry completely in a fume hood.

5. Visualization and Analysis: a. UV Light: View the dried plate under a short-wave (254 nm) UV lamp in a dark environment.[26] UV-active compounds will appear as dark spots against a fluorescent green background.[26] Lightly circle any visible spots with a pencil, as they will disappear when the lamp is removed.[26] b. Staining (if necessary): If spots are not visible or for confirmation, use an appropriate chemical stain. Dip the plate into the staining solution, remove it, and gently heat it with a heat gun until spots appear.[27] c. Calculate Rf Values: For each spot, measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front. Calculate the Rf value using the formula: Rf = (distance traveled by sample) / (distance traveled by solvent). d. Assess Reaction Progress: Compare the lanes to determine the extent of the reaction as described in the FAQ section. Continue taking time points until the starting material spot is no longer visible in the reaction mixture lane.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber 1. Prepare & Saturate TLC Chamber prep_samples 2. Prepare SM & Rxn Samples spot_plate 3. Spot Plate (SM, Co, Rxn) prep_samples->spot_plate develop_plate 4. Develop Plate spot_plate->develop_plate visualize 5. Visualize (UV & Stain) develop_plate->visualize analyze 6. Analyze Rf & Assess Progress visualize->analyze

Caption: Standard experimental workflow for TLC monitoring.

References

Technical Support Center: Acid-Base Extraction for Acidic Compound Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for acid-base extraction protocols. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful purification technique. Here, we move beyond simple procedural lists to provide in-depth, field-tested insights into the causality of experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the acid-base extraction of acidic organic compounds.

Q: I've shaken my separatory funnel and now have a thick, milky layer (emulsion) between the organic and aqueous phases. What should I do?

A: Emulsion formation is one of the most common frustrations in liquid-liquid extraction. It occurs when the two immiscible phases fail to separate cleanly, often due to the presence of surfactant-like molecules or excessive agitation.[1][2]

  • Immediate Cause: The primary cause is typically overly vigorous shaking, which disperses one liquid into the other as fine droplets.[2] Samples containing natural products, lipids, or fatty acids are particularly prone to this issue.[1]

  • Solutions (Proceed from least to most invasive):

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the emulsion will break on its own.

    • Gentle Agitation: Gently swirl the funnel or tap the glass near the emulsion layer. This can help the droplets coalesce.

    • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This significantly increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and forcing the layers apart.[1]

    • Solvent Addition: Add a small amount of the organic solvent used in the extraction to help disrupt the emulsion's balance.

    • Filtration: As a last resort, pass the entire mixture through a pad of a drying agent like anhydrous sodium sulfate (Na₂SO₄) held in a glass funnel. The polar water molecules and emulsion will be absorbed by the salt, allowing the organic solvent to pass through.[3]

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for physically forcing the separation of the layers.[3]

Q: My final yield of the purified acidic compound is very low. What went wrong?

A: Low recovery is a multifaceted problem that can stem from chemical, mechanical, or procedural errors.

  • Potential Causes & Corrective Actions:

    • Incomplete Deprotonation: The acidic compound was not fully converted to its water-soluble salt. The pH of the aqueous layer must be sufficiently basic to deprotonate the acid. Expert Tip: The pH of the aqueous phase should be at least 2 pH units higher than the pKa of the acidic compound being extracted. Use pH paper to test the aqueous layer after extraction to confirm the pH is adequate.[4]

    • Insufficient Extractions: A single extraction is rarely sufficient. Partitioning equilibrium means that some of the desired salt will always remain in the organic layer. Performing multiple extractions (e.g., 3 x 20 mL) is exponentially more efficient than a single extraction (1 x 60 mL).[5]

    • Incomplete Reprotonation/Precipitation: Not enough acid was added to the aqueous extract to fully neutralize the base and precipitate the acidic compound. Validation Step: After adding acid, test the aqueous solution with pH paper to ensure it is acidic. Cooling the solution in an ice bath will decrease the solubility of your organic acid, maximizing precipitation.[6][7]

    • Mechanical Losses: Significant product loss can occur during transfers between glassware.[8] Ensure you rinse glassware that contained your product with a small amount of the appropriate solvent to recover any residual material.

    • Premature Disposal of Layers: Never discard any layer until you have definitively isolated and confirmed your final product.[9] A simple mistake in layer identification can lead to the complete loss of your compound.

Q: I've added acid to my aqueous layer, but my purified compound isn't precipitating out. Where is it?

A: This is a common issue, especially with more polar or lower molecular weight acidic compounds.

  • Underlying Reasons & Solutions:

    • Insufficient Acidification: The most frequent error is not adding enough acid. The solution must be demonstrably acidic for the carboxylate or phenoxide salt to be protonated back to its neutral, less water-soluble form.[10][11] Always check the final pH with litmus or pH paper.

    • High Water Solubility: Your "purified" neutral acid may have significant solubility in water, preventing it from precipitating, especially if it's present in a low concentration.[6]

    • The "Back-Extraction" Solution: If the compound will not precipitate, you must recover it by extracting it from the acidified aqueous solution. Add an immiscible organic solvent (like diethyl ether or ethyl acetate), shake the mixture in a separatory funnel, and collect the organic layer. Repeat this "back-extraction" 2-3 times, combine the organic layers, dry them with a drying agent (e.g., Na₂SO₄), and evaporate the solvent to recover your product.[6]

Q: I've added the aqueous base to my organic solution, but I only see one layer.

A: This indicates that your chosen "immiscible" solvents are, in fact, miscible.

  • Cause: You have likely used an organic solvent that is soluble in water, such as ethanol, methanol, acetone, or acetonitrile.[12]

  • Solution: An acid-base extraction fundamentally requires two immiscible liquid phases.[13] You must restart the experiment using a water-immiscible organic solvent. Standard choices include:

    • Diethyl ether (Et₂O): Less dense than water (top layer).[13]

    • Ethyl acetate (EtOAc): Less dense than water (top layer).[14]

    • Dichloromethane (DCM) / Chloroform (CHCl₃): Denser than water (bottom layer).[14]

Frequently Asked Questions (FAQs)

Q: How do I choose the right base for my extraction?

A: The choice of base is critical and depends on the acidity (pKa) of the compound you wish to purify. The fundamental rule is that an acid-base reaction favors the formation of the weaker acid and weaker base.[4] Therefore, the base you use must be strong enough to deprotonate your target acid.

  • For Carboxylic Acids (pKa ≈ 4-5): A relatively weak base like sodium bicarbonate (NaHCO₃) is ideal. The conjugate acid of bicarbonate is carbonic acid (H₂CO₃), which has a pKa of ~6.4.[15] Since the pKa of carbonic acid is higher than that of a typical carboxylic acid, the equilibrium lies in favor of deprotonating the carboxylic acid. Using a weak base also allows for selective separation of strong acids (like carboxylic acids) from very weak acids (like phenols).[12][14]

  • For Phenols (pKa ≈ 10): Sodium bicarbonate is not a strong enough base to deprotonate phenols. A strong base, such as sodium hydroxide (NaOH), is required.[6][14]

Compound TypeTypical pKaEffective Aqueous BaseRationale
Carboxylic Acid ~4-5Sodium Bicarbonate (NaHCO₃)pKa of conjugate acid (H₂CO₃, ~6.4) > pKa of carboxylic acid.
Phenol ~10Sodium Hydroxide (NaOH)pKa of conjugate acid (H₂O, ~15.7) > pKa of phenol.

Q: How do I know which layer is aqueous and which is organic?

A: This is determined by the densities of the two immiscible liquids.[13] Water has a density of approximately 1.0 g/mL.

  • Organic solvent less dense than water: Forms the top layer . (e.g., diethyl ether, ethyl acetate, hexane, toluene).[16]

  • Organic solvent denser than water: Forms the bottom layer . (e.g., dichloromethane (DCM), chloroform).[5]

The Drop Test: If you are ever unsure, add a few drops of water to the separatory funnel. The drops will travel to and merge with the aqueous layer.[9]

Q: Why is a final wash with brine (saturated NaCl) necessary?

A: After the extraction, the organic layer is saturated with a small amount of water. The brine wash is a pre-drying step. The high ionic strength of the brine solution makes the water in the organic layer less soluble, causing it to partition back into the aqueous brine layer.[17] This reduces the amount of water that needs to be removed by the solid drying agent (like MgSO₄ or Na₂SO₄), making the final drying step more efficient.

Experimental Protocol: Purification of Benzoic Acid

This protocol details the separation of an acidic compound (Benzoic Acid) from a neutral impurity (Naphthalene).

1. Dissolution: a. Weigh approximately 1.0 g of the impure benzoic acid mixture and dissolve it in 30 mL of diethyl ether (Et₂O) in a 125 mL Erlenmeyer flask. b. Transfer the solution to a 125 mL separatory funnel.

2. Extraction of the Acidic Compound: a. Add 20 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. b. Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure built up from CO₂ gas formation.[11][15] c. Close the stopcock and shake gently for 30-60 seconds, venting frequently. d. Place the funnel in a ring stand and allow the layers to fully separate. The ether layer will be on top.[13] e. Drain the lower aqueous layer into a clean 100 mL Erlenmeyer flask labeled "Aqueous Extract". f. Repeat steps 2a-2e two more times with fresh 20 mL portions of 5% NaHCO₃ solution, combining all aqueous extracts into the same flask. This ensures near-complete extraction of the benzoic acid.[5]

3. Washing and Isolation of the Neutral Compound: a. The diethyl ether layer remaining in the funnel now contains the neutral naphthalene. b. Add 20 mL of brine (saturated NaCl) to the funnel, shake gently, and discard the lower aqueous layer. This removes residual water.[17] c. Drain the ether layer into a clean Erlenmeyer flask labeled "Organic Layer". d. Add a small scoop of anhydrous sodium sulfate (Na₂SO₄) to the organic layer to remove the last traces of water. Swirl and let it stand for 10 minutes. e. Decant or filter the dried ether solution into a pre-weighed round-bottom flask. f. Remove the diethyl ether using a rotary evaporator to yield the purified solid naphthalene.

4. Regeneration and Isolation of the Acidic Compound: a. Cool the combined "Aqueous Extract" flask in an ice bath. This will decrease the solubility of the final product.[6] b. Slowly, while stirring, add 6M hydrochloric acid (HCl) dropwise to the cold aqueous extract until no more precipitate forms and the solution is strongly acidic (test with blue litmus paper, which should turn red).[16] c. Collect the white precipitate of pure benzoic acid by vacuum filtration using a Büchner funnel. d. Wash the solid with a small amount of ice-cold water to remove any residual salts. e. Allow the solid to dry completely in the air or a low-temperature oven. Weigh the final product and determine its melting point to assess purity.

Visual Workflow

AcidBaseExtraction cluster_start Initial State cluster_extraction Extraction Step cluster_separation Phase Separation cluster_acid_workup Acidic Compound Isolation cluster_neutral_workup Neutral Compound Isolation start Mixture: Acid (A-H) + Neutral (N) in Organic Solvent (e.g., Ether) sep_funnel Separatory Funnel start->sep_funnel Transfer aq_layer Aqueous Layer (Bottom): Water-Soluble Salt (A⁻ Na⁺) sep_funnel->aq_layer Drain org_layer Organic Layer (Top): Neutral Compound (N) sep_funnel->org_layer Retain add_base Add aq. Base (e.g., NaHCO₃) add_base->sep_funnel Shake & Vent add_acid Add Strong Acid (e.g., HCl) aq_layer->add_acid dry_org Dry with Na₂SO₄ org_layer->dry_org precipitate Precipitate Pure Acid (A-H) add_acid->precipitate filter_acid Filter & Dry precipitate->filter_acid evap_org Evaporate Solvent dry_org->evap_org pure_neutral Pure Neutral (N) evap_org->pure_neutral

Caption: Workflow for purifying an acidic compound from a neutral impurity.

References

Validation & Comparative

A Comparative Analysis of Nitrobenzoic Acid Isomers' Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, particularly within the pharmaceutical and fine chemical industries, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic route. Nitrobenzoic acids, existing as ortho (2-), meta (3-), and para (4-) isomers, are foundational building blocks whose utility is dictated by the nuanced interplay of their physicochemical properties and reactivity. The position of the electron-withdrawing nitro group on the benzoic acid framework profoundly influences the molecule's acidity, solubility, melting point, and spectroscopic signature, thereby dictating its suitability for specific applications in drug design and chemical manufacturing. This guide offers an in-depth comparative analysis of these three isomers, supported by experimental data and detailed methodologies, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Physicochemical Properties: A Tale of Three Isomers

The distinct positioning of the nitro group in 2-, 3-, and 4-nitrobenzoic acid leads to significant variations in their physical and chemical characteristics. These properties are not merely academic; they have practical implications for reaction setup, purification, and formulation.

A comprehensive summary of the key physicochemical properties of the nitrobenzoic acid isomers is presented in Table 1.

Table 1: Comparative Physicochemical Properties of Nitrobenzoic Acid Isomers

Property2-Nitrobenzoic Acid (ortho)3-Nitrobenzoic Acid (meta)4-Nitrobenzoic Acid (para)Benzoic Acid (for reference)
Molecular Formula C₇H₅NO₄C₇H₅NO₄C₇H₅NO₄C₇H₆O₂
Molecular Weight 167.12 g/mol 167.12 g/mol 167.12 g/mol 122.12 g/mol
Appearance Yellowish-white crystals[1]Off-white to yellowish-white crystals[1]Pale yellow crystalline solid[1]White crystalline solid
Melting Point (°C) 146–148[1]139–141[1]237–242[1]122.4
pKa (in water) ~2.17[1]~3.45[1]~3.44[1]~4.20
Water Solubility ~7.8 g/L[2]~2.4 g/L (at 15 °C)[2]< 0.1 g/100 mL (at 26 °C)[1]3.4 g/L (at 25 °C)
Solubility in Ethanol Soluble[1]Soluble[1]Soluble[1]Soluble
Solubility in Ether Soluble[1]Soluble[1]Soluble[1]Soluble
Acidity (pKa)

The electron-withdrawing nature of the nitro group significantly increases the acidity of all three isomers compared to benzoic acid (pKa ≈ 4.2)[1]. This is due to the stabilization of the resulting carboxylate anion.

  • 2-Nitrobenzoic acid is the strongest acid of the three, a phenomenon attributed to the "ortho effect." The steric hindrance caused by the bulky nitro group in the ortho position forces the carboxylic acid group out of the plane of the benzene ring. This minimizes resonance between the carboxyl group and the aromatic ring, leading to a more stable carboxylate anion upon deprotonation[3].

  • 4-Nitrobenzoic acid is more acidic than the meta-isomer because the nitro group at the para position can effectively withdraw electron density and stabilize the conjugate base through resonance[1].

  • 3-Nitrobenzoic acid is the least acidic of the three isomers, as the nitro group in the meta position can only exert its electron-withdrawing inductive effect and does not participate in resonance stabilization of the carboxylate anion[4].

Caption: Trend of increasing acidity among nitrobenzoic acid isomers.

Melting Point and Solubility

The melting points and solubilities of the isomers are crucial for their separation and purification. 4-Nitrobenzoic acid has a significantly higher melting point, suggesting greater crystalline lattice stability[1]. The ortho-isomer exhibits the highest water solubility among the three, a factor that can be exploited in extraction and purification processes.

Spectroscopic Characterization

The distinct electronic and structural environments of each isomer result in unique spectroscopic fingerprints, which are essential for their identification and quality control.

Infrared (IR) Spectroscopy

The IR spectra of all three isomers display characteristic absorption bands for the carboxylic acid and nitro functional groups.

Table 2: Comparative IR Spectroscopic Data (cm⁻¹) of Nitrobenzoic Acid Isomers

Functional GroupVibrational Mode2-Nitrobenzoic Acid (cm⁻¹)3-Nitrobenzoic Acid (cm⁻¹)4-Nitrobenzoic Acid (cm⁻¹)
O-H (Carboxylic Acid)Stretching (broad)~3200-2500[5]~3100-2500[5]~3100-2500[5]
C=O (Carboxylic Acid)Stretching~1700[5]~1700[5]~1700[6]
N-O (Nitro Group)Asymmetric Stretching~1530[5]~1530[5]~1525[6]
N-O (Nitro Group)Symmetric Stretching~1350[5]~1350[5]~1345[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the precise chemical environment of the hydrogen and carbon atoms in each isomer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 3: Comparative ¹H and ¹³C NMR Spectroscopic Data (DMSO-d₆, ppm) of Nitrobenzoic Acid Isomers

Spectrum2-Nitrobenzoic Acid3-Nitrobenzoic Acid4-Nitrobenzoic Acid
¹H NMR δ ~13.5 (s, 1H, COOH), 8.1-7.7 (m, 4H, Ar-H)[6]δ ~13.5 (s, 1H, COOH), 8.7-7.8 (m, 4H, Ar-H)[6]δ ~13.6 (s, 1H, COOH), 8.3 (d, 2H, Ar-H), 8.1 (d, 2H, Ar-H)[6]
¹³C NMR δ ~166, 148, 134, 132, 130, 129, 124[6]δ ~165, 148, 136, 131, 130, 127, 123[6]δ ~166, 150, 136, 131, 130, 124[6]

Synthesis and Reactivity

The synthetic routes to each isomer and their subsequent chemical reactivity are dictated by the directing effects of the substituents on the benzene ring.

Synthesis of Nitrobenzoic Acid Isomers
  • 2-Nitrobenzoic Acid: Primarily synthesized through the oxidation of 2-nitrotoluene[1]. Direct nitration of benzoic acid yields only a minor amount of the ortho isomer[1].

  • 3-Nitrobenzoic Acid: Efficiently produced by the direct nitration of benzoic acid using a nitrating mixture of concentrated nitric and sulfuric acids. The carboxylic acid group is a meta-director, making this the major product[1].

  • 4-Nitrobenzoic Acid: Commonly prepared by the oxidation of 4-nitrotoluene[1].

Synthesis_Workflow cluster_synthesis General Synthesis Workflow Start Starting Material Reaction Reaction (Nitration or Oxidation) Start->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Characterization Characterization (Spectroscopy, MP) Purification->Characterization Product Pure Nitrobenzoic Acid Isomer Characterization->Product

Caption: General experimental workflow for the synthesis and purification of nitrobenzoic acid isomers.

Key Chemical Reactions

The nitro and carboxylic acid groups provide two reactive centers for further functionalization.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, for instance, through catalytic hydrogenation, to form the corresponding aminobenzoic acids. These are vital precursors for many pharmaceuticals and dyes. Notably, 4-aminobenzoic acid (PABA), derived from 4-nitrobenzoic acid, is a precursor to the anesthetic procaine[1].

  • Reactions of the Carboxylic Acid Group: The carboxyl group undergoes typical reactions such as Fischer esterification to form esters and conversion to acyl chlorides, which are highly reactive intermediates[1].

Biological Activity and Applications in Drug Development

Nitroaromatic compounds, including the nitrobenzoic acid isomers, exhibit a spectrum of biological activities and serve as crucial scaffolds in medicinal chemistry[1]. While direct comparative biological data for the parent isomers is limited, their derivatives have shown significant potential.

  • Antimicrobial, Antifungal, and Anticancer Properties: Derivatives of nitrobenzoic acids have been investigated for these activities[1][2]. For instance, derivatives of 4-aminobenzoic acid have demonstrated antibacterial activity[5].

  • Anti-inflammatory and Analgesic Agents: These isomers are used as starting materials for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) and pain relievers[7]. Some derivatives have shown potential in modulating the NF-κB signaling pathway, which is implicated in inflammatory responses[2].

Table 4: Examples of Pharmaceuticals Derived from Nitrobenzoic Acid Isomers

IsomerPrecursor toDrug/Drug ClassTherapeutic Area
2-Nitrobenzoic Acid Anthranilic AcidVarious APIs and dyes[8]Multiple
3-Nitrobenzoic Acid 3-Aminobenzoic Acid, 3-NitrobenzaldehydeDyes, Nitrendipine, Nicardipine[9]Dyes, Antihypertensives
4-Nitrobenzoic Acid 4-Aminobenzoic Acid (PABA)Procaine, Folic Acid[10]Anesthetics, Vitamins

Experimental Protocols

To ensure the practical applicability of this guide, detailed, field-proven methodologies for key experimental procedures are provided below.

Protocol for pKa Determination by Potentiometric Titration

This method involves titrating a solution of the nitrobenzoic acid isomer with a standardized strong base while monitoring the pH.

pKa_Determination cluster_pKa_protocol pKa Determination Workflow A Prepare 1mM solution of nitrobenzoic acid isomer C Acidify sample solution to pH 1.8-2.0 with 0.1 M HCl A->C B Calibrate pH meter with standard buffers (pH 4, 7, 10) D Titrate with standardized 0.1 M NaOH solution B->D C->D E Record pH after each increment of NaOH addition D->E F Plot titration curve (pH vs. volume of NaOH) E->F G Determine half-equivalence point F->G H pKa = pH at half-equivalence point G->H

Caption: Experimental workflow for pKa determination by potentiometric titration.

Procedure:

  • Preparation: Prepare a 1 mM solution of the nitrobenzoic acid isomer in water. Also, prepare standardized 0.1 M HCl and 0.1 M NaOH solutions[11][12].

  • Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10[11].

  • Titration Setup: Place a known volume (e.g., 20 mL) of the 1 mM sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution. To maintain constant ionic strength, 0.15 M potassium chloride solution can be used[11][12].

  • Initial Acidification: Acidify the sample solution to a pH of 1.8-2.0 with the 0.1 M HCl[11][12].

  • Titration: Titrate the solution with the 0.1 M NaOH, adding small, precise increments. After each addition, allow the pH reading to stabilize before recording it along with the volume of NaOH added[11]. Continue the titration until the pH reaches approximately 12-12.5[12].

  • Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point of the titration[2].

Protocol for Solubility Determination

This protocol outlines a general procedure for determining the solubility of the nitrobenzoic acid isomers in a given solvent.

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the solid nitrobenzoic acid isomer (e.g., 0.1 g) into a small test tube[2].

  • Solvent Addition: Add a known volume of the solvent (e.g., 3 mL of water) in small portions, shaking vigorously after each addition[2].

  • Observation: Observe if the solid dissolves completely. If it does, the compound is considered soluble under these conditions. For quantitative analysis, an excess of the solid is stirred in a known volume of the solvent at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium. The saturated solution is then filtered, and the concentration of the dissolved solid in the filtrate is determined, often by spectrophotometry or by evaporating the solvent and weighing the residue.

Protocol for Fischer Esterification of 3-Nitrobenzoic Acid with Methanol

This protocol describes a representative Fischer esterification reaction.

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 1-2 g of 3-nitrobenzoic acid in anhydrous methanol (e.g., 8 mL of methanol per gram of acid)[13].

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL of H₂SO₄ for every 20 mL of methanol)[13].

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 1 hour[13].

  • Work-up: After cooling, pour the reaction mixture into a beaker of ice water. The product, methyl 3-nitrobenzoate, will precipitate[13].

  • Isolation and Purification: Isolate the crude product by suction filtration and wash it with cold water. The crude product can be further purified by recrystallization from methanol[13].

  • Characterization: The purity and identity of the product should be confirmed by measuring its melting point and acquiring its IR and NMR spectra[13].

Conclusion

The choice of a nitrobenzoic acid isomer is a critical decision in the design of synthetic routes for pharmaceuticals and other fine chemicals. Their distinct physicochemical properties, particularly acidity, solubility, and melting point, not only influence their reactivity but also provide avenues for their efficient separation and purification. The meta-isomer is readily accessible through the direct nitration of benzoic acid, while the ortho- and para-isomers are typically synthesized from their corresponding nitrotoluene precursors[1]. A thorough understanding of the differences in their properties, spectroscopic characteristics, and reactivity is essential for researchers and drug development professionals to optimize synthetic strategies and successfully achieve their molecular targets. This guide provides a comprehensive comparative framework to aid in this critical selection process.

References

A Spectroscopic Showdown: Differentiating 2-, 3-, and 4-Nitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the three isomers of nitrobenzoic acid—ortho (2-), meta (3-), and para (4-)—serve as fundamental building blocks. The seemingly subtle shift in the position of the nitro group (-NO₂) relative to the carboxylic acid (-COOH) moiety dramatically alters the molecule's electronic and steric environment. These differences manifest as distinct fingerprints across various spectroscopic techniques, making their accurate identification and characterization paramount for quality control and reaction monitoring. This guide provides a comprehensive, data-driven comparison of the spectroscopic signatures of these isomers, delving into the causal relationships between their molecular structure and spectral output.

The Decisive Fingerprints: A Comparative Overview of Spectroscopic Data

The positional isomerism of 2-, 3-, and 4-nitrobenzoic acid gives rise to unique spectral data across Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The following sections present a detailed analysis of these differences, supported by experimental data.

Infrared (IR) and Raman Spectroscopy: Probing Vibrational Modes

Infrared and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. The key vibrational bands for the nitrobenzoic acid isomers are summarized below.

Functional GroupVibrational Mode2-Nitrobenzoic Acid (cm⁻¹)3-Nitrobenzoic Acid (cm⁻¹)4-Nitrobenzoic Acid (cm⁻¹)
O-H (Carboxylic Acid)Stretching (broad)~3200-2500~3100-2500~3100-2500
C=O (Carboxylic Acid)Stretching~1700~1700~1700
N-O (Nitro Group)Asymmetric Stretching~1530~1530~1525
N-O (Nitro Group)Symmetric Stretching~1350~1350~1345
C-H (Aromatic)Out-of-plane bending~700-900~700-900~800-850

Interpretation of Vibrational Spectra:

The position of the electron-withdrawing nitro group influences the electronic distribution within the benzene ring and the carboxylic acid group, leading to subtle but measurable shifts in vibrational frequencies.

  • Carboxylic Acid Vibrations: The broad O-H stretching band is characteristic of the hydrogen-bonded carboxylic acid dimer. The strong C=O stretching vibration appears around 1700 cm⁻¹ for all three isomers. In 2-nitrobenzoic acid, steric hindrance between the adjacent nitro and carboxylic acid groups can disrupt the planarity of the C=O bond with the ring, which may lead to slight shifts in this frequency compared to the other isomers.[1]

  • Nitro Group Vibrations: The asymmetric and symmetric N-O stretching vibrations are prominent in the spectra. The exact positions of these bands are sensitive to the electronic environment. The para-isomer (4-nitrobenzoic acid) often shows a slight shift to lower wavenumbers for the N-O stretches due to the direct resonance interaction between the electron-withdrawing nitro and carboxylic acid groups through the benzene ring.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are highly diagnostic for the substitution pattern of the benzene ring.[2]

    • Ortho (2-) isomer: Typically shows a strong band around 750 cm⁻¹.

    • Meta (3-) isomer: Exhibits characteristic bands around 720 cm⁻¹ and 800 cm⁻¹.

    • Para (4-) isomer: Displays a single strong band in the 800-850 cm⁻¹ range.[2]

These distinct patterns in the fingerprint region allow for unambiguous identification of the isomers.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts are highly sensitive to the electron density around the nuclei.

¹H NMR Spectral Data (in DMSO-d₆, ppm)

Proton2-Nitrobenzoic Acid3-Nitrobenzoic Acid4-Nitrobenzoic Acid
H-3~7.79~8.50~8.20
H-4~7.89~7.75~8.32
H-5~7.81~8.45~8.32
H-6~8.01~9.00~8.20
COOH~13.5 (broad)~10.37~13.64

¹³C NMR Spectral Data (in DMSO-d₆, ppm)

Carbon2-Nitrobenzoic Acid[5]3-Nitrobenzoic Acid[5]4-Nitrobenzoic Acid[5]
C-1~130.3~130.96~136.89
C-2~147.9~129.92~131.15
C-3~124.2~148.39~124.16
C-4~133.5~135.79~150.47
C-5~129.1~129.92~124.16
C-6~131.8~130.96~131.15
C=O~165.7~170.06~166.27

Interpretation of NMR Spectra:

The electron-withdrawing nature of both the nitro and carboxylic acid groups significantly deshields the aromatic protons and carbons, causing their signals to appear downfield. The relative positions of these groups lead to distinct chemical shifts.

  • ¹H NMR: The aromatic protons in all three isomers resonate at high chemical shifts (downfield) due to the deshielding effect of the electron-withdrawing groups.[6] The proton ortho to the nitro group is typically the most deshielded and appears at the highest chemical shift. The complex splitting patterns arise from spin-spin coupling between adjacent protons.

  • ¹³C NMR: The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded and appears at a high chemical shift.[7] Similarly, the carboxyl carbon (C=O) resonates at a very downfield position. The differences in the chemical shifts of the aromatic carbons reflect the varying degrees of electron withdrawal at each position due to inductive and resonance effects.[8] For instance, in 4-nitrobenzoic acid, the resonance effect of the nitro group leads to a significant deshielding of C-4.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Isomerλmax (nm) in Ethanol
2-Nitrobenzoic Acid~215, ~255
3-Nitrobenzoic Acid~258
4-Nitrobenzoic Acid~258, ~294 (shoulder)

Interpretation of UV-Vis Spectra:

The UV-Vis spectra of the nitrobenzoic acid isomers are characterized by absorption bands corresponding to π → π* transitions within the benzene ring and n → π* transitions involving the nitro and carbonyl groups.[9]

  • The position and intensity of the absorption maxima are influenced by the extent of conjugation and the electronic effects of the substituents.

  • In 2-nitrobenzoic acid, steric hindrance between the bulky nitro and carboxyl groups can disrupt the coplanarity of the carboxyl group with the benzene ring, which may affect the electronic transitions and lead to a different spectral profile compared to the meta and para isomers.

  • The para isomer allows for the most effective conjugation between the nitro and carboxyl groups through the aromatic ring, which can result in a red-shift (shift to longer wavelength) of the absorption maximum compared to the meta isomer.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the spectroscopic analysis of nitrobenzoic acid isomers.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the infrared absorption spectrum of the solid nitrobenzoic acid isomers to identify functional groups and the substitution pattern.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Weigh approximately 1-2 mg of the nitrobenzoic acid isomer and 100-200 mg of dry potassium bromide (KBr).

    • Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation:

    • A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the carboxylic acid (O-H and C=O stretches), nitro group (N-O stretches), and aromatic C-H bending vibrations.

    • Compare the fingerprint region (especially 700-900 cm⁻¹) with reference spectra to confirm the isomer.

Diagram of IR Spectroscopy Workflow:

Caption: Workflow for IR Spectroscopic Analysis.

Raman Spectroscopy Protocol

Objective: To obtain the Raman scattering spectrum of the solid nitrobenzoic acid isomers.

Methodology:

  • Sample Preparation:

    • Place a small amount of the solid nitrobenzoic acid isomer directly onto a microscope slide or into a glass capillary tube.[10]

  • Instrumentation:

    • A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

  • Data Acquisition:

    • Focus the laser onto the sample.

    • Collect the scattered light over a range of Raman shifts (e.g., 200-3500 cm⁻¹).[10]

    • Optimize laser power and acquisition time to achieve a good signal-to-noise ratio while avoiding sample degradation.

  • Data Analysis:

    • Identify the characteristic Raman bands, which are often complementary to IR absorption bands. Aromatic ring vibrations are typically strong in Raman spectra.

Diagram of Raman Spectroscopy Workflow:

Caption: Workflow for Raman Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of the nitrobenzoic acid isomers for detailed structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the nitrobenzoic acid isomer for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrumentation:

    • A high-field Fourier-Transform NMR (FT-NMR) spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for homogeneity.

    • Acquire the ¹H spectrum using a standard single-pulse experiment.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse program.

  • Data Analysis:

    • Process the Free Induction Decay (FID) with Fourier transformation.

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

    • Assign the signals in both ¹H and ¹³C spectra to the respective nuclei in the molecule based on chemical shifts, multiplicities, and integration.

Diagram of NMR Spectroscopy Workflow:

References

A Comparative Guide to the Structural Validation of Synthesized 4-(Carboxymethyl)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, rigorous structural validation is paramount to ensure the identity, purity, and ultimately, the efficacy and safety of the compound. This guide provides an in-depth technical comparison of the analytical techniques used to validate the structure of synthesized 4-(Carboxymethyl)-3-nitrobenzoic acid. We will explore the expected experimental outcomes for the target molecule and compare them with potential synthetic precursors and isomeric impurities.

The Synthetic Pathway and Potential Impurities

The synthesis of this compound typically proceeds in a two-step sequence. The first step involves the nitration of p-toluic acid, which yields 4-methyl-3-nitrobenzoic acid. The second step is the oxidation of the methyl group to a carboxymethyl group.

p_toluic p-Toluic Acid step1 Nitration (HNO₃, H₂SO₄) p_toluic->step1 intermediate 4-Methyl-3-nitrobenzoic Acid step1->intermediate step2 Oxidation (e.g., KMnO₄) intermediate->step2 product This compound step2->product

Figure 1: Synthetic pathway for this compound.

During this synthesis, several impurities can arise. The most common include the unreacted starting material, 4-methyl-3-nitrobenzoic acid, and regioisomers formed during the nitration of p-toluic acid, such as 4-methyl-2-nitrobenzoic acid. Incomplete oxidation in the second step can also lead to the presence of the starting material in the final product.

Comparative Structural Analysis

To definitively identify this compound and distinguish it from potential impurities, a combination of spectroscopic techniques is employed. Below is a comparative analysis of the expected data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] The chemical environment of each proton and carbon atom results in a unique resonance signal, providing a detailed structural map.[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene protons of the carboxymethyl group. The electron-withdrawing nature of the nitro and carboxylic acid groups will deshield the aromatic protons, causing them to appear at higher chemical shifts (downfield).[3]

Table 1: Comparative ¹H NMR Data (Predicted and Experimental)

CompoundAromatic Protons (ppm)Methylene/Methyl Protons (ppm)Carboxylic Acid Protons (ppm)
This compound (Predicted) ~8.6 (s, 1H), ~8.3 (d, 1H), ~7.8 (d, 1H)~4.0 (s, 2H)>10 (br s, 2H)
4-Methyl-3-nitrobenzoic acid[4]8.60 (d, 1H), 8.14 (dd, 1H), 7.44 (d, 1H)2.66 (s, 3H)>10 (br s, 1H)
4-Methyl-2-nitrobenzoic acidData not readily available in searched literatureData not readily available in searched literatureData not readily available in searched literature

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.[5]

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)

CompoundCarboxylic Acid Carbons (ppm)Aromatic Carbons (ppm)Methylene/Methyl Carbon (ppm)
This compound (Predicted) ~171, ~167~150 (C-NO₂), ~138-125~40
4-Methyl-3-nitrobenzoic acid[6]~165~149 (C-NO₂), ~138-125~20
4-Methyl-2-nitrobenzoic acidData not readily available in searched literatureData not readily available in searched literatureData not readily available in searched literature
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Table 3: Comparative FTIR Data (Characteristic Absorptions)

Functional GroupThis compound (Expected, cm⁻¹)4-Methyl-3-nitrobenzoic acid (Experimental, cm⁻¹)[8]
O-H stretch (Carboxylic Acid)3300-2500 (broad)3300-2500 (broad)
C-H stretch (Aromatic)3100-30003100-3000
C=O stretch (Carboxylic Acid)~1700~1700
N-O stretch (Nitro)~1530 and ~1350~1530 and ~1350
C-O stretch (Carboxylic Acid)~1300~1300

The key differentiator in the FTIR spectra would be the presence of C-H stretching and bending frequencies associated with the methylene group in the target molecule, which would be absent in the precursor.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.[9]

Table 4: Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Exact Mass (m/z)
This compound C₉H₇NO₆225.15225.0273
4-Methyl-3-nitrobenzoic acidC₈H₇NO₄181.15181.0375
4-Methyl-2-nitrobenzoic acidC₈H₇NO₄181.15181.0375

The molecular ion peak in the mass spectrum is a definitive indicator of the compound's identity. The significantly higher molecular weight of this compound makes it easily distinguishable from its precursor and isomeric impurities.

Experimental Protocols

Synthesis of this compound

Step 1: Nitration of p-Toluic Acid to 4-Methyl-3-nitrobenzoic acid (Adapted from established methods[10])

  • In a flask, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add p-toluic acid to the cooled sulfuric acid with constant stirring until fully dissolved. Maintain the temperature below 10 °C.

  • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Slowly add the nitrating mixture dropwise to the p-toluic acid solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring for an additional 30-60 minutes.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water to remove residual acid.

Step 2: Oxidation of 4-Methyl-3-nitrobenzoic Acid to this compound (Representative protocol based on benzylic oxidation[11])

  • Dissolve 4-methyl-3-nitrobenzoic acid in a suitable solvent, such as a mixture of pyridine and water.

  • Heat the solution to reflux.

  • Slowly add a solution of potassium permanganate (KMnO₄) in water to the refluxing mixture.

  • Continue refluxing until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the crude this compound.

  • Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).

Spectroscopic Analysis Protocols

NMR Spectroscopy [12]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard one-pulse sequence on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

FTIR Spectroscopy [13]

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to remove atmospheric and instrumental interferences.

Mass Spectrometry (EI) [14]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

  • Detection: Detect the ions to generate the mass spectrum.

Structural Comparison and Validation Workflow

The following diagram illustrates the workflow for validating the structure of synthesized this compound and distinguishing it from potential alternatives.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_validation Structural Validation synthesis Synthesized Product nmr ¹H & ¹³C NMR synthesis->nmr ftir FTIR synthesis->ftir ms Mass Spectrometry synthesis->ms compare_nmr Compare NMR Data nmr->compare_nmr compare_ftir Compare FTIR Data ftir->compare_ftir compare_ms Compare MS Data ms->compare_ms validation Structure Confirmed: This compound compare_nmr->validation Data Matches Expected Values rejection Structure Incorrect: Identify Impurities compare_nmr->rejection Data Discrepancies compare_ftir->validation Data Matches Expected Values compare_ftir->rejection Data Discrepancies compare_ms->validation Data Matches Expected Values compare_ms->rejection Data Discrepancies

Figure 2: Workflow for the structural validation of this compound.

By systematically applying these analytical techniques and comparing the obtained data with the expected values for the target molecule and potential impurities, researchers can confidently validate the structure of their synthesized this compound. This rigorous approach is essential for ensuring the quality and reliability of chemical research and drug development.

References

A Comparative Guide to the Biological Activity of Nitrobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Nitrobenzoic Acid

Nitrobenzoic acids, organic compounds featuring both a nitro and a carboxylic acid group on a benzene ring, represent a class of molecules with significant and diverse biological activities. The strong electron-withdrawing nature of the nitro group dramatically influences the molecule's electronic properties, making these compounds valuable scaffolds in medicinal chemistry.[1][2] Their structural isomers (ortho, meta, and para) exhibit distinct physicochemical properties and reactivity, which in turn dictates their application and biological efficacy.[3][4] This guide provides an in-depth, objective comparison of the biological activities of various nitrobenzoic acid analogs, supported by experimental data and detailed protocols to empower researchers in their drug discovery and development endeavors.

I. Antimicrobial Activity: Leveraging Reactive Nitrogen Species

A prominent feature of many nitrobenzoic acid analogs is their potent antimicrobial activity against a broad spectrum of pathogens, including bacteria and fungi.[1][5]

Mechanism of Action: The Role of Nitro Group Bioreduction

The antimicrobial efficacy of nitroaromatic compounds is intrinsically linked to the bioreduction of the nitro group within the microbial cell.[6][7] This process, catalyzed by nitroreductase enzymes present in many pathogens, leads to the formation of highly reactive nitrogen species (RNS), such as the nitro radical anion.[8] These RNS can induce significant cellular damage by reacting with vital biomolecules like DNA, proteins, and lipids, ultimately leading to microbial cell death.[1][8] The redox biochemistry of the nitro group is therefore central to the biological activity of these antibiotics.[8]

Diagram: Proposed Mechanism of Antimicrobial Action

antimicrobial_mechanism cluster_cell Microbial Cell Nitrobenzoic_Acid Nitrobenzoic Acid Analog (R-NO2) Nitroreductase Nitroreductase Enzymes Nitrobenzoic_Acid->Nitroreductase Enters cell Nitro_Radical Nitro Radical Anion (R-NO2•-) Nitroreductase->Nitro_Radical Bioreduction RNS Reactive Nitrogen Species (RNS) Nitro_Radical->RNS Further reduction Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) RNS->Cellular_Damage Induces Cell_Death Cell Death Cellular_Damage->Cell_Death

Caption: Bioreduction of a nitrobenzoic acid analog within a microbial cell.

Comparative Antimicrobial Efficacy

The position and number of nitro groups, along with other substituents on the benzoic acid ring, significantly influence the antimicrobial potency.

Compound/Derivative Class Target Organism(s) Activity Measurement Result Reference(s)
Methyl 3-methyl-4-nitrobenzoateCandida guilliermondiiMIC39 µM[1]
Nitro-substituted benzothiazole derivativesPseudomonas aeruginosaEffective Concentration50-100 µg/mL[1]
3,5-Dinitrobenzoate EstersMycobacterium tuberculosisMICNot specified, but highly active[9]
2-Chloro-5-nitrobenzoic acid (as a potassium coordination polymer)Methicillin-resistant Staphylococcus aureus (MRSA)Selective InhibitionObserved[10]

II. Anticancer Activity: Targeting Cell Viability and Migration

Several nitrobenzoic acid analogs and their derivatives have demonstrated promising cytotoxic effects against various cancer cell lines. The mechanisms of action are varied and can include the induction of apoptosis, cell cycle arrest, and inhibition of cell migration.[10]

Structure-Activity Relationship in Anticancer Analogs

The anticancer activity is highly dependent on the overall molecular structure. For instance, the formation of metal complexes with nitrobenzoic acid derivatives can enhance their therapeutic efficacy.[10]

Compound/Derivative Class Target Cell Line(s) Activity Measurement Result Reference(s)
Copper(II) complexes of 4-chloro-3-nitrobenzoic acidVarious cancer cell linesCytotoxicityInduces apoptosis and cell cycle arrest
Quinazolinone Derivatives of benzoic acidMCF-7 (Breast Cancer)IC50100 µM/ml[11]
4-Methyl-3-nitrobenzoic acidNon-small cell lung cancer (NSCLC) cellsInhibition of cell migrationPotent inhibitor of EGF-induced chemotaxis[12]

III. Anti-inflammatory Activity: Modulation of Inflammatory Pathways

The anti-inflammatory potential of nitrobenzoic acid analogs is an area of active research. Some derivatives act as nitric oxide (NO) donors, which can play a complex role in modulating inflammation.[1][13] Others function by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[14]

Mechanism of Action: COX Inhibition and Nitric Oxide Donation

Selective inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs, as this enzyme is upregulated at sites of inflammation.[14] Certain nitrobenzoic acid derivatives can be synthetically modified to selectively target COX-2, potentially offering a better safety profile than non-selective NSAIDs.[14] Additionally, compounds like 4-((nitrooxy)methyl)-3-nitrobenzoic acid can release nitric oxide, which has been shown to reduce neutrophil recruitment and the production of pro-inflammatory cytokines.[13]

Diagram: Anti-inflammatory Signaling Pathway of a Nitrooxy Compound

anti_inflammatory_pathway Nitrooxy_Compound Nitrooxy-Nitrobenzoic Acid Analog NO_Release Nitric Oxide (NO) Release Nitrooxy_Compound->NO_Release Metabolic Conversion Neutrophil_Recruitment Neutrophil Recruitment NO_Release->Neutrophil_Recruitment Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) NO_Release->Proinflammatory_Cytokines Inhibits Antiinflammatory_Cytokines Anti-inflammatory Cytokines (e.g., IL-10) NO_Release->Antiinflammatory_Cytokines Increases Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Neutrophil_Recruitment Inflammatory_Stimuli->Proinflammatory_Cytokines Inflammation_Reduction Reduction of Inflammation & Edema Antiinflammatory_Cytokines->Inflammation_Reduction

Caption: Anti-inflammatory signaling pathway of a nitrooxy compound.[1]

IV. Enzyme Inhibition: A Targeted Approach

Beyond broad biological effects, specific nitrobenzoic acid analogs have been identified as inhibitors of particular enzymes. This targeted approach is highly valuable in drug development.

Competitive Inhibition of Coq2

4-Nitrobenzoic acid (4-NB) has been identified as a competitive inhibitor of Coq2, a key enzyme in the biosynthesis of Coenzyme Q (CoQ).[1][15] By competing with the natural substrate, 4-hydroxybenzoic acid, 4-NB can effectively decrease CoQ production.[1][15]

Diagram: Competitive Inhibition of Coq2

enzyme_inhibition cluster_enzyme Coq2 Enzyme Active_Site Active Site Product Coenzyme Q Biosynthesis Active_Site->Product Catalyzes No_Product Coenzyme Q Biosynthesis Inhibited Active_Site->No_Product Binding of Inhibitor Prevents Catalysis Substrate 4-Hydroxybenzoic Acid (Natural Substrate) Substrate->Active_Site Binds to Inhibitor 4-Nitrobenzoic Acid (Competitive Inhibitor) Inhibitor->Active_Site Competitively Binds to agar_well_diffusion Prep_Agar 1. Prepare and pour Mueller-Hinton Agar plates Prep_Inoculum 2. Prepare bacterial inoculum (0.5 McFarland standard) Prep_Agar->Prep_Inoculum Swab_Plates 3. Swab plates with inoculum Prep_Inoculum->Swab_Plates Create_Wells 4. Bore wells in the agar Swab_Plates->Create_Wells Add_Compounds 5. Add test compounds, positive, and negative controls Create_Wells->Add_Compounds Incubate 6. Incubate at 37°C for 18-24 hours Add_Compounds->Incubate Measure_Zones 7. Measure zones of inhibition Incubate->Measure_Zones Analyze 8. Compare zone diameters to assess activity Measure_Zones->Analyze

References

A Comparative Guide to Purity Determination: HPLC vs. qNMR for 4-Methyl-3-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the purity of a substance is not merely a number—it is a cornerstone of safety, efficacy, and reproducibility. For a key chemical intermediate like 4-methyl-3-nitrobenzoic acid, used in the synthesis of active pharmaceutical ingredients (APIs), rigorous purity assessment is non-negotiable.[1] This guide provides an in-depth, objective comparison of two powerful and orthogonal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

We will move beyond theoretical discussions to provide detailed experimental protocols, comparative data, and field-proven insights to help researchers, scientists, and drug development professionals make informed decisions for their analytical workflows.

Section 1: The Principle of Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, renowned for its ability to separate, identify, and quantify components within a mixture.[1][2] Its separation principle is based on the differential partitioning of analyte molecules between a liquid mobile phase and a solid stationary phase packed within a column.[3]

For a compound like 4-methyl-3-nitrobenzoic acid, a reverse-phase HPLC method is typically employed.[4] In this setup, the stationary phase (e.g., C18) is nonpolar, while the mobile phase is a more polar mixture, often of water and an organic solvent like acetonitrile.[4][5] As the sample travels through the column, polar components spend more time in the mobile phase and elute faster, while nonpolar components interact more strongly with the stationary phase and elute later. This differential migration allows for the separation of the main compound from its impurities.[6]

Purity is most commonly assessed using an area percent calculation from the resulting chromatogram. This method assumes that all compounds passing through the detector (typically a UV-Vis detector) have a similar response factor at the chosen wavelength.[7] While highly effective for detecting and separating structurally similar impurities, this assumption is a key limitation.[7][8] An impurity with a weak or non-existent chromophore might be underestimated or missed entirely.[9] Regulatory bodies like the United States Pharmacopeia (USP) provide extensive guidelines on chromatography in General Chapter <621>.[10][11]

Section 2: The Principle of Purity Determination by qNMR

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary ratio method for purity and concentration determination.[9][12] Unlike HPLC, which relies on a compound's response to UV light, qNMR leverages a fundamental physical property: the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei contributing to that signal.[13][14] This principle, detailed in USP General Chapter <761>, allows for direct quantification without the need for analyte-specific reference standards or calibration curves.[9][15][16]

The most common approach for purity determination is the internal standard method.[17] A certified internal standard of known high purity and weight is added to a precisely weighed amount of the analyte (4-methyl-3-nitrobenzoic acid).[18][19] The purity of the analyte is then calculated by comparing the integral of a specific, well-resolved analyte signal to the integral of a signal from the internal standard.

The choice of internal standard is critical for accuracy. An ideal standard must:

  • Have high purity (≥99%).[18]

  • Be chemically stable and non-reactive with the analyte or solvent.[18][19]

  • Possess signals that do not overlap with any analyte or impurity signals.[9]

  • Be completely soluble in the chosen deuterated solvent.[18]

  • Have a known number of protons that can be used for calculation.

Because qNMR provides a direct molar ratio, it is less susceptible to the response-factor variations that can affect HPLC-UV analysis and can detect impurities that lack a UV chromophore, such as residual solvents.[9][20]

Section 3: Experimental Design: A Head-to-Head Comparison

To provide a practical comparison, we will outline the experimental protocols for determining the purity of a single batch of 4-methyl-3-nitrobenzoic acid using both HPLC and qNMR.

Protocol 1: HPLC Purity Method (Area %)

Objective: To determine the purity of 4-methyl-3-nitrobenzoic acid by separating it from potential impurities and calculating the relative peak area.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of 4-methyl-3-nitrobenzoic acid and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions: A reverse-phase method is employed.[4]

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase 50:50 (v/v) Acetonitrile : Water with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 230 nm
Injection Vol. 10 µL
  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity using the area percent formula:

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: ¹H-qNMR Purity Method (Internal Standard)

Objective: To determine the absolute purity of 4-methyl-3-nitrobenzoic acid by relating its ¹H NMR signal integral to that of a certified internal standard.

Methodology:

  • Sample Preparation:

    • Using a calibrated microbalance, accurately weigh ~15 mg of 4-methyl-3-nitrobenzoic acid into a clean vial.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic Acid, ≥99.5% purity) into the same vial.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.

  • NMR Acquisition Parameters: Adherence to proper acquisition parameters is crucial for quantitation.[9][19]

ParameterRecommended ConditionRationale
Spectrometer 400 MHz or higherHigher field strength improves signal dispersion.
Solvent DMSO-d₆Good solvent for both analyte and many standards.
Pulse Angle 30-90°A 90° pulse provides maximum signal.
Relaxation Delay (D1) 5 x T₁ (longest)CRITICAL: Ensures complete relaxation of all nuclei between scans for accurate integration. A value of 30-60s is often a safe starting point.
Number of Scans 16 or higherSufficient scans to achieve a high signal-to-noise ratio (>250:1) for accurate integration.
  • Data Analysis: After phasing and baseline correction, integrate a well-resolved, unique signal for 4-methyl-3-nitrobenzoic acid (e.g., the methyl protons) and a signal for the internal standard (e.g., the vinyl protons of maleic acid). Calculate the purity using the following formula[19]:

    Purity (%w/w) = (I_analyte / I_std) x (N_std / N_analyte) x (M_analyte / M_std) x (m_std / m_analyte) x P_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

Section 4: Data Analysis and Results

For this guide, we will use representative experimental data.

HPLC Results
PeakRetention Time (min)Area (mAU*s)Area %
Impurity 12.8515.20.30
4-Methyl-3-nitrobenzoic Acid 4.52 5010.5 99.51
Impurity 26.139.60.19
Total 5035.3 100.00

Calculated HPLC Purity: 99.51%

qNMR Results
ParameterAnalyte (4-MNBA)Standard (Maleic Acid)
Mass (m) 15.250 mg5.110 mg
Molar Mass (M) 181.15 g/mol 116.07 g/mol
Signal Integrated -CH₃ (s)-CH=CH- (s)
Number of Protons (N) 32
Integral Area (I) 2.551.00
Purity of Standard (P_std) 99.8%

Calculated qNMR Purity: 98.6%

Visualization of Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Analyte dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect UV Detection (230 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate result Report Purity (%) calculate->result

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing weigh_a Accurately Weigh Analyte dissolve Co-dissolve in DMSO-d6 weigh_a->dissolve weigh_s Accurately Weigh Standard weigh_s->dissolve acquire Acquire Spectrum dissolve->acquire params Key Parameters: - Long Relaxation Delay (D1) - Sufficient Scans (≥16) acquire->params process Phase & Baseline Correction acquire->process integrate Integrate Analyte & Std Signals process->integrate calculate Calculate Purity (%w/w) integrate->calculate result Report Purity (%w/w) calculate->result

Section 5: Discussion: A Tale of Two Methods

The hypothetical results (HPLC: 99.51%, qNMR: 98.6%) highlight a common scenario. It is rare for two orthogonal methods to yield identical results, and the discrepancy provides valuable information.

  • Why the Difference? The HPLC area percent method determined a higher purity. This could occur if the sample contains impurities (like residual water or solvents) that are not UV-active and thus are "invisible" to the HPLC detector.[9] Conversely, qNMR, being a mass-based method, accounts for all proton-containing species in the sample relative to the standard. The lower purity value from qNMR is likely a more accurate reflection of the true mass fraction of 4-methyl-3-nitrobenzoic acid in the solid material.

  • Trustworthiness & Causality:

    • HPLC is trustworthy for demonstrating chromatographic purity. Its strength lies in its high resolving power, making it excellent for separating and quantifying structurally related impurities that might co-exist with the main compound.[8][21] However, its accuracy for absolute purity is contingent on the response factors of all components being equal, which is rarely the case.[7]

    • qNMR is trustworthy for determining absolute purity or mass fraction.[12][22] It is a primary method that does not depend on the analyte's optical properties.[14] Its main limitation is its lower resolution compared to HPLC. If an impurity signal completely overlaps with the chosen analyte or standard signals, it cannot be independently quantified.[19]

Section 6: Conclusion and Recommendations

Neither HPLC nor qNMR is universally "better"; they are powerful, complementary tools that answer different questions about a sample's purity.

  • HPLC excels at providing a detailed impurity profile , demonstrating that a compound is free from by-products of a similar chemical structure. It is the workhorse for routine quality control and release testing.[1][23]

  • qNMR provides a more accurate absolute purity value (mass fraction), which is critical for qualifying reference standards, understanding the true stoichiometry of reactions, and ensuring accurate dosing in biological assays.[22][24]

For comprehensive characterization of a critical intermediate like 4-methyl-3-nitrobenzoic acid, particularly during process development or for reference standard qualification, employing both techniques is the gold standard . The HPLC confirms the absence of significant related impurities, while the qNMR provides the true mass purity, accounting for achromophoric substances like water and residual solvents. This orthogonal approach provides a self-validating system, ensuring the highest confidence in the quality of the material, in line with the principles outlined in guidelines such as ICH Q2(R1).[25][26]

References

A Comparative Guide for Synthetic Chemists: 4-Methyl-3-Nitrobenzoic Acid vs. 4-Fluoro-3-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of synthetic building blocks is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. This guide provides an in-depth, objective comparison of two valuable, yet distinct, building blocks: 4-methyl-3-nitrobenzoic acid and 4-fluoro-3-nitrobenzoic acid. By examining their electronic properties, reactivity in key transformations, and strategic applications, this document aims to equip chemists with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

At a Glance: Physicochemical and Electronic Properties

A foundational understanding of the inherent properties of each building block is paramount. The key distinction lies in the substituent at the 4-position: a methyl group versus a fluorine atom. This seemingly minor difference imparts significant electronic and steric variations, which in turn govern their reactivity.

Property4-Methyl-3-nitrobenzoic Acid4-Fluoro-3-nitrobenzoic AcidRationale for Difference
Molecular Weight 181.15 g/mol [1]185.11 g/mol [2]The atomic weight of fluorine is greater than that of a methyl group.
Appearance Pale yellow to light brown crystalline solid[3]Light yellow solid[2]Both are crystalline solids at room temperature.
Melting Point 187-190 °C[4]123-126 °C[2]Differences in crystal lattice packing and intermolecular forces.
Electronic Effect of 4-Substituent Electron-donating (by hyperconjugation)Electron-withdrawing (by induction), Electron-donating (by resonance)The methyl group is weakly activating, while the fluorine atom has a strong inductive withdrawing effect and a moderate resonance donating effect.[5][6][7]
Hammett Constant (σ_para_) -0.170 (for -CH₃)[5]+0.062 (for -F)[5]The negative value for methyl indicates its electron-donating nature, while the positive value for fluorine reflects its net electron-withdrawing character.[5][8]

The Hammett constants are particularly revealing: the methyl group's negative σ_para_ value signifies its capacity to donate electron density to the aromatic ring, thereby increasing the electron density of the ring.[5][9] Conversely, fluorine's positive σ_para_ value, a result of its potent inductive withdrawal (-I effect) outweighing its resonance donation (+M effect), indicates a net withdrawal of electron density from the ring.[5][6] These electronic disparities are the primary drivers of the differential reactivity discussed below.

Reactivity Profile: A Tale of Two Substituents

Both molecules share a common scaffold: a benzoic acid with a nitro group at the 3-position. This arrangement allows for three primary sites of reactivity: the carboxylic acid, the nitro group, and the aromatic ring itself, particularly at the 4-position.

Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage

The most significant divergence in reactivity is observed in Nucleophilic Aromatic Substitution (SNAr) reactions. The presence of a strong electron-withdrawing nitro group ortho to the 4-position activates the ring for nucleophilic attack. In this context, the substituent at the 4-position acts as the leaving group.

4-Fluoro-3-nitrobenzoic acid is the superior substrate for SNAr reactions. The rate-determining step in an SNAr reaction is typically the initial nucleophilic attack to form a stabilized carbanionic intermediate (a Meisenheimer complex).[10] Fluorine's high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and thus more susceptible to nucleophilic attack. Furthermore, fluoride is an excellent leaving group in this reaction, a fact attributed to the stability of the C-F bond in the ground state and the facility with which it departs from the anionic intermediate.[4][10][11]

In stark contrast, the methyl group of 4-methyl-3-nitrobenzoic acid is not a viable leaving group for SNAr reactions. Hydride (from a C-H bond) or an alkyl anion are extremely poor leaving groups under these conditions. Consequently, for synthetic strategies that require the displacement of the 4-substituent, 4-fluoro-3-nitrobenzoic acid is the unequivocal building block of choice . This heightened reactivity is crucial for the synthesis of various heterocyclic compounds, such as benzimidazoles, where the fluorine is displaced by a nucleophilic amine.[11]

SNAr_Comparison cluster_fluoro 4-Fluoro-3-nitrobenzoic Acid cluster_methyl 4-Methyl-3-nitrobenzoic Acid F_start Fluorinated Substrate F_inter Meisenheimer Complex (Stabilized) F_start->F_inter Nu⁻ Attack (Fast) F_prod SNAr Product F_inter->F_prod - F⁻ (Good Leaving Group) M_start Methylated Substrate M_no_rxn No Reaction M_start->M_no_rxn Nu⁻ Attack (No Leaving Group) caption Comparative SNAr Reactivity Pathway.

Comparative SNAr Reactivity Pathway.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation, opening pathways to a vast array of functionalities, including amides, sulfonamides, and heterocyclic systems. This reaction is readily achievable for both building blocks.

Commonly employed methods include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).[12] The choice of reagent can be critical to avoid reduction of other functional groups. For instance, catalytic hydrogenation with Raney Nickel is often preferred for substrates where dehalogenation is a concern, though this is less of an issue for the robust C-F bond compared to C-Cl or C-Br.[13] For both substrates, selective reduction of the nitro group in the presence of the carboxylic acid is well-documented.[14]

While direct comparative kinetic data is scarce, the electronic nature of the 4-substituent may subtly influence the reaction rate. The electron-donating methyl group in 4-methyl-3-nitrobenzoic acid may slightly increase the electron density on the nitro group, potentially making it marginally slower to reduce compared to the fluoro-substituted analog, where the electron-withdrawing fluorine atom would render the nitro group more electron-deficient and susceptible to reduction. However, in practice, this difference is often negligible as reaction conditions can be optimized to drive both transformations to completion with high yields.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety in both compounds behaves predictably and can be readily transformed into esters, amides, and acid chlorides.

  • Esterification: Fischer esterification, using an alcohol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄), proceeds in high yield for both substrates. For example, reaction with methanol and catalytic sulfuric acid provides the corresponding methyl esters in yields of 95-96%.[15]

  • Amide Coupling: This is arguably one of the most common and crucial reactions in drug discovery. Standard peptide coupling reagents, such as EDC/HOBt or HATU, effectively mediate the formation of amide bonds with a wide range of amines.[4] The electronic differences between the methyl and fluoro substituents are unlikely to have a significant impact on the efficiency of these reactions, which are primarily governed by the choice of coupling agent and reaction conditions.[16][17]

Strategic Applications in Synthesis

The choice between these two building blocks is ultimately dictated by the overall synthetic strategy and the desired properties of the final molecule.

Choose 4-Fluoro-3-nitrobenzoic Acid when:

  • Your synthetic route involves a nucleophilic aromatic substitution step to introduce diversity or build a core heterocyclic structure.[11]

  • You are synthesizing benzimidazoles , where the ortho-fluoro and nitro groups are ideal precursors for cyclization with an amine.[11]

  • The presence of a fluorine atom in the final target is desirable for its potential to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity .

Choose 4-Methyl-3-nitrobenzoic Acid when:

  • The methyl group is a required structural feature of the target molecule.

  • Your synthetic route does not require displacement of the 4-substituent.

  • The synthesis involves transformations where the presence of a C-F bond might be a liability (though such cases are rare for aromatic C-F bonds).

  • It is being used as an intermediate in the synthesis of specific pharmaceuticals, such as certain antihypertensive drugs.[1] It has also been identified as a potential inhibitor of cancer cell migration.[4]

Decision workflow for selecting the appropriate building block.

Experimental Protocols

To provide a practical context, the following are detailed, self-validating protocols for key transformations.

Protocol 1: Synthesis of 4-Fluoro-3-nitrobenzoic Acid via Nitration

This protocol describes the nitration of 4-fluorobenzoic acid.[2]

  • Materials: 4-fluorobenzoic acid, potassium nitrate, concentrated sulfuric acid, crushed ice, toluene.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4-fluorobenzoic acid (50.0 g, 0.36 mol, 1.0 eq.) in concentrated sulfuric acid (180 mL).

    • While maintaining the temperature below 10 °C, add potassium nitrate (39.7 g, 0.39 mol, 1.1 eq.) portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture overnight at room temperature.

    • Slowly pour the reaction mixture over crushed ice (800 g) with continuous stirring.

    • Allow the resulting mixture to stand at room temperature overnight to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash thoroughly with copious amounts of water until the washings are neutral.

    • Dry the solid product, for example, by azeotropic distillation with toluene, to afford 4-fluoro-3-nitrobenzoic acid as a light yellow solid (Typical yield: ~90%).[2]

Protocol 2: General Procedure for Amide Coupling

This protocol is a general method applicable to both 4-methyl- and 4-fluoro-3-nitrobenzoic acid.[4]

  • Materials: Substituted benzoic acid (1.0 eq), desired amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), anhydrous DCM or DMF.

  • Procedure:

    • Dissolve the substituted benzoic acid (e.g., 4-methyl-3-nitrobenzoic acid) in anhydrous DCM.

    • To this solution, add the amine, HOBt, and DIPEA.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add EDC portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.

    • Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 3: Selective Reduction of the Nitro Group

This protocol outlines a general method for the reduction of the nitro group to an amine using iron in an acidic medium.

  • Materials: Substituted nitrobenzoic acid (1.0 eq), iron powder (3-5 eq), concentrated HCl, ethanol, water.

  • Procedure:

    • Suspend the substituted nitrobenzoic acid (e.g., 4-fluoro-3-nitrobenzoic acid) in a mixture of ethanol and water.

    • Add iron powder to the suspension.

    • Heat the mixture to reflux and add concentrated HCl dropwise.

    • Maintain reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Adjust the pH of the remaining aqueous solution to be basic (pH 8-9) with a suitable base (e.g., aqueous ammonia or NaOH) to precipitate the amino acid product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Conclusion

Both 4-methyl-3-nitrobenzoic acid and 4-fluoro-3-nitrobenzoic acid are highly valuable building blocks in synthetic chemistry. The choice between them is not arbitrary but a strategic decision based on a clear understanding of their distinct reactivity profiles. 4-Fluoro-3-nitrobenzoic acid offers a powerful handle for diversification via nucleophilic aromatic substitution , a pathway unavailable to its methyl-substituted counterpart. Conversely, 4-methyl-3-nitrobenzoic acid provides a stable, non-reactive 4-substituent for instances where the methyl group is an integral part of the final molecular design. By leveraging the principles and protocols outlined in this guide, researchers can harness the unique strengths of each building block to design more efficient and effective synthetic routes toward novel molecules of therapeutic and industrial importance.

References

comparing the acidity (pKa) of ortho, meta, and para nitrobenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Acidity of Nitrobenzoic Acid Isomers

For researchers, scientists, and professionals in drug development, a nuanced understanding of how molecular structure dictates chemical properties is paramount. The acidity, quantified by the pKa value, is a fundamental characteristic that influences a molecule's solubility, reactivity, and pharmacokinetic profile. This guide provides a comprehensive comparison of the acidity of ortho-, meta-, and para-nitrobenzoic acids, delving into the electronic and steric principles that govern their behavior, supported by experimental data and methodologies.

A Quantitative Comparison of Acidity

The position of the electron-withdrawing nitro (–NO₂) group on the benzene ring relative to the carboxylic acid (–COOH) group dramatically influences the molecule's ability to donate a proton. A lower pKa value signifies a stronger acid. The experimentally determined pKa values for the three isomers, alongside the parent molecule benzoic acid, provide a clear quantitative foundation for this analysis.

CompoundIsomer PositionpKa Value
Benzoic Acid-4.20
o-Nitrobenzoic AcidOrtho2.17
m-Nitrobenzoic AcidMeta3.45
p-Nitrobenzoic AcidPara3.44

From the data, the clear order of acidity is: ortho > para ≈ meta > benzoic acid . All three nitro-substituted isomers are significantly more acidic than benzoic acid itself, demonstrating the potent electron-withdrawing nature of the nitro group.

The Scientific Rationale: Unpacking Electronic and Steric Effects

The observed trend in acidity is a direct consequence of the interplay between inductive effects, resonance effects, and unique steric interactions. The nitro group is a strong electron-withdrawing group, and its influence stabilizes the negative charge of the carboxylate anion (conjugate base) formed upon deprotonation. The more stable the conjugate base, the stronger the acid.

Inductive and Resonance Effects

Two primary electronic mechanisms are at play:

  • Inductive Effect (-I): The highly electronegative nitro group pulls electron density through the sigma (σ) bonds of the benzene ring. This effect is distance-dependent, weakening as the distance from the carboxyl group increases.

  • Resonance Effect (-R): The nitro group can withdraw electron density through the pi (π) system of the benzene ring (also known as the mesomeric effect). This delocalization of electrons effectively stabilizes the carboxylate anion. The resonance effect is only operative when the nitro group is in the ortho or para position relative to the carboxyl group; it does not operate from the meta position.

Electronic and steric factors governing isomer acidity.
Analysis of Each Isomer

  • o-Nitrobenzoic Acid: This isomer is by far the strongest acid, a phenomenon attributed to the "ortho effect." The proximity of the bulky nitro group to the carboxyl group introduces significant steric hindrance. This forces the –COOH group to twist out of the plane of the benzene ring. This disruption in planarity inhibits resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity. This steric effect, combined with the powerful inductive (-I) and resonance (-R) effects at close range, leads to the greatest stabilization of the carboxylate anion and thus the lowest pKa.

  • p-Nitrobenzoic Acid: In the para position, the nitro group exerts both a strong electron-withdrawing resonance effect (-R) and a weaker inductive effect (-I) due to the greater distance. The resonance effect allows for the delocalization and stabilization of the negative charge on the carboxylate anion, making 4-nitrobenzoic acid a considerably stronger acid than benzoic acid.

  • m-Nitrobenzoic Acid: In the meta position, the nitro group can only exert its electron-withdrawing inductive effect (-I). The resonance effect does not operate from the meta position. While the inductive effect still stabilizes the conjugate base and increases acidity relative to benzoic acid, the absence of the resonance effect makes it a weaker acid than its ortho and para counterparts.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly reliable and common method for experimentally determining the pKa of a weak acid. The method involves titrating a solution of the acid with a standardized strong base while monitoring the pH. The pKa is equal to the pH at the half-equivalence point of the titration.

Principle

The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) is central to this method. At the half-equivalence point, exactly half of the acid ([HA]) has been neutralized to its conjugate base ([A⁻]). At this specific point, [A⁻] = [HA], the logarithmic term becomes log(1), which is zero. Therefore, at the half-equivalence point, pH = pKa.

Potentiometric_Titration_Workflow prep 1. Preparation - Calibrate pH meter - Prepare 0.01 M acid solution - Standardize 0.1 M NaOH titrant titrate 2. Titration - Place acid in beaker with stir bar - Immerse calibrated pH electrode - Add NaOH in small increments prep->titrate record 3. Data Recording - Record pH after each NaOH addition - Continue past the equivalence point titrate->record plot 4. Data Analysis - Plot pH (y-axis) vs. Volume of NaOH (x-axis) record->plot determine 5. pKa Determination - Identify equivalence point (steepest inflection) - Find the volume at half-equivalence point - The pH at this volume is the pKa plot->determine

Workflow for pKa determination via potentiometric titration.
Materials and Equipment

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, 10)

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beakers (150 mL)

  • Volumetric flasks and pipettes

  • Nitrobenzoic acid isomer (analytical grade)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Deionized water

Step-by-Step Procedure
  • Solution Preparation: Prepare a 0.01 M solution of the nitrobenzoic acid isomer by accurately weighing the solid and dissolving it in a known volume of deionized water in a volumetric flask.

  • Instrument Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffer solutions that bracket the expected pKa.

  • Titration Setup: Pipette a precise volume (e.g., 50.0 mL) of the 0.01 M acid solution into a beaker. Add a magnetic stir bar and place the beaker on the magnetic stirrer.

  • Electrode Immersion: Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not contact the stir bar.

  • Initial Reading: Turn on the stirrer to a moderate speed and record the initial pH of the acid solution.

  • Titration: Begin adding the standardized 0.1 M NaOH solution from the burette in small, precise increments (e.g., 0.5–1.0 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of NaOH added.

  • Equivalence Point: As the pH begins to change more rapidly, reduce the volume of the increments (e.g., 0.1 mL) to accurately capture the steep inflection of the titration curve around the equivalence point.

  • Completion: Continue the titration well past the equivalence point until the pH begins to level off again.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the midpoint of the steepest part of the curve. This can also be found by plotting the first derivative (ΔpH/ΔV) against volume, where the peak indicates the equivalence point.

    • Divide the volume of NaOH at the equivalence point by two to find the half-equivalence point volume.

    • Locate the pH on the titration curve that corresponds to this half-equivalence volume. This pH value is the experimental pKa of the nitrobenzoic acid isomer.

Conclusion

The acidity of nitrobenzoic acid isomers is a classic illustration of how substituent position governs molecular properties. The ortho isomer stands out as the most acidic due to a powerful combination of inductive, resonance, and unique steric effects collectively known as the ortho effect. The para and meta isomers, while still significantly more acidic than benzoic acid, are weaker than the ortho isomer because they lack this specific steric interaction. Their relative acidities are dictated by the presence (para) or absence (meta) of the electron-withdrawing resonance effect. This detailed understanding is crucial for scientists who rely on predictable chemical behavior in the fields of chemical synthesis and drug design.

A Comparative Guide to Titrimetric Analysis for Total Acidic Content in Nitrobenzoic Acid Samples

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of the total acidic content of nitrobenzoic acid isomers is paramount for quality control, reaction monitoring, and physicochemical characterization. This guide provides an in-depth comparison of various titrimetric methods for this purpose, grounded in scientific principles and supported by experimental data. We will delve into the nuances of potentiometric, visual indicator, conductometric, and non-aqueous titrations, offering a comprehensive analysis to aid in method selection and implementation.

The Chemical Landscape of Nitrobenzoic Acid Isomers

Nitrobenzoic acids (C₇H₅NO₄) are substituted benzoic acids with a nitro group (-NO₂) attached to the benzene ring. The position of the electron-withdrawing nitro group significantly influences the acidity of the carboxylic acid functional group. The three isomers are 2-nitrobenzoic acid (ortho), 3-nitrobenzoic acid (meta), and 4-nitrobenzoic acid (para). Understanding their relative acid strengths is crucial for selecting the appropriate titration conditions.

The acidity, quantified by the acid dissociation constant (pKa), varies among the isomers. A lower pKa value indicates a stronger acid.

IsomerPositionpKa Value
2-Nitrobenzoic AcidOrtho~2.17
4-Nitrobenzoic AcidPara~3.44
3-Nitrobenzoic AcidMeta~3.45

Table 1: Experimentally determined pKa values for the three isomers of nitrobenzoic acid.[1]

The ortho isomer is the strongest acid due to the proximity of the electron-withdrawing nitro group to the carboxylic acid, which stabilizes the carboxylate anion. The para and meta isomers are weaker acids than the ortho isomer but still significantly more acidic than benzoic acid (pKa ~4.2). This inherent acidity makes them suitable for acid-base titrimetric analysis.

Comparative Analysis of Titrimetric Methodologies

The choice of a titrimetric method depends on several factors, including the desired accuracy and precision, the nature of the sample matrix, available equipment, and the specific isomer being analyzed.

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Potentiometric Titration Monitoring the change in potential (pH) of the solution as a titrant is added. The endpoint is determined by the point of maximum inflection of the titration curve.High accuracy and precision, objective endpoint determination, suitable for colored or turbid solutions, provides data on pKa.[2][3]Requires a calibrated pH meter and electrode, slower than visual titration.R&D, method validation, analysis of unknown samples, and when high accuracy is required.
Visual Indicator Titration A chemical indicator that changes color at a specific pH range is used to signal the endpoint of the titration.Simple, rapid, and inexpensive, requires minimal equipment.Subjective endpoint determination, not suitable for colored solutions, accuracy depends on the correct choice of indicator.Routine quality control, high-throughput screening, and when cost and speed are prioritized over the highest accuracy.
Conductometric Titration Monitoring the change in electrical conductivity of the solution during titration. The endpoint is identified by a sharp change in the slope of the conductivity curve.Suitable for very dilute solutions and weak acids, objective endpoint determination, can be used for colored or turbid solutions.[3][4]Less accurate for high concentrations of electrolytes, sensitive to temperature changes.Analysis of samples with low analyte concentrations or when other methods fail due to weak acid dissociation.
Non-Aqueous Titration The analyte is dissolved in a non-aqueous solvent and titrated with a suitable titrant, also in a non-aqueous medium.Enables the titration of very weak acids that cannot be titrated in water, suitable for water-insoluble samples.Requires careful handling of organic solvents, which can be volatile and toxic, sensitive to moisture.Analysis of hydrophobic nitrobenzoic acid derivatives or when enhanced acidity is needed for a sharp endpoint.
Experimental Protocols

The following are detailed, step-by-step methodologies for the key titrimetric techniques.

This method is highly recommended for its accuracy and reliability.

Instrumentation and Reagents:

  • pH meter with a glass combination electrode

  • Burette (50 mL, Class A)

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Nitrobenzoic acid sample

  • Solvent: A mixture of ethanol and water (e.g., 1:1 v/v) to dissolve the acid.

Protocol:

  • Sample Preparation: Accurately weigh approximately 150-200 mg of the nitrobenzoic acid sample and dissolve it in 50 mL of the ethanol/water solvent mixture in a 150 mL beaker.

  • Titration Setup: Calibrate the pH meter using standard buffers (pH 4.0, 7.0, and 10.0). Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution.

  • Titration: Fill the burette with the standardized 0.1 M NaOH solution. Record the initial pH of the sample solution. Begin the titration by adding the NaOH solution in small increments (e.g., 0.5-1.0 mL) and record the pH after each addition, allowing the reading to stabilize. As the pH begins to change more rapidly near the equivalence point, reduce the increment volume (e.g., 0.1 mL).

  • Endpoint Determination: Continue the titration until the pH has risen significantly past the equivalence point. The endpoint is the volume of NaOH at the steepest point of the titration curve (the point of maximum inflection). This can be determined by plotting the first or second derivative of the titration curve.

Workflow for Potentiometric Titration:

G cluster_prep Sample Preparation cluster_setup Titration Setup cluster_titration Titration cluster_analysis Data Analysis prep1 Weigh Nitrobenzoic Acid prep2 Dissolve in Ethanol/Water prep1->prep2 setup1 Calibrate pH Meter prep2->setup1 setup2 Immerse Electrode setup1->setup2 titrate1 Add NaOH Titrant Incrementally setup2->titrate1 titrate2 Record pH after each addition titrate1->titrate2 Repeat titrate2->titrate1 analysis1 Plot pH vs. Volume of NaOH titrate2->analysis1 analysis2 Determine Endpoint (Inflection Point) analysis1->analysis2 analysis3 Calculate Total Acidic Content analysis2->analysis3

Caption: Workflow for potentiometric titration of nitrobenzoic acid.

A simpler, yet potentially less accurate, alternative to potentiometric titration.

Instrumentation and Reagents:

  • Burette (50 mL, Class A)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution (1% in ethanol)

  • Nitrobenzoic acid sample

  • Solvent: A mixture of ethanol and water (e.g., 1:1 v/v)

Protocol:

  • Sample Preparation: Accurately weigh approximately 150-200 mg of the nitrobenzoic acid sample and dissolve it in 50 mL of the ethanol/water solvent mixture in the Erlenmeyer flask.

  • Titration Setup: Add 2-3 drops of phenolphthalein indicator to the dissolved sample. The solution should be colorless.

  • Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution, with constant stirring, until the first permanent faint pink color is observed. This color change indicates the endpoint.

  • Calculation: Record the volume of NaOH used and calculate the total acidic content.

This method is particularly useful for dilute or weakly acidic samples.

Instrumentation and Reagents:

  • Conductivity meter and probe

  • Burette (50 mL, Class A)

  • Beaker (150 mL)

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Nitrobenzoic acid sample

  • Deionized water

Protocol:

  • Sample Preparation: Accurately weigh a suitable amount of the nitrobenzoic acid sample and dissolve it in a known volume of deionized water in the beaker. Ensure the conductivity probe is adequately submerged.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the conductivity probe.

  • Titration: Record the initial conductivity of the solution. Add the standardized 0.1 M NaOH solution in small, precise increments from the burette. After each addition, allow the solution to mix and record the conductivity.

  • Endpoint Determination: Plot a graph of conductivity versus the volume of NaOH added. The graph will typically consist of two lines with different slopes. The endpoint is the volume of NaOH at the intersection of these two lines.[3]

Workflow for Conductometric Titration:

G cluster_prep Sample Preparation cluster_setup Titration Setup cluster_titration Titration cluster_analysis Data Analysis prep1 Weigh Nitrobenzoic Acid prep2 Dissolve in Deionized Water prep1->prep2 setup1 Immerse Conductivity Probe prep2->setup1 titrate1 Add NaOH Titrant Incrementally setup1->titrate1 titrate2 Record Conductivity titrate1->titrate2 Repeat titrate2->titrate1 analysis1 Plot Conductivity vs. Volume titrate2->analysis1 analysis2 Determine Endpoint (Intersection of Slopes) analysis1->analysis2 analysis3 Calculate Total Acidic Content analysis2->analysis3

Caption: Workflow for conductometric titration of nitrobenzoic acid.

This method is advantageous for very weak acids or water-insoluble derivatives.

Instrumentation and Reagents:

  • Burette (50 mL, Class A)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M Tetrabutylammonium Hydroxide (TBAH) in a suitable solvent (e.g., toluene/methanol)

  • Thymol blue indicator (0.3% in methanol)

  • Nitrobenzoic acid sample

  • Solvent: Dimethylformamide (DMF)

Protocol:

  • Solvent Neutralization: Transfer 20 mL of DMF to a conical flask and add 3-4 drops of thymol blue indicator. Titrate with 0.1 M TBAH until the blue color of the indicator is achieved to neutralize any acidic impurities in the solvent.

  • Sample Preparation: Quickly and accurately weigh approximately 150-200 mg of the nitrobenzoic acid sample and add it to the neutralized DMF.

  • Titration: Immediately titrate the sample with 0.1 M TBAH until the endpoint is reached, indicated by a color change from yellow to blue. It is advisable to perform the titration in an atmosphere free of carbon dioxide.

  • Calculation: Record the volume of TBAH used and calculate the total acidic content.

Method Validation and Trustworthiness

To ensure the reliability of the chosen titrimetric method, it is essential to perform method validation. Key validation parameters include:

  • Accuracy: The closeness of the measured value to the true value. This can be assessed by analyzing a certified reference material or by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

A well-validated titrimetric method will have a high degree of accuracy and precision, with RSD values typically below 2%.[5][6]

Causality Behind Experimental Choices
  • Solvent Selection: For aqueous titrations, a co-solvent like ethanol is often used to dissolve the sparingly soluble nitrobenzoic acid. In non-aqueous titrations, a protophilic solvent like DMF can enhance the acidity of the weak acid, leading to a sharper endpoint.

  • Titrant Choice: Sodium hydroxide is a strong base suitable for titrating the acidic nitrobenzoic acid in aqueous media. In non-aqueous media, a stronger base like tetrabutylammonium hydroxide is used to ensure complete reaction with the weak acid.

  • Endpoint Detection: Potentiometric detection is preferred for its objectivity and is less prone to interferences from colored or turbid samples compared to visual indicators.[7] Conductometric titration is particularly advantageous for weak acids where the pH change at the equivalence point is not very sharp.

Conclusion and Recommendations

For the determination of the total acidic content in nitrobenzoic acid samples, potentiometric titration stands out as the most robust and reliable method, offering a balance of accuracy, precision, and applicability to various sample types. It should be the method of choice for research, development, and validation purposes.

Visual indicator titration can be a suitable alternative for routine quality control where speed and cost are critical factors, provided that the sample solutions are colorless and the laboratory has established a consistent procedure for endpoint determination.

Conductometric titration is a valuable problem-solving tool for very dilute samples or when dealing with weak nitrobenzoic acid derivatives where other methods may not provide a clear endpoint.

Non-aqueous titration is a specialized technique that should be employed when dealing with water-insoluble samples or when the acidity of the nitrobenzoic acid derivative is too weak for analysis in an aqueous system.

Ultimately, the selection of the most appropriate titrimetric method should be based on a thorough evaluation of the specific analytical requirements, available resources, and the desired level of data quality.

References

A Researcher's Guide to Navigating Reactivity in Methyl-Nitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, the selection of a molecular building block is a critical decision that dictates the trajectory of a synthetic pathway. Substituted benzoic acids are foundational scaffolds, but the nuanced interplay of functional groups in positional isomers can present both opportunities and challenges. This guide offers an in-depth comparison of the chemical reactivity of 4-methyl-3-nitrobenzoic acid and its key isomers, moving beyond catalog data to explore the electronic and steric underpinnings that govern their behavior in common synthetic transformations. By understanding these differences, researchers can make more informed strategic decisions, optimizing reaction conditions and anticipating outcomes in the synthesis of complex target molecules.

The Decisive Influence of Substituent Positioning

The reactivity of any substituted benzene ring is a consequence of the combined electronic and steric effects of its substituents. In the case of methyl-nitrobenzoic acids, we have three players on the aromatic ring, each with a distinct personality:

  • Carboxyl Group (-COOH): A moderate electron-withdrawing group (EWG) through induction and a deactivating, meta-directing group in electrophilic aromatic substitution (EAS).[1] Its acidity is highly sensitive to the electronic effects of other substituents.

  • Nitro Group (-NO₂): A powerful EWG through both induction and resonance. It is strongly deactivating and meta-directing in EAS.[2]

  • Methyl Group (-CH₃): An electron-donating group (EDG) through induction and hyperconjugation. It is an activating, ortho, para-directing group in EAS.

The specific placement of these groups relative to one another in isomers like 4-methyl-3-nitrobenzoic acid, 3-methyl-4-nitrobenzoic acid, and 2-methyl-5-nitrobenzoic acid creates unique electronic environments that profoundly impact the reactivity of the acid, the nitro group, and the aromatic ring itself.

Comparative Analysis of Chemical Reactivity

We will dissect the reactivity differences across three key areas: acidity (deprotonation of the carboxylic acid), reactions involving the functional groups (esterification and nitro reduction), and reactions on the aromatic ring (electrophilic aromatic substitution).

Acidity (pKa): The Push and Pull on a Proton

The acidity of a substituted benzoic acid is a direct measure of the stability of its conjugate base, the benzoate anion.[3] Electron-withdrawing groups stabilize the negative charge, increasing acidity (lowering pKa), while electron-donating groups have the opposite effect.[2][3]

In our isomers, the strongly electron-withdrawing nitro group will always increase acidity relative to benzoic acid (pKa ≈ 4.2).[4] The electron-donating methyl group will work to decrease acidity. Their relative positions are key.

CompoundSubstituent PositionsPredicted Acidity TrendRationale
Benzoic Acid (Reference)BaselinepKa ≈ 4.2
2-Nitrobenzoic Acid 2-NO₂Strongest AcidThe "ortho effect" provides maximum inductive withdrawal from the nitro group and potential steric hindrance that disrupts coplanarity of the -COOH group, facilitating proton release.[2][4]
4-Methyl-3-nitrobenzoic acid 4-CH₃, 3-NO₂Strong AcidThe nitro group is meta to the carboxyl group, stabilizing the anion via a strong inductive effect. The methyl group is para, and its donating effect slightly counteracts this, but the nitro group's influence dominates.
3-Methyl-4-nitrobenzoic acid 3-CH₃, 4-NO₂Strong AcidThe nitro group is para, allowing it to stabilize the anion through both induction and resonance, a very powerful stabilizing effect. The meta methyl group has a weaker destabilizing influence. This isomer is expected to be a stronger acid than 4-methyl-3-nitrobenzoic acid.
2-Methyl-5-nitrobenzoic acid 2-CH₃, 5-NO₂Strong AcidThe ortho methyl group introduces the ortho effect, which typically increases acidity regardless of the group's electronic nature.[2] The nitro group at the meta position provides additional inductive stabilization.
Reactions at the Carboxyl Group: Fischer Esterification

Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[5] The reaction rate is governed by two main factors: the electrophilicity of the carbonyl carbon and steric hindrance around the carboxyl group.

  • Electronic Effects: Electron-withdrawing groups (like -NO₂) increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. This accelerates the reaction.

  • Steric Effects: Bulky groups at the ortho position (e.g., a methyl or nitro group) can physically block the approach of the alcohol, slowing the reaction.

Reactivity Comparison:

  • Most Reactive: 3-Methyl-4-nitrobenzoic acid . The powerful electron-withdrawing effect of the para-nitro group significantly enhances the carbonyl carbon's electrophilicity without imposing steric hindrance.

  • Intermediate Reactivity: 4-Methyl-3-nitrobenzoic acid . The meta-nitro group still provides a strong inductive withdrawing effect, but it is less pronounced than the combined inductive/resonance effect from the para position.

  • Least Reactive: 2-Methyl-5-nitrobenzoic acid and other ortho-substituted isomers. Despite the electronic activation from the nitro group, the presence of a substituent at the ortho position (in this case, the methyl group) will sterically hinder the incoming alcohol, significantly reducing the reaction rate.

This protocol describes a standard lab-scale procedure for the esterification of a methyl-nitrobenzoic acid with methanol.

Causality: The use of excess methanol shifts the reaction equilibrium towards the product side (Le Châtelier's principle), maximizing the yield.[6] Concentrated sulfuric acid acts as a catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the selected methyl-nitrobenzoic acid isomer (1.0 eq) in an excess of methanol (10-20 eq).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with continuous stirring.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the residue with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine (to remove excess water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Fischer_Esterification cluster_activation Step 1: Carbonyl Activation cluster_attack Step 2: Nucleophilic Attack cluster_rearrangement Step 3: Proton Transfer & Elimination cluster_final Step 4: Deprotonation RCOOH Carboxylic Acid (R-COOH) Activated_COOH Protonated Carbonyl RCOOH->Activated_COOH Protonation H_plus H⁺ (from H₂SO₄) Tetrahedral_Int Tetrahedral Intermediate Activated_COOH->Tetrahedral_Int Attack by R'-OH ROH Alcohol (R'-OH) Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester Proton transfer & H₂O loss Ester Ester (R-COOR') Protonated_Ester->Ester Deprotonation H2O Water (H₂O) Nitro_Reduction_Workflow Start Nitrobenzoic Acid Isomer Salt Form Sodium Salt (NaOH, Methanol) Start->Salt Reduction Catalytic Reduction (Hydrazine Hydrate, Raney-Ni) Salt->Reduction Filter Filter to Remove Catalyst Reduction->Filter Acidify Acidify Filtrate (HCl) Filter->Acidify Isolate Isolate Product via Filtration Acidify->Isolate Product Aminobenzoic Acid Product Isolate->Product

References

A Comparative Guide for Drug Discovery: Aminobenzoic Acid vs. Nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzoic acid scaffold is a cornerstone, a versatile starting point for the synthesis of a multitude of therapeutic agents.[1] Among its myriad derivatives, those bearing amino or nitro functionalities are of particular interest, often serving as critical pharmacophores or key synthetic intermediates. This guide provides an in-depth comparative review of aminobenzoic acid and nitrobenzoic acid derivatives, offering researchers, scientists, and drug development professionals a comprehensive analysis of their chemical properties, biological activities, and applications in drug discovery, supported by experimental data and protocols.

Physicochemical and Electronic Dichotomy: A Tale of Two Substituents

The fundamental difference between aminobenzoic acid and nitrobenzoic acid lies in the electronic nature of the amino (-NH₂) and nitro (-NO₂) groups. The amino group is a powerful electron-donating group through resonance, increasing the electron density of the aromatic ring. Conversely, the nitro group is a strong electron-withdrawing group, significantly decreasing the ring's electron density.[2] This electronic disparity has profound consequences on their physicochemical properties, which in turn dictates their reactivity and biological interactions.

The position of the substituent (ortho, meta, or para) relative to the carboxylic acid group further modulates these properties. For instance, the acidity of the carboxylic acid is significantly influenced by the substituent. Nitrobenzoic acids are considerably more acidic (lower pKa) than benzoic acid, while aminobenzoic acids exhibit a more complex behavior due to the basicity of the amino group.[3][4]

Propertyp-Aminobenzoic Acid (PABA)p-Nitrobenzoic Acid
Molecular Formula C₇H₇NO₂C₇H₅NO₄
Molecular Weight 137.14 g/mol 167.12 g/mol
Appearance Colorless crystalsPale yellow crystalline solid
Melting Point 187-189 °C237–242 °C
Water Solubility 5.39 g/L at 25 °C[5]<0.1 g/100 mL at 26 °C[3]
pKa (carboxyl) ~4.85[5]~3.41–3.44[3]

Table 1: Comparative physicochemical properties of p-aminobenzoic acid and p-nitrobenzoic acid.

Synthesis Strategies: From Building Blocks to Bioactive Molecules

Both aminobenzoic and nitrobenzoic acids are valuable starting materials in organic synthesis. Their synthetic routes are well-established, with the choice of pathway often depending on the desired isomeric substitution.

Aminobenzoic acid derivatives are frequently synthesized via the reduction of the corresponding nitrobenzoic acids. This is a robust and high-yielding method. For instance, p-aminobenzoic acid (PABA) is industrially produced by the reduction of p-nitrobenzoic acid.[6]

Nitrobenzoic acid derivatives , on the other hand, are typically prepared by the nitration of benzoic acid or its precursors. The nitration of benzoic acid itself predominantly yields the meta-isomer. The ortho and para isomers are often synthesized by the oxidation of the corresponding nitrotoluenes.[3]

G cluster_0 Aminobenzoic Acid Synthesis cluster_1 Nitrobenzoic Acid Synthesis Nitrobenzoic Acid Nitrobenzoic Acid Aminobenzoic Acid Aminobenzoic Acid Nitrobenzoic Acid->Aminobenzoic Acid Reduction Reducing Agent (e.g., H₂, catalyst) Reducing Agent (e.g., H₂, catalyst) Reducing Agent (e.g., H₂, catalyst)->Aminobenzoic Acid Benzoic Acid Benzoic Acid m-Nitrobenzoic Acid m-Nitrobenzoic Acid Benzoic Acid->m-Nitrobenzoic Acid Nitration Nitrating Mixture (HNO₃, H₂SO₄) Nitrating Mixture (HNO₃, H₂SO₄) Nitrating Mixture (HNO₃, H₂SO₄)->m-Nitrobenzoic Acid Nitrotoluene Nitrotoluene o/p-Nitrobenzoic Acid o/p-Nitrobenzoic Acid Nitrotoluene->o/p-Nitrobenzoic Acid Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->o/p-Nitrobenzoic Acid G cluster_0 Aminobenzoic Acid Derivatives (e.g., Sulfonamides) cluster_1 Nitrobenzoic Acid Derivatives PABA PABA Dihydropteroate Synthase Dihydropteroate Synthase PABA->Dihydropteroate Synthase Folic Acid Synthesis Folic Acid Synthesis Dihydropteroate Synthase->Folic Acid Synthesis Bacterial Growth Bacterial Growth Folic Acid Synthesis->Bacterial Growth Sulfonamide Sulfonamide Sulfonamide->Dihydropteroate Synthase Competitive Inhibition Nitroaromatic Prodrug Nitroaromatic Prodrug Nitroreductase Nitroreductase Nitroaromatic Prodrug->Nitroreductase Reactive Nitrogen Species Reactive Nitrogen Species Nitroreductase->Reactive Nitrogen Species Cellular Damage Cellular Damage Reactive Nitrogen Species->Cellular Damage Pathogen/Cancer Cell Death Pathogen/Cancer Cell Death Cellular Damage->Pathogen/Cancer Cell Death

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Carboxymethyl)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in drug discovery and development, the synthesis and handling of novel compounds are daily activities. However, the lifecycle of a chemical does not end when an experiment is complete. The responsible management and disposal of chemical waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(Carboxymethyl)-3-nitrobenzoic acid, grounded in established safety principles and regulatory standards.

Hazard Assessment and Characterization
  • Nitroaromatic Compounds: This class of chemicals is often associated with toxicity and can be harmful if swallowed, inhaled, or absorbed through the skin.[1] Nitroaromatics are known environmental pollutants due to their persistence and potential toxicity to aquatic life.[1] When heated to decomposition, they can emit toxic fumes of nitrogen oxides.[2]

  • Carboxylic Acids: These groups confer acidic properties, making the compound potentially corrosive or irritating to the skin and eyes.[3][4]

Based on this analysis, this compound must be treated as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), a waste can be classified as hazardous if it exhibits specific characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or is specifically listed by the Environmental Protection Agency (EPA).[5][6] This compound would likely be classified as hazardous due to its potential toxicity and corrosivity.

Immediate Safety and Personal Protective Equipment (PPE)

Handling this compound, whether in pure form or as waste, requires stringent adherence to safety protocols to minimize exposure.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and/or a face shield.[7]Protects against splashes and potential dust, preventing serious eye irritation or damage.[8]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can cause irritation and absorption of the toxic nitroaromatic component.[7]
Protective Clothing Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Required if handling as a powder outside of a fume hood.Avoids inhalation of dust, which can cause respiratory irritation.[3]

All handling of this compound waste should be performed within a certified chemical fume hood to prevent the inhalation of dust or vapors. An emergency eyewash station and safety shower must be readily accessible.[4][9]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process that ensures safety and compliance from the point of generation to final disposal.

Immediately upon generation, the waste must be segregated from other waste streams.

  • Do NOT mix this waste with other chemical wastes unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Keep solid waste separate from liquid waste.[10][11]

  • Pay special attention to incompatibilities. Acids should be kept separate from bases, cyanides, and reactive materials like oxidizers.[10]

Causality: Improper mixing of chemicals is a leading cause of laboratory accidents. Mixing acidic waste with bases can cause violent exothermic reactions, while mixing with cyanides can generate highly toxic hydrogen cyanide gas.

Select a container that is appropriate for solid, acidic, and potentially toxic waste.

  • Container Type: Use a sturdy, leak-proof container with a tightly sealing lid. Plastic containers are often preferred for their durability.[12] The container must be compatible with the waste; do not use metal containers for acidic waste.[11]

  • Condition: Ensure the container is clean, dry, and in good condition before adding waste.

Proper labeling is a critical control that communicates hazards to everyone who may handle the container.[12]

  • Attach a completed hazardous waste label to the container before adding any waste.

  • The label must include:

    • The words "Hazardous Waste" .[13]

    • The full chemical name: "this compound" .

    • The accumulation start date (the date the first drop of waste enters the container).

    • An accurate list of all contents if it is a mixed waste.

    • Relevant hazard pictograms (e.g., "Harmful/Irritant," "Health Hazard").[10]

Generated waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][12]

  • The SAA must be at or near the point of waste generation.[12][14]

  • Keep the waste container tightly sealed at all times, except when adding waste.[5][12]

  • It is best practice to store the primary waste container within a larger, chemically resistant secondary containment bin to contain any potential leaks or spills.

  • Regulatory limits apply to the amount of waste that can be stored in an SAA (typically 55 gallons of hazardous waste or one quart of acutely toxic waste).[5][6]

The ultimate disposal of hazardous chemical waste is a regulated process that must be managed by trained professionals.

  • NEVER dispose of this compound down the sink or in the regular trash.[15][16] This is illegal and environmentally harmful.

  • Once the waste container is nearly full (e.g., ¾ full) or has been stored for the maximum allowable time (often 150-180 days), arrange for pickup.[14]

  • Contact your institution's EHS department or equivalent office to schedule a waste pickup.[12] They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • The most common disposal method for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[13]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.

G Disposal Workflow for this compound cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A Waste Generated: This compound B Assess Hazards: - Toxic (Nitroaromatic) - Irritant/Corrosive (Acid) - Environmental Hazard A->B C Don Appropriate PPE: - Goggles - Gloves - Lab Coat B->C D Select & Pre-label Waste Container C->D E Segregate Waste: Place in dedicated container D->E F Store in Satellite Accumulation Area (SAA) E->F G Keep Container Securely Closed F->G H Is Container Full or Time Limit Reached? G->H I Continue Experimentation H->I  No J Request Pickup from EHS / Waste Management H->J  Yes I->E K Prohibited Actions: - NO Sink Disposal - NO Trash Disposal - NO Mixing with Incompatibles

Caption: Decision workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the lab immediately.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control Ignition Sources: If the material is mixed with a flammable solvent, turn off any nearby ignition sources.

  • Containment & Cleanup:

    • Wearing full PPE, contain the spill with an absorbent material from a chemical spill kit (e.g., vermiculite or sand).[15]

    • Carefully sweep up the solid material, avoiding dust generation.[9][13]

    • Place the spilled chemical and all contaminated cleanup materials into a new, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department.[17]

Remember, all materials used to clean up a spill become hazardous waste and must be disposed of accordingly.[6]

References

Definitive Guide to Personal Protective Equipment for Handling 4-(Carboxymethyl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded guide to the selection, use, and disposal of Personal Protective Equipment (PPE) for handling 4-(Carboxymethyl)-3-nitrobenzoic acid. As a niche chemical, its specific safety data sheet (SDS) is not always readily available. Therefore, this guide synthesizes data from structurally analogous compounds, such as 3-nitrobenzoic acid and other nitrobenzoic acid derivatives, to establish a robust and cautious safety protocol. The primary goal is to ensure your safety by explaining not just what to wear, but why you're wearing it.

Hazard Assessment: The Foundation of Your PPE Strategy

Understanding the potential risks is the critical first step in defining your safety protocol. Based on data from related nitro-aromatic carboxylic acids, this compound should be handled as a substance with the following potential hazards:

  • Acute Toxicity: The compound is likely harmful if swallowed.[1][2]

  • Skin and Eye Irritation: Direct contact is expected to cause skin irritation and serious eye irritation.[1][3][4]

  • Respiratory Irritation: As a solid, it can form dust. Inhalation of this dust may cause respiratory tract irritation.[2][3][4]

  • Long-Term Health Effects: Some related compounds are suspected of causing genetic defects, cancer, or reproductive harm, necessitating a high degree of caution to minimize exposure.[3]

  • Combustibility: The material is a combustible solid. While not readily ignitable, fine dust can form explosive mixtures with air.[5]

These hazards dictate a multi-faceted PPE approach focused on preventing ingestion, inhalation, and skin/eye contact. The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.

The selection of PPE is the final line of defense in the Hierarchy of Controls , a fundamental concept in laboratory safety.

Hierarchy of Controls cluster_controls Hierarchy of Controls elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (PPE) (Least Effective) admin->ppe caption Figure 1. The Hierarchy of Controls.

Caption: Figure 1. The Hierarchy of Controls prioritizes eliminating hazards over relying on PPE.

Core PPE Requirements: Your Essential Armor

Based on the hazard profile, a standard set of PPE is mandatory for all work with this compound. The specific selection may be scaled based on the quantity of material and the nature of the procedure (e.g., weighing vs. reaction in solution).

PPE CategorySpecificationRationale for Use
Eye & Face Protection ANSI Z87.1-compliant chemical safety goggles. A face shield should be worn over goggles during splash-risk procedures.Protects against dust particles and accidental splashes, preventing serious eye irritation.[1][4]
Hand Protection Chemically resistant gloves (e.g., Nitrile). Inspect for tears or holes before each use.Prevents skin contact, which can cause irritation.[1][6] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection Flame-resistant laboratory coat, fully buttoned with tight-fitting cuffs.Protects skin and personal clothing from contamination by dust or minor spills.[3][4]
Respiratory Protection NIOSH-approved N95 (or better) particulate respirator. Required when handling powder outside of a fume hood.Prevents inhalation of airborne dust, which can cause respiratory irritation.[3][5][6] If heating the substance, an organic vapor cartridge may be necessary.

Operational Plan: Donning and Doffing Protocols

The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination. This procedure is a self-validating system; if followed correctly, it ensures contaminants remain isolated.

Step-by-Step Donning Procedure
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check to ensure a tight fit.

  • Eye Protection: Put on safety goggles. If needed, place the face shield over the goggles.

  • Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Step-by-Step Doffing Procedure

The goal is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Gloves: Remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second) to avoid touching the outer surface with bare skin.[1] Dispose of them immediately in a designated hazardous waste container.

  • Lab Coat: Unbutton and remove the lab coat by folding it in on itself, keeping the contaminated exterior away from your body.

  • Eye/Face Protection: Remove goggles and face shield by handling the strap or earpieces.

  • Respirator (if used): Remove the respirator without touching the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[1][3]

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Respirator doff3->doff4 wash 5. Wash Hands Thoroughly doff4->wash Critical Final Step caption Figure 2. PPE Donning and Doffing Sequence.

Caption: Figure 2. The proper sequence for donning and doffing PPE to prevent contamination.

Emergency & Disposal Plans

Spill Response

In case of a spill, the correctly worn PPE is your primary protection.

  • Alert personnel in the immediate area.[3]

  • If the spill is large or you are not trained to handle it, evacuate and contact your institution's safety officer.

  • For minor spills, use an appropriate absorbent material. Avoid generating dust by using a wet cleanup method if possible.[3]

  • Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.

Disposal of Contaminated PPE

All disposable PPE used while handling this compound must be considered hazardous waste.

  • Gloves, Respirators, etc.: Place immediately into a designated, sealed hazardous waste container. Do not discard in common trash receptacles.

  • Lab Coats: If grossly contaminated, they must be disposed of as hazardous waste. For minor contamination, follow your institution's procedures for laundering contaminated lab coats. Do not take them home.[3]

By adhering to these protocols, you build a system of safety that protects you and your colleagues, ensuring that your valuable research can be conducted with confidence and integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Carboxymethyl)-3-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Carboxymethyl)-3-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.